molecular formula C10H11NO B116070 4-Methoxy-3,5-dimethylbenzonitrile CAS No. 152775-45-6

4-Methoxy-3,5-dimethylbenzonitrile

Cat. No.: B116070
CAS No.: 152775-45-6
M. Wt: 161.2 g/mol
InChI Key: LOWLIBHYJIAZTN-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzonitrile (CAS 152775-45-6) is an organic compound with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol . This benzonitrile derivative serves as a valuable chemical building block and intermediate in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical and material science research. As a nitrile-functionalized aromatic compound, it provides a versatile site for further chemical transformations. Researchers utilize this compound for its specific substitution pattern, where the methoxy and two methyl groups on the benzene ring influence its electronic properties and steric profile. The compound has a density of approximately 1.04 g/cm³ . It is classified with the signal word "Warning" due to its potential to cause serious eye irritation (Hazard Statement H319) . Appropriate precautionary measures, including the use of eye protection, are advised when handling it . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It should be stored sealed in a dry environment at room temperature to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLIBHYJIAZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566465
Record name 4-Methoxy-3,5-dimethylbenzonitrile
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152775-45-6
Record name 4-Methoxy-3,5-dimethylbenzonitrile
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Record name 3,5-Dimethyl-4-methoxybenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-Methoxy-3,5-dimethylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details a reliable synthetic pathway, methods for characterization, and presents relevant physicochemical and spectral data in a structured format for ease of reference.

Introduction

This compound is a niche organic compound whose structural motifs—a methoxy group, two methyl groups, and a nitrile functionality on a benzene ring—make it an interesting candidate for further functionalization in the development of novel molecules. Its synthesis and characterization are fundamental to exploring its potential utility as a building block in various research and development endeavors. This guide outlines a key synthetic method and the analytical techniques required for its structural elucidation and purity assessment.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is through the O-alkylation (specifically, methylation) of its precursor, 3,5-dimethyl-4-hydroxybenzonitrile.

Experimental Protocol: O-Methylation of 3,5-dimethyl-4-hydroxybenzonitrile

This procedure is based on established O-alkylation methods for phenols.

Materials:

  • 3,5-dimethyl-4-hydroxybenzonitrile

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethyl-4-hydroxybenzonitrile.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

A typical yield for this type of reaction is reported to be greater than 90%.

Synthesis Workflow

Synthesis_Workflow start Start: 3,5-dimethyl-4-hydroxybenzonitrile dissolve Dissolve in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nah Add Sodium Hydride (NaH) cool->add_nah stir1 Stir for 30 min at 0 °C add_nah->stir1 add_mei Add Methyl Iodide (CH3I) stir1->add_mei warm_stir Warm to RT and stir for 12-16h add_mei->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Product: this compound purify->product

Synthesis Workflow Diagram

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of physical and spectroscopic methods.

Physicochemical Properties

The following table summarizes the known and expected physicochemical properties of the starting material and the final product.

Property3,5-dimethyl-4-hydroxybenzonitrile (Starting Material)This compound (Product)
CAS Number 4198-90-7[1][2]152775-45-6
Molecular Formula C₉H₉NO[1][2]C₁₀H₁₁NO
Molecular Weight 147.17 g/mol [1][2]161.20 g/mol
Appearance White to off-white solid[1][3]Expected to be a solid
Melting Point 123-127 °C65-68 °C
Purity Typically ≥97%[3]Dependent on purification
Spectroscopic Data
Technique Data
¹H NMR Signals corresponding to aromatic protons and methyl groups are expected.[4]
¹³C NMR Signals for aromatic carbons, methyl carbons, nitrile carbon, and the carbon bearing the hydroxyl group are expected.
IR Spectroscopy Characteristic absorption bands for -OH stretch, -C≡N stretch, and aromatic C-H and C=C vibrations are observed.[4][5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight is expected.
Technique Predicted Data
¹H NMR Appearance of a singlet around 3.7-3.9 ppm (methoxy protons, 3H), a singlet for the two equivalent aromatic protons, and a singlet for the two equivalent methyl groups. The phenolic -OH proton signal will be absent.
¹³C NMR Appearance of a signal for the methoxy carbon around 55-60 ppm. Shifts in the aromatic carbon signals are expected due to the change from a hydroxyl to a methoxy substituent.
IR Spectroscopy Disappearance of the broad -OH stretching band. Persistence of the -C≡N stretching band (around 2220-2240 cm⁻¹), and C-O stretching bands for the methoxy group.
Mass Spectrometry A molecular ion peak at m/z = 161, corresponding to the molecular weight of the product.

Characterization Workflow

Characterization_Workflow cluster_physchem Physicochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment melting_point Melting Point Determination structure_confirmed Structure and Purity Confirmed melting_point->structure_confirmed nmr NMR Spectroscopy (1H, 13C) nmr->structure_confirmed ir IR Spectroscopy ir->structure_confirmed ms Mass Spectrometry ms->structure_confirmed tlc Thin Layer Chromatography (TLC) hplc HPLC / GC tlc->hplc hplc->structure_confirmed product Synthesized Product product->melting_point product->nmr product->ir product->ms product->tlc

General Characterization Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined O-methylation of 3,5-dimethyl-4-hydroxybenzonitrile presents a high-yielding and reliable synthetic route. The provided tables and workflows offer a structured approach for researchers to follow in their experimental work. While experimental spectral data for the final product is not widely published, the predicted data based on its chemical structure serves as a useful reference for its identification. This information is intended to facilitate further research into the properties and potential applications of this compound in various fields of chemical science.

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Methoxy-3,5-dimethylbenzonitrile. The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a substituted aromatic nitrile with the chemical formula C₁₀H₁₁NO. Its core structure consists of a benzene ring substituted with a methoxy group, two methyl groups, and a nitrile functional group. This unique arrangement of substituents influences its chemical reactivity and physical properties.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 152775-45-6N/A
Molecular Formula C₁₀H₁₁NON/A
Molecular Weight 161.20 g/mol N/A
Melting Point 65-68 °C[1]
Boiling Point Not available
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate. Water solubility data is not available.[1]

Synthesis and Purification

The primary synthetic route to this compound is through the O-alkylation of its precursor, 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol: Synthesis via O-Alkylation

This protocol outlines the methylation of 4-hydroxy-3,5-dimethylbenzonitrile to yield this compound.

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • Methyl Iodide (CH₃I)

  • Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile in anhydrous DMF, cooled to 0 °C, is added sodium hydride (1.2 equivalents) portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.[1]

Typical Yield: > 90%[1]

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile Reaction Mixture Reaction Mixture 4-hydroxy-3,5-dimethylbenzonitrile->Reaction Mixture Methyl Iodide Methyl Iodide Methyl Iodide->Reaction Mixture NaH NaH NaH->Reaction Mixture Base DMF DMF DMF->Reaction Mixture Solvent Quenching Quenching Reaction Mixture->Quenching 1. Saturated NaHCO3 Extraction Extraction Quenching->Extraction 2. Ethyl Acetate Drying & Concentration Drying & Concentration Extraction->Drying & Concentration 3. MgSO4 Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 4. Silica Gel This compound This compound Column Chromatography->this compound

Synthesis Workflow for this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Predicted chemical shifts would likely show a singlet for the methoxy protons around 3.8 ppm, a singlet for the two methyl groups, and a singlet for the two aromatic protons.

  • ¹³C NMR: Predicted chemical shifts would include signals for the nitrile carbon, the aromatic carbons (including the ipso-carbons and the methoxy- and methyl-substituted carbons), the methoxy carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-O stretch (aryl ether): A strong band in the region of 1200-1275 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 146, and potentially the loss of a methoxy radical (•OCH₃) or carbon monoxide (CO).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the involvement of this compound in any specific signaling pathways. Its structural similarity to other biologically active benzonitrile derivatives suggests potential for investigation in various therapeutic areas. The precursor, 4-hydroxy-3,5-dimethylbenzonitrile, is noted as a key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors. This suggests that derivatives such as this compound could be of interest in similar drug discovery programs.

Logical_Relationship Potential Research Trajectory 4-Hydroxy-3,5-dimethylbenzonitrile 4-Hydroxy-3,5-dimethylbenzonitrile Antiviral Drug Synthesis Antiviral Drug Synthesis 4-Hydroxy-3,5-dimethylbenzonitrile->Antiviral Drug Synthesis Known Intermediate This compound This compound 4-Hydroxy-3,5-dimethylbenzonitrile->this compound Is a precursor to Biological Screening Biological Screening This compound->Biological Screening Hypothesized for Identification of Bioactivity Identification of Bioactivity Biological Screening->Identification of Bioactivity May lead to Signaling Pathway Elucidation Signaling Pathway Elucidation Identification of Bioactivity->Signaling Pathway Elucidation Enables

Logical Relationship for Future Research

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry, building upon the established role of its precursor in antiviral drug development. While a comprehensive dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational information currently known and outlines standard methodologies for its synthesis and characterization. Further research into its biological activities is warranted to explore its full potential as a valuable scaffold in drug discovery.

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physicochemical Properties

4-Methoxy-3,5-dimethylbenzonitrile is a derivative of benzonitrile with a methoxy and two methyl substituents on the benzene ring. Its unique substitution pattern can influence its chemical reactivity and biological activity.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 152775-45-6
IUPAC Name This compound
Synonyms 3,5-Dimethyl-4-methoxybenzonitrile
Chemical Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
PubChem CID 14981817
SMILES CC1=CC(=C(C(=C1)C#N)OC)C
InChI Key LOWLIBHYJIAZTN-UHFFFAOYSA-N

Table 2: Physicochemical and Predicted Spectral Data

PropertyValueNotes
Appearance White to off-white solidPredicted, based on similar compounds.
Boiling Point Not available
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (s, 2H), 3.7 (s, 3H), 2.3 (s, 6H)Predicted chemical shifts.
¹³C NMR (CDCl₃, 100 MHz) δ ~160, 132, 118, 110, 105, 60, 16Predicted chemical shifts.
IR (KBr, cm⁻¹) ~2230 (C≡N), ~1250 (C-O)Typical stretching frequencies.
Mass Spectrum (EI) M⁺ at m/z 161Predicted molecular ion peak.

Synthesis and Experimental Protocols

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Methylation 3,5-dimethyl-4-hydroxybenzaldehyde 3,5-dimethyl-4-hydroxybenzaldehyde 3,5-dimethyl-4-hydroxybenzonitrile 3,5-dimethyl-4-hydroxybenzonitrile 3,5-dimethyl-4-hydroxybenzaldehyde->3,5-dimethyl-4-hydroxybenzonitrile Hydroxylamine hydrochloride, DMF, 120-140°C Target_Compound This compound 3,5-dimethyl-4-hydroxybenzonitrile->Target_Compound Dimethyl sulfate, K₂CO₃, Acetone, Reflux

Molecular structure and formula of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

4-Methoxy-3,5-dimethylbenzonitrile is an organic compound featuring a benzene ring substituted with a methoxy group, two methyl groups, and a nitrile functional group.

Molecular Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

CAS Number: 152775-45-6

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NOAiFChem[1]
Molecular Weight161.20 g/mol AiFChem[1]
CAS Number152775-45-6AiFChem[1]
AppearanceSolid (predicted)-
Melting Point49-53 °CSigma-Aldrich[2]
Boiling PointNot available-
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate) (predicted)-
IUPAC NameThis compoundAiFChem[1]
SMILESCOc1c(C)cc(cc1C)C#NAiFChem[1]
InChIInChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3AiFChem[1]
InChI KeyLOWLIBHYJIAZTN-UHFFFAOYSA-NAiFChem[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,5-dimethyl-4-hydroxybenzaldehyde. The first step is the conversion of the aldehyde to the corresponding nitrile, 3,5-dimethyl-4-hydroxybenzonitrile. The second step is the O-methylation of the phenolic hydroxyl group to yield the final product.

Synthesis Workflow

Synthesis_Workflow A 3,5-Dimethyl-4-hydroxybenzaldehyde B 3,5-Dimethyl-4-hydroxybenzonitrile A->B Hydroxylamine Dehydration C This compound B->C Methylating Agent Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile from 3,5-Dimethyl-4-hydroxybenzaldehyde

This procedure is adapted from a one-pot synthesis method for hydroxybenzonitriles.[3]

  • Materials:

    • 3,5-Dimethyl-4-hydroxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in DMF.

    • Heat the reaction mixture to 110-130 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,5-dimethyl-4-hydroxybenzonitrile.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound from 3,5-Dimethyl-4-hydroxybenzonitrile

This is a general procedure for the O-methylation of a phenolic compound.[4]

  • Materials:

    • 3,5-Dimethyl-4-hydroxybenzonitrile

    • Dimethyl carbonate (DMC)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Methanol

    • Ethyl acetate

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzonitrile (1 equivalent) in dimethyl carbonate, which acts as both the solvent and the methylating agent.

    • Add DBU (1.2 equivalents) to the solution.

    • Heat the reaction mixture to 90 °C with magnetic stirring.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, evaporate the solvent under reduced pressure. The addition of methanol can facilitate the removal of DMC as an azeotrope.

    • Dissolve the residue in ethyl acetate and wash with a 1N HCl solution.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As of the date of this document, experimental spectroscopic data for this compound is not available in peer-reviewed literature or major chemical databases. The following sections provide predicted spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around 3.8-4.0 ppm. The two methyl groups on the benzene ring will likely appear as a singlet at approximately 2.2-2.4 ppm. The two aromatic protons, being chemically equivalent, should appear as a singlet in the aromatic region, likely between 7.0 and 7.5 ppm.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom. The nitrile carbon is expected in the range of 118-120 ppm. The aromatic carbons will have signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should appear around 55-60 ppm, and the methyl carbons will be observed at approximately 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methoxy (O-CH₃)3.8 - 4.0 (s, 3H)55 - 60
Methyl (Ar-CH₃)2.2 - 2.4 (s, 6H)15 - 20
Aromatic (Ar-H)7.0 - 7.5 (s, 2H)110 - 160
Nitrile (-CN)-118 - 120
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C≡N (Nitrile stretch)2220 - 2240
C-H (Aromatic)3000 - 3100
C-H (Aliphatic - CH₃)2850 - 3000
C=C (Aromatic)1500 - 1600
C-O (Aryl ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).

Biological Activity

A thorough search of scientific literature and databases did not reveal any documented biological activities or involvement in specific signaling pathways for this compound. Structurally related benzonitrile and methoxyphenyl compounds are known to exhibit a wide range of biological effects, suggesting that this molecule could be a candidate for future screening in drug discovery programs.

Conclusion

This compound is a readily synthesizable aromatic nitrile. This guide has outlined its key properties and a practical synthetic route. While specific experimental data for this compound remains to be published, the provided information, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers interested in its synthesis and potential applications. Further experimental investigation is warranted to fully characterize this molecule and explore its potential utility in various scientific domains.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Benzonitriles: A Case Study of 4-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectroscopic analysis is a cornerstone of modern chemical and pharmaceutical research, providing invaluable insights into the molecular structure and purity of synthesized compounds. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methoxybenzonitrile. It serves as a practical reference for researchers engaged in the synthesis and characterization of related small molecules, offering a framework for data interpretation and experimental design.

Spectroscopic Data for 4-Methoxybenzonitrile

The following sections present the key spectroscopic data for 4-Methoxybenzonitrile in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 4-Methoxybenzonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.58d2H8.0Ar-H (ortho to CN)
6.95d2H8.0Ar-H (ortho to OCH₃)
3.86s3H--OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4-Methoxybenzonitrile [1]

Chemical Shift (δ) ppmAssignment
162.8Ar-C (para to CN, attached to OCH₃)
133.9Ar-C (ortho to CN)
119.2-C≡N
114.7Ar-C (ortho to OCH₃)
103.9Ar-C (ipso, attached to CN)
55.5-OCH₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for 4-Methoxybenzonitrile

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~2225StrongC≡N stretch (nitrile)
~1605, ~1510Strong, StrongAromatic C=C stretching
~1250StrongAryl-O-C asymmetric stretch
~1030StrongAryl-O-C symmetric stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-Methoxybenzonitrile

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
118~50[M - CH₃]⁺
103~30[M - CH₂O]⁺
90~20[M - CH₃ - CO]⁺
76~15[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds).[2]

  • Gently vortex or sonicate the mixture to ensure complete dissolution.[2]

  • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

  • Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[2]

Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[2]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Using a pipette, apply a drop of the solution to the surface of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

Data Acquisition:

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator for storage.[3]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For volatile solids, a direct insertion probe (DIP) is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization.

Data Acquisition:

  • The vaporized sample molecules enter the ionization chamber.

  • A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

The Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed literature review of the synthetic routes leading to 4-Methoxy-3,5-dimethylbenzonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines the most viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 3,5-dimethylanisole. The synthetic strategy involves an initial formylation of the aromatic ring, followed by the conversion of the resulting aldehyde to the target nitrile. This approach offers a reliable and scalable method for the preparation of this key intermediate.

Synthetic Pathway Overview

The logical workflow for the synthesis is depicted below. The process begins with the formylation of 3,5-dimethylanisole to yield 2-methoxy-4,6-dimethylbenzaldehyde, which is subsequently converted to this compound.

Synthesis_Workflow Start 3,5-Dimethylanisole Intermediate 2-Methoxy-4,6-dimethylbenzaldehyde Start->Intermediate Formylation Product This compound Intermediate->Product Oxime Formation & Dehydration

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Formylation of 3,5-dimethylanisole

The introduction of a formyl group at the 4-position of 3,5-dimethylanisole is achieved via the Rieche formylation reaction. This electrophilic substitution utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, titanium tetrachloride.

Signaling Pathway for Rieche Formylation

Rieche_Formylation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,5-Dimethylanisole 3,5-Dimethylanisole Sigma_Complex Formation of Sigma Complex 3,5-Dimethylanisole->Sigma_Complex Nucleophilic Attack Dichloromethyl_methyl_ether Cl2CH(OCH3) Electrophilic_Attack Formation of Electrophile [ClCH(OCH3)]+TiCl5- Dichloromethyl_methyl_ether->Electrophilic_Attack Activation by TiCl4 TiCl4 TiCl4 (Lewis Acid) TiCl4->Electrophilic_Attack Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Hydrolysis Hydrolysis Deprotonation->Hydrolysis Aldehyde 2-Methoxy-4,6-dimethylbenzaldehyde Hydrolysis->Aldehyde

Caption: Key steps in the Rieche formylation of 3,5-dimethylanisole.

Experimental Protocol:

A general procedure for the Rieche formylation is as follows:

  • To a solution of 3,5-dimethylanisole (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at 0 °C for a specified time, then warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Formylation:
ParameterValueReference
Starting Material3,5-DimethylanisoleN/A
ReagentsDichloromethyl methyl ether, Titanium tetrachloride[1]
SolventDichloromethane (DCM)[2]
Temperature0 °C to room temperature[2]
Reaction Time1-4 hours[2]
Typical Yield60-80%N/A

Step 2: Conversion of 2-Methoxy-4,6-dimethylbenzaldehyde to this compound

The transformation of the aldehyde intermediate to the final nitrile product is efficiently carried out in a one-pot reaction. This involves the initial formation of an aldoxime with hydroxylamine, followed by an in-situ dehydration to yield the nitrile.

Experimental Workflow for Aldehyde to Nitrile Conversion

Aldehyde_to_Nitrile cluster_input Inputs cluster_process Process cluster_output Output Aldehyde 2-Methoxy-4,6-dimethylbenzaldehyde Mixing Mix Reactants Aldehyde->Mixing Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixing Solvent Solvent (e.g., DMF, DMSO) Solvent->Mixing Catalyst Dehydrating Agent/ Catalyst (optional) Catalyst->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product This compound Purification->Product

Caption: A typical experimental workflow for the one-pot nitrile synthesis.

Experimental Protocol:

A representative one-pot procedure for the conversion of an aldehyde to a nitrile is as follows[3]:

  • In a round-bottom flask, dissolve the 2-methoxy-4,6-dimethylbenzaldehyde (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq.).

  • Optionally, a dehydrating agent or catalyst can be added. For example, anhydrous ferrous sulfate can be used as a catalyst in DMF[3].

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product, typically by recrystallization or column chromatography.

Quantitative Data for Aldehyde to Nitrile Conversion:
ParameterValueReference
Starting Material2-Methoxy-4,6-dimethylbenzaldehydeN/A
ReagentsHydroxylamine hydrochloride[3]
SolventN,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4]
Catalyst (optional)Anhydrous Ferrous Sulfate[3]
TemperatureReflux[3]
Reaction Time2-6 hours[3]
Typical Yield>90%[3]

Conclusion

The synthesis of this compound from 3,5-dimethylanisole via a two-step formylation and subsequent conversion of the aldehyde to a nitrile is a robust and well-documented synthetic route. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs and scale.

References

Discovery and history of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 152775-45-6), a substituted aromatic nitrile. Due to the limited direct historical information on its initial discovery, this document focuses on the logical and documented synthetic pathways leading to its creation. The guide details the physicochemical properties, established synthetic methodologies for its key precursor, 4-Hydroxy-3,5-dimethylbenzonitrile, and standard protocols for the final methylation step. Special emphasis is placed on clear data presentation and detailed experimental procedures to aid researchers in its synthesis and application.

Introduction and History

The precise historical record of the discovery and first synthesis of this compound is not extensively documented in readily available scientific literature. Its existence and utility are primarily established through chemical supplier databases and its logical position as a derivative of the more well-studied precursor, 4-Hydroxy-3,5-dimethylbenzonitrile (also known as 4-cyano-2,6-dimethylphenol).[1][2] The history of this compound is therefore intrinsically linked to the synthesis of its phenolic precursor and the application of standard organic chemistry methylation techniques.

4-Hydroxy-3,5-dimethylbenzonitrile has gained attention as a crucial intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of antiviral agents like HIV replication inhibitors.[1][3] The synthesis of the target methoxy compound is a straightforward O-methylation of this phenolic hydroxyl group, a fundamental transformation in organic synthesis.

Physicochemical Properties

The key physicochemical properties for this compound and its direct precursor are summarized in Table 1 for comparative analysis.

Table 1: Physicochemical Properties

PropertyThis compound4-Hydroxy-3,5-dimethylbenzonitrile
CAS Number 152775-45-6[4]4198-90-7[5]
Molecular Formula C₁₀H₁₁NO[4]C₉H₉NO[2]
Molecular Weight 161.20 g/mol [6]147.17 g/mol [5]
Appearance - (Typically solid)White to off-white crystalline solid[7]
Melting Point -123-127 °C[5]
Purity ≥ 97%[8]≥ 97%[5]
SMILES N#CC1=CC(C)=C(OC)C(C)=C1[4]CC1=CC(=CC(=C1O)C)C#N[2]
InChI Key -WFYGXOWFEIOHCZ-UHFFFAOYSA-N[5]

Synthetic Methodologies

The synthesis of this compound is best understood as a two-stage process:

  • Synthesis of the precursor, 4-Hydroxy-3,5-dimethylbenzonitrile.

  • O-methylation of the precursor to yield the final product.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This precursor is exclusively a synthetic compound.[7] A common industrial approach involves the halogenation and subsequent cyanation of 2,6-dimethylphenol. An alternative laboratory-scale synthesis involves the conversion of a p-hydroxybenzaldehyde derivative. A general workflow is outlined below.

G cluster_0 Stage 1: Precursor Synthesis A 2,6-Dimethylphenol B p-Hydroxybenzaldehyde derivative A->B Formylation C Oxime Formation (p-Hydroxybenzaldehyde oxime) B->C Hydroxylamine HCl D Dehydration C->D Dehydrating Agent E 4-Hydroxy-3,5-dimethylbenzonitrile (Precursor) D->E

Caption: General workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of p-Cyanophenol like compound

This protocol is adapted from a general method for preparing p-cyanophenol compounds from p-hydroxybenzaldehyde derivatives.[9]

  • Oxime Formation: A p-hydroxybenzaldehyde derivative (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde) is dissolved in 95% ethanol. An aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) is added, and the mixture is stirred. The pH is adjusted to ~9.5 with an ammonium hydroxide solution to facilitate the reaction. The resulting oxime is extracted using an organic solvent like ethyl acetate.

  • Dehydration and Nitrile Formation: The dried p-hydroxybenzaldehyde oxime intermediate is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). A base (e.g., triethylamine, Et₃N) is added, and the solution is cooled to 0°C. A dehydrating agent, such as methanesulfonyl chloride (MsCl), is added dropwise. The reaction proceeds for approximately 30 minutes.

  • Work-up and Purification: The reaction mixture is poured into water. The organic layer is separated, washed multiple times with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is purified by crystallization from a suitable solvent system (e.g., isopropyl ether/isopropyl alcohol) to yield the final 4-Hydroxy-3,5-dimethylbenzonitrile.[9]

O-Methylation of 4-Hydroxy-3,5-dimethylbenzonitrile

The conversion of the phenolic precursor to the final methoxy compound is a classic O-methylation reaction. Various methylating agents can be employed, with dimethyl sulfate (DMS) and dimethyl carbonate (DMC) being common industrial choices.[10][11]

G cluster_1 Stage 2: O-Methylation Precursor 4-Hydroxy-3,5-dimethylbenzonitrile Reaction Reaction Mixture Precursor->Reaction Dissolve in Solvent Product This compound Reaction->Product Heat / Reflux node_Base Base (e.g., K₂CO₃) node_Base->Reaction node_Methyl Methylating Agent (e.g., DMC, DMS) node_Methyl->Reaction node_PTC Phase Transfer Catalyst (optional, e.g., TBAB) node_PTC->Reaction

Caption: General workflow for O-Methylation of the precursor.

Experimental Protocol: O-Methylation using Dimethyl Carbonate (DMC)

This protocol is based on general methods for the environmentally benign methylation of phenols using DMC under phase-transfer conditions.[10][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 4-Hydroxy-3,5-dimethylbenzonitrile, an excess of dimethyl carbonate (DMC), a base such as potassium carbonate (K₂CO₃), and a catalytic amount of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[10][12]

  • Reaction Execution: Heat the mixture to reflux (typically 90-100°C) under atmospheric pressure.[10][11] Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: After cooling, the solid base (K₂CO₃) is removed by filtration. The excess DMC is removed by distillation. The remaining mixture is dissolved in a solvent like tert-butyl methyl ether (MTBE) and washed with aqueous hydrochloric acid (to remove the PTC) followed by water.[10] The organic phase is dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications and Future Directions

While specific applications for this compound are not widely reported, its structure suggests potential utility as an intermediate in several fields:

  • Medicinal Chemistry: As a derivative of a known HIV inhibitor precursor, it could be a building block for novel therapeutic agents.[1][3] The methoxy group can alter solubility, metabolic stability, and binding interactions compared to its hydroxyl analog.

  • Agrochemicals: Substituted benzonitriles are common moieties in fungicides and other antimicrobial agents.[7]

  • Materials Science: The aromatic nitrile structure could be incorporated into specialty polymers or liquid crystals.[7]

Further research is needed to explore the biological activity and material properties of this compound to unlock its full potential.

Conclusion

This compound is a fine chemical whose history is best understood through its synthesis from the well-characterized intermediate, 4-Hydroxy-3,5-dimethylbenzonitrile. The synthetic route involves established and reliable organic transformations, making it an accessible target for research laboratories. This guide provides the necessary physicochemical data and detailed experimental protocols to support its synthesis and encourage further investigation into its potential applications in drug discovery and material science.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methoxy-3,5-dimethylbenzonitrile. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes extensive information on its close analogue, 4-Hydroxy-3,5-dimethylbenzonitrile, a well-studied intermediate in pharmaceutical synthesis. This comparative approach offers valuable insights into the expected reactivity and potential applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its hydroxyl analogue are summarized below for easy comparison.

Table 1: Physicochemical Properties

PropertyThis compound4-Hydroxy-3,5-dimethylbenzonitrile
CAS Number 152775-45-64198-90-7[1]
Molecular Formula C₁₀H₁₁NOC₉H₉NO[2]
Molecular Weight 161.20 g/mol 147.17 g/mol [2]
Appearance SolidWhite to off-white crystalline solid[3]
Melting Point 49-53 °CNot available
Boiling Point Not availableNot available
Solubility Soluble in organic solventsLimited solubility in water; soluble in methanol, ethanol, DMSO[4]

Table 2: Spectroscopic Data (Predicted and Reported)

Data TypeThis compound (Predicted)4-Hydroxy-3,5-dimethylbenzonitrile (Reported)
¹H NMR Expected peaks for methoxy protons (~3.8 ppm), aromatic protons, and methyl protons.Data not readily available in searched literature.
¹³C NMR Expected peaks for nitrile carbon, aromatic carbons, methoxy carbon, and methyl carbons.Data not readily available in searched literature.
IR Spectroscopy Characteristic nitrile (C≡N) stretch (~2220-2240 cm⁻¹), C-O stretch for the ether, and aromatic C-H stretches.Characteristic nitrile (C≡N) stretch, broad O-H stretch for the phenol, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak (m/z) at 161.20.Molecular ion peak (m/z) at 147.17.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Methylation

This proposed method is based on standard O-methylation procedures for phenols.

Experimental Protocol:

  • Dissolution: Dissolve 4-Hydroxy-3,5-dimethylbenzonitrile in a suitable polar aprotic solvent such as acetone or DMF.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Methylation: Introduce a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G cluster_synthesis Proposed Synthesis of this compound start 4-Hydroxy-3,5-dimethylbenzonitrile product This compound start->product O-Methylation reagents Base (e.g., K₂CO₃) Methylating Agent (e.g., (CH₃)₂SO₄) Solvent (e.g., DMF)

Caption: Proposed synthetic pathway for this compound.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

The precursor, 4-Hydroxy-3,5-dimethylbenzonitrile, can be synthesized from 3,5-dimethyl-4-hydroxybenzaldehyde.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).[2]

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110-130 °C) for several hours.[2] The reaction can also be facilitated by microwave irradiation to potentially improve yields and reduce reaction times.[2]

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[2]

  • Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard laboratory techniques such as extraction and column chromatography.

G cluster_workflow Synthesis Workflow for 4-Hydroxy-3,5-dimethylbenzonitrile start 3,5-Dimethyl-4-hydroxybenzaldehyde intermediate Reaction Mixture in DMF start->intermediate + Hydroxylamine HCl product 4-Hydroxy-3,5-dimethylbenzonitrile intermediate->product Heat (110-130°C) or Microwave

Caption: Experimental workflow for the synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile.

Chemical Reactivity Profile

The chemical reactivity of this compound is primarily dictated by three functional groups: the nitrile group, the methoxy group, and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-methoxy-3,5-dimethylbenzoic acid). This reaction typically requires heating.

  • Reduction: The nitrile group can be reduced to a primary amine (4-methoxy-3,5-dimethylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions involving the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, since the positions ortho to the methoxy group are already substituted with methyl groups, electrophilic substitution is expected to be less facile. Potential reactions include:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to yield the corresponding phenol, 4-Hydroxy-3,5-dimethylbenzonitrile.

G cluster_reactivity Chemical Reactivity of this compound center_node This compound product1 4-Methoxy-3,5-dimethylbenzoic acid center_node->product1 Hydrolysis (H⁺ or OH⁻, Δ) product2 4-Methoxy-3,5-dimethylbenzylamine center_node->product2 Reduction (e.g., LiAlH₄) product3 Substituted Aromatic Ring center_node->product3 Electrophilic Aromatic Substitution product4 4-Hydroxy-3,5-dimethylbenzonitrile center_node->product4 Ether Cleavage (e.g., HBr)

Caption: Key chemical transformations of this compound.

Applications in Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, often used as building blocks in the synthesis of more complex bioactive molecules.[5] The methoxy group is also a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

While specific biological activities for this compound have not been reported in the searched literature, its structural analogue, 4-Hydroxy-3,5-dimethylbenzonitrile, is a known key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[6] This highlights the potential of the 4-cyano-2,6-dimethylphenol scaffold in the design of antiviral agents. The methoxy derivative could be explored for similar applications or as a tool compound to probe the role of the hydroxyl group in biological activity.

Conclusion

This compound is a substituted benzonitrile with a reactivity profile dominated by its nitrile and methoxy functionalities. While detailed experimental data for this compound is sparse, its synthesis is plausibly achievable through the methylation of the more extensively studied 4-Hydroxy-3,5-dimethylbenzonitrile. The chemical transformations of the nitrile group and the potential for modification of the aromatic ring make it a potentially useful building block for medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential.

References

An In-depth Technical Guide on the Mechanism of Action Studies Related to 4-Methoxy-3,5-dimethylbenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,5-dimethylbenzonitrile is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of biologically active compounds. While the molecule itself is not typically the pharmacologically active agent, its structural motif, particularly the 3,5-dimethylphenyl group, is a key component in several classes of molecules with distinct mechanisms of action. This guide provides a comprehensive technical overview of the primary mechanisms of action associated with compounds derived from this compound and its precursor, 4-Hydroxy-3,5-dimethylbenzonitrile.

The core focus of this document is to detail the biological pathways and molecular interactions of three major classes of compounds synthesized using this benzonitrile derivative as a starting material:

  • Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for antiviral therapy.

  • Cyanoacrylate Photosystem II (PSII) Inhibitors for herbicidal applications.

  • Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists for immunomodulatory effects.

For each class, this guide will provide a detailed explanation of the mechanism of action, quantitative data from relevant studies, comprehensive experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.

Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of this compound are integral to the synthesis of a class of potent antiviral agents known as diarylpyrimidine NNRTIs. These compounds are highly effective against Human Immunodeficiency Virus Type 1 (HIV-1).

Mechanism of Action

Diarylpyrimidine NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical enzyme for the replication of the HIV virus.[1] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide substrates at the enzyme's active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the RT enzyme, known as the NNRTI binding pocket (NNIBP).[1][3] This binding pocket is located approximately 10 Å away from the catalytic active site.[1][4]

The binding of a diarylpyrimidine NNRTI to this allosteric site induces a conformational change in the enzyme, which can impact its function in several ways:

  • Distortion of the Active Site: The conformational change can alter the geometry of the polymerase active site, thereby reducing its efficiency in binding and processing the natural nucleotide substrates.[3]

  • Impaired Subdomain Movement: NNRTI binding can restrict the movement of the "fingers" and "thumb" subdomains of the reverse transcriptase, which is essential for the proper positioning of the template-primer and the incoming nucleotide.[2][5]

  • Reduced dNTP Binding Affinity: The allosteric effect can also lead to a decreased affinity of the enzyme for deoxynucleoside triphosphates (dNTPs).[2]

This non-competitive inhibition effectively halts the process of reverse transcription, preventing the synthesis of viral DNA and thus blocking the HIV-1 replication cycle.[1]

Quantitative Data: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of representative diarylpyrimidine derivatives. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 value is the concentration that causes a 50% reduction in the viability of the host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.

Compound IDVirus StrainCell LineEC50 (nM)CC50 (µM)SI (CC50/EC50)Reference
Etravirine (ETV) Wild-Type HIV-1MT-44.02.2550[6]
Compound 20 Wild-Type HIV-1MT-42.4 - 3.8> 5.1> 1342[7]
Compound 27 Wild-Type HIV-1MT-42.4> 149.2> 62167[7]
Compound 33 Wild-Type HIV-1MT-42.4> 149.2> 62167[7]
Compound 34 Wild-Type HIV-1MT-43.8> 149.2> 39263[7]
Compound 7 HIV-1 IIIBMT-43.4> 217.5> 64000[8]
Compound 8 Resistant StrainsMT-40.9 - 7.0> 217.5> 31071[8]
Compound 9 F227L + V106AMT-410.5> 217.5> 20714[8]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 reverse transcriptase.

Principle: This assay measures the ability of a test compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT. The enzyme synthesizes a DNA strand using a template-primer, and the incorporation of a labeled deoxynucleotide is quantified.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA) template and Oligo(dT) primer

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Labeled dTTP (e.g., [³H]-dTTP or a non-radioactive label like digoxigenin-dUTP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation counter or ELISA plate reader (depending on the label)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A positive control (e.g., a known NNRTI like Nevirapine) and a negative control (DMSO vehicle) should be included.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(rA) template, oligo(dT) primer, dNTPs (including the labeled dTTP), and recombinant HIV-1 RT.

  • Assay Incubation: a. Add the diluted test compounds or controls to the wells of the microplate. b. Initiate the reaction by adding the reaction mixture to each well. c. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: a. Radiometric Assay: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). The precipitated DNA is collected on a filter mat, washed, and the radioactivity is measured using a scintillation counter. b. Non-Radiometric Assay (ELISA-based): If a hapten-labeled nucleotide (e.g., DIG-dUTP) is used, the reaction product is captured on a streptavidin-coated plate (if the primer is biotinylated). The incorporated hapten is then detected with an antibody-enzyme conjugate (e.g., anti-DIG-HRP) followed by the addition of a chromogenic substrate. The absorbance is read on a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV_NNRTI_Mechanism cluster_HIV HIV-1 Replication Cycle cluster_Inhibition Inhibition by Diarylpyrimidine NNRTIs HIV_Virus HIV-1 Virion Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription (HIV-1 RT) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI Diarylpyrimidine NNRTI HIV_RT HIV-1 Reverse Transcriptase (RT) NNRTI->HIV_RT Binds to Allosteric Site NNRTI->Inhibition_Point Allosteric_Site NNRTI Binding Pocket (Allosteric Site)

Caption: Mechanism of action of diarylpyrimidine NNRTIs.

RT_Inhibition_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Prepare_Reaction_Mix Prepare Reaction Master Mix (HIV-1 RT, Template/Primer, dNTPs) Start->Prepare_Reaction_Mix Incubate Add Compounds and Reaction Mix to Microplate and Incubate Prepare_Compounds->Incubate Prepare_Reaction_Mix->Incubate Terminate_Detect Terminate Reaction and Detect Incorporated Label Incubate->Terminate_Detect Analyze_Data Calculate % Inhibition and Determine IC50 Values Terminate_Detect->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an HIV-1 RT inhibition assay.

Cyanoacrylate Photosystem II (PSII) Inhibitors

4-Hydroxy-3,5-dimethylbenzonitrile serves as a precursor for the synthesis of cyanoacrylate-based herbicides. These compounds are effective at controlling a wide range of weeds by targeting a fundamental process in photosynthesis.

Mechanism of Action

Cyanoacrylate herbicides act as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[9] PSII is responsible for water oxidation and the reduction of plastoquinone.

The mechanism of inhibition involves the following steps:

  • Binding to the D1 Protein: The herbicide molecule binds to a specific niche on the D1 protein of the PSII complex. This is the same binding site for the native plastoquinone electron acceptor, QB.[9]

  • Blocking Electron Flow: By occupying the QB binding site, the herbicide competitively inhibits the binding of plastoquinone. This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB.[9]

  • Inhibition of Photosynthesis: The interruption of electron flow halts the production of ATP and NADPH, which are essential for the fixation of CO₂ and the synthesis of carbohydrates.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduction of the photosynthetic electron transport chain and the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals. These ROS cause rapid photooxidative damage to cellular components, including lipids, proteins, and pigments, ultimately leading to cell death and the herbicidal effect.

Quantitative Data: Herbicidal Activity of Photosystem II Inhibitors

The following table presents the IC50 values for various herbicides that inhibit Photosystem II. The IC50 value represents the concentration of the herbicide required to cause a 50% inhibition of a specific photosynthetic parameter, such as electron transport rate or variable fluorescence.

HerbicidePlant/SystemMeasured ParameterIC50 (µM)Reference
Diuron Pea ThylakoidsDPIP Photoreduction0.07 - 0.08[10]
Terbuthylazine Pea ThylakoidsDPIP Photoreduction0.1 - 0.2[10]
Metribuzin Pea ThylakoidsDPIP Photoreduction0.1 - 0.2[10]
Atrazine Navicula sp.3-day Growth Rate0.62[11]
Hexazinone Navicula sp.3-day Growth Rate0.22[11]
Ametryn Halophila ovalisPhotosynthetic Activity0.016[9]
Fluometuron Halophila ovalisPhotosynthetic Activity0.59[9]
Experimental Protocol: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol describes a common method to assess the inhibitory effect of herbicides on PSII activity by measuring chlorophyll a fluorescence.

Principle: Chlorophyll fluorescence provides a non-invasive measure of the efficiency of PSII photochemistry. PSII inhibitors cause a characteristic change in fluorescence parameters by blocking electron transport. The maximum quantum yield of PSII (Fv/Fm) and the operating quantum yield of PSII (ΦPSII) are sensitive indicators of PSII inhibition.

Materials:

  • Intact leaves, algal suspension, or isolated thylakoids

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Test herbicides dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Growth medium or assay buffer

Procedure:

  • Sample Preparation and Treatment: a. For whole plants, spray leaves with different concentrations of the herbicide. b. For algal cultures, add the herbicide to the growth medium. c. For isolated thylakoids, add the herbicide to the assay buffer. d. Include an untreated control.

  • Dark Adaptation: Before measurement, the samples are dark-adapted for a period (e.g., 20-30 minutes) to ensure all PSII reaction centers are open.

  • Measurement of Fv/Fm: a. Measure the minimal fluorescence (Fo) with a weak measuring light. b. Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm). c. Calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).

  • Measurement of ΦPSII under Actinic Light: a. Expose the sample to a constant actinic (photosynthetically active) light. b. Measure the steady-state fluorescence (Fs). c. Apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fm'). d. Calculate the quantum yield of PSII photochemistry (ΦPSII = (Fm' - Fs) / Fm').

  • Data Analysis: The inhibition of Fv/Fm or ΦPSII is calculated for each herbicide concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the herbicide concentration and fitting the data to a dose-response curve.

Visualizations

PSII_Inhibition_Pathway cluster_Photosynthesis Photosynthetic Electron Transport Chain H2O H₂O PSII Photosystem II (PSII) (D1 Protein) H2O->PSII Oxidation QA Qₐ PSII->QA e⁻ QB Qₑ QA->QB e⁻ Cyt_b6f Cytochrome b₆f QB->Cyt_b6f e⁻ PSI Photosystem I Cyt_b6f->PSI NADP NADP⁺ PSI->NADP NADPH NADPH NADP->NADPH Herbicide Cyanoacrylate Herbicide Herbicide->Inhibition_Point

Caption: Inhibition of Photosystem II by cyanoacrylate herbicides.

Chlorophyll_Fluorescence_Workflow Start Start Prepare_Samples Prepare Plant/Algal Samples and Apply Herbicide Start->Prepare_Samples Dark_Adapt Dark Adapt Samples Prepare_Samples->Dark_Adapt Measure_FvFm Measure Fv/Fm (Maximal Quantum Yield) Dark_Adapt->Measure_FvFm Light_Adapt Expose to Actinic Light Measure_FvFm->Light_Adapt Measure_PhiPSII Measure ΦPSII (Operating Quantum Yield) Light_Adapt->Measure_PhiPSII Analyze_Data Calculate % Inhibition and Determine IC50 Measure_PhiPSII->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a chlorophyll fluorescence assay.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists

This compound is also a building block in the synthesis of modulators of the sphingosine-1-phosphate (S1P) signaling pathway. Specifically, derivatives can act as agonists for the S1P1 receptor, which plays a crucial role in the immune system.

Mechanism of Action

S1P1 receptor agonists are immunomodulatory drugs that primarily affect lymphocyte trafficking. The S1P1 receptor is a G protein-coupled receptor (GPCR) that is highly expressed on the surface of lymphocytes. The endogenous ligand for this receptor is sphingosine-1-phosphate.

The mechanism of action of S1P1 receptor agonists involves:

  • Receptor Binding and Activation: The agonist binds to and activates the S1P1 receptor on lymphocytes.

  • Receptor Internalization and Degradation: Upon activation, the S1P1 receptor is internalized into the cell and subsequently degraded. This process is known as functional antagonism.

  • Loss of Egress Signal: The S1P gradient between the lymph nodes and the blood/lymph is a critical signal for lymphocytes to exit the lymphoid organs. By downregulating the S1P1 receptor on their surface, lymphocytes become insensitive to this S1P gradient.

  • Lymphocyte Sequestration: As a result, lymphocytes are trapped and sequestered within the lymph nodes and other secondary lymphoid organs.

  • Peripheral Lymphopenia: This sequestration leads to a reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia). By preventing the migration of autoreactive lymphocytes to sites of inflammation (such as the central nervous system in multiple sclerosis), S1P1 receptor agonists exert their therapeutic, anti-inflammatory effects.

Quantitative Data: Activity of S1P1 Receptor Agonists

The following table summarizes the activity of various S1P1 receptor agonists. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay, while Ki or IC50 values from binding assays indicate the affinity of the compound for the receptor.

CompoundAssay TypeReceptorEC50 / Ki (nM)Reference
S1P GTPγS BindingS1P18.3
Fingolimod-P GTPγS BindingS1P10.3
Ozanimod Radioligand BindingS1P10.19 (Ki)
Siponimod Radioligand BindingS1P10.4 (Ki)
Ponesimod Radioligand BindingS1P10.4 (Ki)
Compound 19 Receptor InternalizationS1P1147% efficacy @ 30 µM[4]
Compound 21 Receptor InternalizationS1P1>80% efficacy @ 30 µM[4]
Experimental Protocol: S1P1 Receptor Internalization Assay

This protocol describes a cell-based assay to measure the ability of a compound to induce the internalization of the S1P1 receptor, a key step in its mechanism of action.

Principle: This assay typically uses a cell line engineered to express a tagged S1P1 receptor (e.g., with a fluorescent protein or an enzyme fragment). Upon agonist binding, the receptor is internalized into endosomes. This translocation can be visualized by microscopy or quantified by measuring the signal from the tag.

Materials:

  • A cell line stably expressing a tagged S1P1 receptor (e.g., HEK293-S1P1-GFP)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Positive control agonist (e.g., S1P or Fingolimod-P)

  • 96- or 384-well imaging plates

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Plating: Seed the S1P1-expressing cells into the microplates and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and controls. b. Add the compounds to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • Cell Staining (if necessary): If the receptor is not fluorescently tagged, cells may need to be fixed and stained with an antibody against the receptor tag. A nuclear stain (e.g., Hoechst) is often included to aid in cell identification.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system. Multiple images are taken per well.

  • Image Analysis: a. Use image analysis software to identify individual cells (based on the nuclear stain) and the cytoplasm. b. Quantify the amount of receptor signal that has translocated from the cell membrane to intracellular vesicles (endosomes). This is often measured as the intensity or number of fluorescent spots within the cytoplasm.

  • Data Analysis: The degree of receptor internalization is quantified for each compound concentration. The EC50 value (the concentration that causes 50% of the maximal internalization) is determined by fitting the data to a dose-response curve.

Visualizations

S1P1_Signaling_Pathway cluster_Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization No_Egress Loss of Egress Signal Internalization->No_Egress Lymphocyte_Trapped Lymphocyte Trapped No_Egress->Lymphocyte_Trapped S1P1_Agonist S1P1 Receptor Agonist S1P1_Agonist->S1P1_Receptor Binds & Activates Lymph_Node Lymph Node Bloodstream Bloodstream Lymph_Node->Bloodstream Egress Blocked

Caption: S1P1 receptor agonist mechanism of action.

S1P1_Internalization_Assay_Workflow Start Start Plate_Cells Plate S1P1-Expressing Cells in Microplate Start->Plate_Cells Treat_Compounds Add Test Compounds and Incubate Plate_Cells->Treat_Compounds Stain_Fix Fix and Stain Cells (if necessary) Treat_Compounds->Stain_Fix Acquire_Images Acquire Images with High-Content Imager Stain_Fix->Acquire_Images Analyze_Images Analyze Images to Quantify Receptor Internalization Acquire_Images->Analyze_Images Determine_EC50 Determine EC50 Values Analyze_Images->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for an S1P1 receptor internalization assay.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3,5-dimethylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, namely 4-hydroxy-3,5-dimethylbenzonitrile and 4-methoxy-3-methylbenzonitrile, to provide well-founded estimations. Furthermore, it outlines detailed experimental protocols for determining these critical physicochemical properties, in line with established pharmaceutical industry standards.

Core Concepts: Physicochemical Properties

This compound is an aromatic nitrile. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, suggests it is a lipophilic molecule with moderate polarity. The nitrile group can act as a hydrogen bond acceptor, which may influence its interaction with polar solvents. The methoxy group can also participate in hydrogen bonding.[1] The overall solubility and stability are dictated by the interplay of these functional groups.

Based on the available information for related compounds, this compound is anticipated to be a solid at room temperature.[2][3]

Solubility Profile

Inference from Structural Analogs:

  • 4-hydroxy-3,5-dimethylbenzonitrile , which has a hydroxyl group instead of a methoxy group, exhibits limited solubility in water but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] The hydroxyl group in this analog can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar organic solvents.

  • 4-methoxy-3-methylbenzonitrile is described as having "favorable solubility and stability under various conditions," suggesting it is amenable to formulation in common research and industrial solvents.[2]

Based on these analogs, it is predicted that this compound will have low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Estimated and Known Solubility of this compound and Its Analogs

CompoundSolventEstimated/Known Solubility
This compound Water Very low to low (estimated)
Methanol Soluble (estimated)
Ethanol Soluble (estimated)
DMSO Soluble (estimated)
Acetonitrile Soluble (estimated)
Dichloromethane Soluble (estimated)
4-hydroxy-3,5-dimethylbenzonitrileWaterLimited[3]
Methanol, Ethanol, DMSOSoluble[3]
4-methoxy-3-methylbenzonitrileVariousFavorable[2]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. Potential degradation pathways include hydrolysis of the nitrile and methoxy groups, and oxidation.

Potential Degradation Pathways:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which would lead to the formation of the corresponding amide and subsequently the carboxylic acid. The methoxy group could also undergo acid-catalyzed hydrolysis.

  • Oxidation: The benzene ring, activated by the methoxy and methyl groups, could be susceptible to oxidation.

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic pH Likely unstable under strong acid and heat4-hydroxy-3,5-dimethylbenzonitrile, 4-Methoxy-3,5-dimethylbenzamide, 4-Methoxy-3,5-dimethylbenzoic acid
Alkaline pH Likely unstable under strong base and heat4-Methoxy-3,5-dimethylbenzamide, 4-Methoxy-3,5-dimethylbenzoic acid
**Oxidative (e.g., H₂O₂) **Potential for degradationRing-oxidized products, N-oxides
Thermal Likely stable at ambient temperatures, degradation at elevated temperaturesTo be determined experimentally
Photolytic Potential for degradation, especially in solutionTo be determined experimentally

Experimental Protocols

The following are detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

The equilibrium solubility can be determined using the well-established shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C) for a set time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) and keep at room temperature, protected from light.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines, while a control sample is protected from light.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Compound Synthesis and Purification sol_protocol Shake-Flask Protocol sol_start->sol_protocol stab_start Start: Pure Compound sol_solvents Test in Various Solvents (Aqueous & Organic) sol_protocol->sol_solvents sol_analysis HPLC-UV Analysis sol_solvents->sol_analysis sol_data Determine Solubility Profile sol_analysis->sol_data stab_stress Apply Stress Conditions stab_start->stab_stress stab_conditions Acidic pH | Basic pH | Oxidative | Thermal | Photolytic stab_stress->stab_conditions stab_analysis Stability-Indicating HPLC-MS Analysis stab_conditions->stab_analysis stab_data Identify Degradation Pathways & Determine Stability Profile stab_analysis->stab_data

Caption: Workflow for Solubility and Stability Assessment.

Biological Context and Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, substituted benzonitriles are a class of compounds with diverse biological activities. For instance, some benzonitriles act as enzyme inhibitors, such as aromatase inhibitors used in cancer therapy.[4] Other methoxy-containing aromatic compounds have been shown to modulate inflammatory pathways like MAPK and NF-κB.[5] Given that 3,5-dimethyl-4-hydroxybenzonitrile is a known intermediate in the synthesis of antiviral drugs, particularly HIV replication inhibitors, it is plausible that this compound could be investigated for similar biological activities.[6] Further research is required to elucidate its specific molecular targets and effects on cellular signaling.

The following diagram illustrates a generalized signaling pathway that is often modulated by small molecule inhibitors, which could be relevant for future studies of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor / Cytokine receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression (Proliferation, Inflammation) transcription_factor->gene_expression compound This compound (Hypothetical Inhibitor) compound->kinase_cascade Inhibition

Caption: Generalized Kinase Signaling Pathway Inhibition.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the properties of its close structural analogs. It also presents standardized, detailed protocols for the experimental determination of these crucial parameters. The provided workflows and diagrams offer a clear roadmap for researchers undertaking the physicochemical characterization of this and other novel chemical entities in a drug discovery and development context. Direct experimental verification of the estimated properties is strongly recommended.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides an in-depth technical guide on the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-Methoxy-3,5-dimethylbenzonitrile. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines a robust computational protocol using Density Functional Theory (DFT), details methods for data analysis, and presents a framework for experimental validation. The methodologies and data presentation formats are based on established best practices in computational chemistry for aromatic compounds. While specific experimental data for this compound is not widely published, this guide establishes a comprehensive theoretical foundation for its investigation, offering valuable insights into its molecular behavior and potential applications.

Introduction

This compound is an aromatic nitrile compound with potential applications in medicinal chemistry and materials science. The presence of a methoxy group (an electron donor), methyl groups, and a nitrile group (an electron withdrawer) on the benzene ring creates a unique electronic environment that dictates its reactivity, intermolecular interactions, and spectroscopic signatures.

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing insights that complement and guide experimental research.[1][2] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms with high accuracy.[2] This guide details a standard computational workflow for the comprehensive characterization of this compound, leveraging Density Functional Theory (DFT), a widely used and reliable method for such molecular systems.[3][4]

Computational and Experimental Methodologies

A successful computational study relies on a well-defined methodology and is ideally validated by experimental data.[5][6] This section outlines the recommended theoretical and experimental protocols.

Quantum Chemical Calculations Protocol

The computational investigation of this compound should be performed using a reputable quantum chemistry software package like the Gaussian suite. The following protocol, based on common practices for organic molecules, is recommended.[4][7]

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is a crucial step as all subsequent properties are calculated from this stable structure.[4]

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p)

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]

  • Electronic Property Analysis: Key electronic properties are determined from the optimized structure.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[3][4]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Spectroscopic Simulation:

    • NMR Spectroscopy: Isotropic shielding values (1H and 13C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts for comparison with experimental data.

    • UV-Vis Spectroscopy: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

  • Solvent Effects: To model a more realistic chemical environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[7][8]

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Mol_Structure Initial Molecule Structure Geo_Opt Geometry Optimization Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geo_Opt->Electronic_Prop Spectra_Sim Spectra Simulation (NMR, UV-Vis) Geo_Opt->Spectra_Sim Opt_Geo Optimized Geometry Geo_Opt->Opt_Geo Vib_Spectra Vibrational Spectra (IR, Raman) Freq_Calc->Vib_Spectra Elec_Data Electronic Data Electronic_Prop->Elec_Data Spec_Data NMR / UV-Vis Data Spectra_Sim->Spec_Data Validation Experimental Validation Vib_Spectra->Validation Spec_Data->Validation

Fig. 1: Computational workflow for this compound.
Experimental Protocols for Validation

Experimental data is essential for validating the accuracy of computational models.[5] Standard spectroscopic techniques would be used for the characterization of synthesized this compound.

  • Synthesis: A plausible synthesis route involves the cyanation of a corresponding aromatic halide, such as 4-bromo-1-methoxy-3,5-dimethylbenzene, using a cyanide source like copper(I) cyanide in a suitable solvent (e.g., DMF or NMP) via a Rosenmund-von Braun reaction.

  • FT-IR and FT-Raman Spectroscopy:

    • Protocol: The FT-IR spectrum would be recorded using a KBr pellet method in the 4000-400 cm-1 range. The FT-Raman spectrum would be obtained using a Nd:YAG laser source in the same spectral range.

    • Purpose: To identify characteristic vibrational modes of functional groups and compare them with the scaled theoretical frequencies.

  • UV-Vis Spectroscopy:

    • Protocol: The absorption spectrum would be measured in a suitable solvent (e.g., ethanol or cyclohexane) using a dual-beam spectrophotometer, typically in the 200-800 nm range.

    • Purpose: To determine the electronic absorption maxima (λmax) and compare them with TD-DFT predictions.

  • NMR Spectroscopy:

    • Protocol: 1H and 13C NMR spectra would be recorded in a deuterated solvent (e.g., CDCl3) with TMS as an internal standard.

    • Purpose: To determine experimental chemical shifts for direct comparison with GIAO-calculated values.

Data Presentation and Analysis

Quantitative data from the calculations should be organized into clear, structured tables. The following tables are presented as illustrative examples of how the results for this compound would be reported.

Note: The values presented in Tables 1-4 are hypothetical and for illustrative purposes only. They represent the type of data generated from the described computational protocol.

Molecular Geometry

The optimized geometric parameters (bond lengths, angles) are the foundation of the analysis.

Table 1: Hypothetical Optimized Bond Lengths (Å) and Bond Angles (°) for this compound

Parameter Bond Length (Å) Parameter Atoms Angle (°)
Bond Lengths C1-C2 1.401 Bond Angles C2-C1-C6 119.5
C1-C≡N 1.435 C1-C2-C3 120.2
C≡N 1.158 C3-C4-C5 118.9
C4-O 1.365 C4-O-CH3 117.8

| | O-CH3 | 1.428 | | C2-C3-CH3 | 121.0 |

Vibrational Analysis

Calculated harmonic frequencies are typically scaled by an empirical factor (~0.96 for B3LYP) to better match experimental anharmonic vibrations.

Table 2: Hypothetical Vibrational Frequencies (cm-1) for this compound

Assignment Calculated (Scaled) Experimental (FT-IR)
C≡N stretch 2235 2230
C-H stretch (Aromatic) 3080-3120 3095
C-H stretch (Methyl) 2950-2990 2975
C-O stretch (Aryl-Alkyl Ether) 1255 1250

| C-C stretch (Ring) | 1500-1600 | 1510, 1595 |

Electronic Properties

The FMOs are crucial for understanding chemical reactivity and electronic transitions.

Table 3: Hypothetical Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.15
HOMO-LUMO Gap (ΔE) 5.10
Ionization Potential 6.25

| Electron Affinity | 1.15 |

Spectroscopic Data

A direct comparison between calculated and experimental spectra provides the ultimate validation of the computational model.

Table 4: Hypothetical 13C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Calculated (GIAO) Experimental
C-CN 110.5 111.2
C≡N 118.9 119.5
C-OCH3 161.2 160.8
C-CH3 131.8 132.1
O-CH3 55.9 56.3

| C-CH3 | 16.5 | 16.9 |

Visualization of Key Relationships

Visual models are essential for conveying complex relationships and workflows. The diagram below illustrates the synergistic relationship between theoretical prediction and experimental validation.

Theory_Experiment_Synergy cluster_theory Theoretical Calculation cluster_experiment Experimental Measurement DFT_Calc DFT Model (B3LYP/6-311++G(d,p)) Predicted_Props Predicted Properties (Geometry, Spectra, etc.) DFT_Calc->Predicted_Props yields Comparison Comparison & Validation Predicted_Props->Comparison Synthesis Molecule Synthesis Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Synthesis->Spectroscopy provides sample for Spectroscopy->Comparison Refinement Model Refinement or Structural Confirmation Comparison->Refinement informs Refinement->DFT_Calc feedback to improve

Fig. 2: Synergy between theoretical calculation and experimental validation.

Conclusion

This technical guide outlines a comprehensive and robust framework for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to accurately predict the molecule's geometric, vibrational, and electronic properties. The detailed protocols for computation and the structured format for data presentation provide a clear roadmap for researchers. The ultimate validation of these theoretical predictions through experimental spectroscopy is crucial for confirming the molecular structure and understanding its behavior, thereby accelerating its potential use in drug design and materials science.

References

An In-depth Technical Guide to the Thermochemical Data of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 4-Methoxy-3,5-dimethylbenzonitrile. Due to the absence of published experimental or computational data for this specific molecule, this document details the established experimental protocols and theoretical approaches that would be employed for its thermochemical characterization.

Introduction: The Critical Role of Thermochemical Data

Thermochemical data, such as the enthalpy of formation, combustion, and sublimation, are fundamental parameters in chemical and pharmaceutical sciences. This information is crucial for understanding the energetic stability of a molecule, which in turn influences its reactivity, synthesis pathways, and behavior in biological systems. For drug development professionals, a thorough understanding of a compound's thermochemical properties can aid in predicting its stability, solubility, and potential degradation pathways, all of which are critical aspects of pharmaceutical profiling.

As of the latest literature review, specific experimental or computationally derived thermochemical data for this compound has not been published. Therefore, this guide will focus on the established methodologies for determining these crucial parameters.

Data Presentation: A Template for Future Findings

While no specific quantitative data for this compound is currently available, the following table provides a standardized format for presenting such data once it has been determined through the experimental or computational methods outlined in this guide. This structure allows for clear and concise comparison of key thermochemical parameters.

Thermochemical ParameterSymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (crystal)ΔfH°m(cr)Data not availableCombustion Calorimetry
Standard Molar Enthalpy of Combustion (crystal)ΔcH°m(cr)Data not availableCombustion Calorimetry
Standard Molar Enthalpy of SublimationΔgcrH°mData not availableSublimation-Transpiration / Knudsen Effusion
Standard Molar Enthalpy of Formation (gas)ΔfH°m(g)Data not availableDerived from ΔfH°m(cr) and ΔgcrH°m

Experimental Protocols

The determination of the thermochemical properties of a solid organic compound like this compound would primarily involve two key experimental techniques: combustion calorimetry to determine the enthalpy of formation in the crystalline state, and a method to determine the enthalpy of sublimation.

Combustion Calorimetry for Enthalpy of Formation (Crystal)

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Methodology:

  • Sample Preparation: A pellet of a precisely weighed sample of this compound is placed in a crucible inside the combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa. A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container filled with a known mass of water and equipped with a stirrer and a high-precision thermometer. The entire setup is enclosed in an insulating jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion is then derived, and from this, the standard molar enthalpy of formation of the crystalline compound is calculated using Hess's Law.[1][2]

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from the solid to the gaseous state, is a crucial parameter for deriving the gas-phase enthalpy of formation.[3] The sublimation-transpiration method is a reliable technique for this measurement.

Methodology:

  • Apparatus: The sublimation-transpiration apparatus consists of a tube containing the sample, placed within a thermostatically controlled furnace. A stream of an inert gas (e.g., nitrogen or argon) is passed over the sample at a precisely controlled flow rate.

  • Saturation: The inert gas becomes saturated with the vapor of this compound as it passes over the sample.

  • Condensation and Quantification: The vapor is then transported out of the furnace and condensed in a cold trap. The amount of sublimed substance is determined by weighing the trap or by a suitable analytical technique like gas chromatography.

  • Vapor Pressure Calculation: The vapor pressure of the sample at a given temperature is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the molar mass of the compound.

  • Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualization of the Thermochemical Characterization Workflow

The following diagram illustrates the general workflow for the experimental and computational characterization of the thermochemical properties of a new compound like this compound.

Thermochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Determination cluster_computational Computational Chemistry synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification comb_cal Combustion Calorimetry purification->comb_cal sub_enth Sublimation Enthalpy Measurement purification->sub_enth comp_chem Quantum Chemical Calculations (e.g., G3, G4 theories) purification->comp_chem exp_data Experimental Thermochemical Data (ΔfH°m(cr), ΔsubH°m) comb_cal->exp_data sub_enth->exp_data validation Data Validation & Comparison exp_data->validation comp_data Predicted Thermochemical Data (ΔfH°m(g)) comp_chem->comp_data comp_data->validation final_data Final Recommended Thermochemical Data validation->final_data

Caption: Workflow for Thermochemical Characterization.

Conclusion

While specific thermochemical data for this compound is not yet available in the scientific literature, this guide outlines the robust and well-established experimental and computational methodologies that can be employed for its determination. The protocols for combustion calorimetry and sublimation enthalpy measurement provide a clear pathway for obtaining the standard enthalpies of formation in both the crystalline and gaseous states. Such data would be invaluable for researchers in chemistry and drug development, providing fundamental insights into the energetic properties of this compound. The provided workflow and data presentation template serve as a framework for future studies on this and related molecules.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxy-3,5-dimethylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and synthetic applications of 4-methoxy-3,5-dimethylbenzonitrile, a versatile building block in organic chemistry. Due to the limited availability of direct experimental data for this specific compound, the following protocols are presented as representative procedures based on well-established transformations of structurally similar molecules. These methodologies offer a solid foundation for the use of this compound in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Physicochemical Data of Key Compounds

A summary of the available quantitative data for the precursor of this compound and its potential synthetic derivatives is presented below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
3,5-Dimethyl-4-hydroxybenzonitrileC₉H₉NO147.17123-127Precursor for the synthesis of this compound. A valuable intermediate in drug discovery, particularly for antiviral agents.[1][2]
4-Methoxy-3,5-dimethylbenzoic AcidC₁₀H₁₂O₃180.20192-196The expected product from the hydrolysis of this compound.

Synthesis of this compound

The most plausible synthetic route to this compound is the O-methylation of its phenolic precursor, 3,5-dimethyl-4-hydroxybenzonitrile.

Synthesis of the Precursor: 3,5-Dimethyl-4-hydroxybenzonitrile

A one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde is a common method for preparing the starting material.[3]

Experimental Protocol: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

  • Materials:

    • 3,5-Dimethyl-4-hydroxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde in DMF, add hydroxylamine hydrochloride.

    • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3,5-dimethyl-4-hydroxybenzonitrile. A yield of up to 93% has been reported under optimized conditions.[3]

O-Methylation to this compound

The following is a representative protocol for the O-methylation of a hindered phenol, which can be adapted for the synthesis of the target compound.

Experimental Protocol: O-Methylation of 3,5-Dimethyl-4-hydroxybenzonitrile

  • Materials:

    • 3,5-Dimethyl-4-hydroxybenzonitrile

    • Dimethyl sulfate or methyl iodide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or DMF

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 3,5-dimethyl-4-hydroxybenzonitrile in acetone or DMF, add potassium carbonate.

    • Stir the suspension vigorously and add dimethyl sulfate or methyl iodide dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzonitrile 3,5-Dimethyl-4-hydroxybenzonitrile 3,5-Dimethyl-4-hydroxybenzaldehyde->3,5-Dimethyl-4-hydroxybenzonitrile One-pot synthesis (NH2OH.HCl, DMF) This compound This compound 3,5-Dimethyl-4-hydroxybenzonitrile->this compound O-Methylation (e.g., (CH3)2SO4, K2CO3)

Caption: Synthetic pathway to this compound.

Applications in Organic Synthesis

This compound can serve as a versatile intermediate for various chemical transformations.

Hydrolysis to 4-Methoxy-3,5-dimethylbenzoic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

  • Materials:

    • This compound

    • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

    • Water

    • Diethyl ether or other suitable organic solvent

  • Acidic Hydrolysis Procedure:

    • To a solution of this compound in a mixture of water and a co-solvent (e.g., ethanol), add concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it onto ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-methoxy-3,5-dimethylbenzoic acid.

  • Basic Hydrolysis Procedure:

    • Reflux a solution of this compound in an aqueous or alcoholic solution of sodium hydroxide.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

Reduction to Aldehyde or Amine

The nitrile functionality can be selectively reduced to either an aldehyde or a primary amine.

Experimental Protocol: Reduction to 4-Methoxy-3,5-dimethylbenzaldehyde using DIBAL-H

  • Materials:

    • This compound

    • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Methanol

    • Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in an anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.[4][5][6]

    • Stir the reaction mixture at -78 °C for the required time, monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt or dilute HCl to hydrolyze the intermediate imine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Experimental Protocol: Reduction to 4-Methoxy-3,5-dimethylbenzylamine using LiAlH₄

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Water

    • Aqueous sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • To a suspension of LiAlH₄ in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.[7][8]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by an aqueous NaOH solution, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

    • Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude amine.

    • Purify the product by distillation or column chromatography.

Reaction_Workflow cluster_reactions Synthetic Transformations of this compound This compound This compound 4-Methoxy-3,5-dimethylbenzoic_Acid 4-Methoxy-3,5-dimethylbenzoic Acid This compound->4-Methoxy-3,5-dimethylbenzoic_Acid Hydrolysis (H+ or OH-) 4-Methoxy-3,5-dimethylbenzaldehyde 4-Methoxy-3,5-dimethylbenzaldehyde This compound->4-Methoxy-3,5-dimethylbenzaldehyde Reduction (DIBAL-H, -78 °C) 4-Methoxy-3,5-dimethylbenzylamine 4-Methoxy-3,5-dimethylbenzylamine This compound->4-Methoxy-3,5-dimethylbenzylamine Reduction (LiAlH4)

Caption: Key reactions of this compound.

Suzuki-Miyaura Cross-Coupling

The nitrile group can act as a leaving group in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds. This application would involve the replacement of the cyano group with an aryl or vinyl group.

Representative Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or vinyl boronic acid or ester

    • Nickel catalyst (e.g., NiCl₂(PCy₃)₂)

    • Ligand (e.g., PCy₃)

    • Base (e.g., K₃PO₄ or Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, the boronic acid or ester, the nickel catalyst, the ligand, and the base in an oven-dried reaction vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration, monitoring by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to isolate the desired biaryl compound.

Suzuki_Coupling_Pathway cluster_suzuki Suzuki-Miyaura Cross-Coupling Application This compound This compound Biaryl_Product Biaryl Product This compound->Biaryl_Product Aryl/Vinyl_Boronic_Acid_Ester Aryl/Vinyl Boronic Acid/Ester Aryl/Vinyl_Boronic_Acid_Ester->Biaryl_Product Suzuki_Reaction Ni-catalyzed Suzuki-Miyaura Coupling Biaryl_Product->Suzuki_Reaction

Caption: Suzuki-Miyaura coupling of this compound.

Role in Drug Discovery

The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[9] Benzonitrile derivatives, particularly those with hydroxy and methoxy functionalities, are important intermediates in the synthesis of biologically active molecules. For instance, 3,5-dimethyl-4-hydroxybenzonitrile is a key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors. The conversion of the hydroxyl group to a methoxy group in this compound can modulate properties such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry programs. The synthetic transformations outlined above provide access to a variety of functional groups that can be further elaborated to generate libraries of compounds for drug discovery efforts.

References

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3,5-dimethylbenzonitrile is a versatile aromatic building block with significant potential in medicinal chemistry. The presence of a nitrile group, a methoxy moiety, and two methyl groups on the benzene ring offers a unique combination of electronic and steric properties. This scaffold can be strategically functionalized to generate diverse libraries of compounds for drug discovery programs. The nitrile group can serve as a precursor to various functional groups such as amines, amides, and tetrazoles, which are prevalent in bioactive molecules. The methoxy and dimethyl substitutions influence the lipophilicity and metabolic stability of the resulting compounds, making this scaffold an attractive starting point for the development of novel therapeutics.

This document provides an overview of the potential applications of this compound as a building block, with a focus on its utility in the synthesis of kinase inhibitors. Detailed hypothetical experimental protocols for the derivatization of this scaffold are also presented.

Key Applications in Medicinal Chemistry

The structural features of this compound make it a valuable precursor for the synthesis of various classes of medicinally relevant compounds:

  • Kinase Inhibitors: The benzonitrile core can be elaborated into heterocyclic systems known to interact with the ATP-binding site of various kinases. The development of small molecule kinase inhibitors is a major focus in oncology and immunology.

  • Antiviral Agents: Aromatic nitriles are key components in some classes of antiviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] The substitution pattern of this compound could be exploited to design novel antiviral compounds.

  • Anti-inflammatory and Analgesic Compounds: The related compound, 4-methoxy-3-methylbenzonitrile, is used in the development of compounds with anti-inflammatory and analgesic properties.[2] This suggests that derivatives of this compound may also exhibit similar activities.

Application Example: Synthesis of Novel Deoxycytidine Kinase (dCK) Inhibitors

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides.[3] Inhibition of dCK is a promising strategy in cancer therapy.[3] The following section outlines a hypothetical synthetic route and biological evaluation of dCK inhibitors derived from this compound, based on a known synthesis starting from a related benzonitrile derivative.[3]

Hypothetical Synthetic Pathway

The proposed synthesis involves the transformation of the nitrile group into a thioamide, followed by the construction of a thiazole ring, a common scaffold in kinase inhibitors.

G A This compound B Thioamidation A->B C 4-Methoxy-3,5-dimethylthiobenzamide B->C D Cyclization with α-bromoketone C->D E Thiazole Core Structure D->E F Further Derivatization E->F G Library of dCK Inhibitors F->G G cluster_0 Nucleoside Salvage Pathway dC Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC->dCK dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs for DNA Synthesis dCMP->dNTPs DNA_Replication DNA Replication Stress & Cell Cycle Arrest dNTPs->DNA_Replication Inhibitor This compound -derived Inhibitor Inhibitor->Inhibition Inhibition->dCK Inhibition

References

Application Notes and Protocols for Reactions Involving 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to 4-Methoxy-3,5-dimethylbenzonitrile, a versatile substituted benzonitrile with potential applications in medicinal chemistry and materials science. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.

Introduction and Applications

This compound (CAS No. 152775-45-6) is an aromatic nitrile compound. The benzonitrile moiety is a recognized pharmacophore in drug discovery, and its derivatives have been explored for a range of biological activities. The presence of the methoxy and dimethyl substitutions on the benzene ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. Substituted benzonitriles are key intermediates in the synthesis of a variety of pharmaceuticals, including aromatase inhibitors for cancer therapy.

Potential Applications:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can serve as a handle for transformation into other functional groups, such as amines or carboxylic acids.

  • Materials Science: As a monomer or additive in the development of specialty polymers.

  • Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and expected spectral data for this compound is presented below. This data is essential for reaction monitoring and product characterization.

PropertyValue
CAS Number 152775-45-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point 49-53 °C[1]
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone.
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.33 (s, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.30 (s, 6H, 2 x Ar-CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 160.5 (C-OCH₃), 132.0 (Ar-C), 130.0 (Ar-CH), 118.5 (CN), 112.0 (C-CN), 60.0 (OCH₃), 16.0 (Ar-CH₃) ppm.
IR (KBr) Predicted: ν ~2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O stretch), ~2950 cm⁻¹ (C-H stretch).
Mass Spectrometry (EI) Predicted: m/z 161 (M⁺), 146 (M-CH₃)⁺.

Experimental Protocols

The following section details a robust protocol for the synthesis of this compound from the commercially available starting material, 3,5-Dimethyl-4-hydroxybenzonitrile, via a Williamson ether synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the O-methylation of 3,5-Dimethyl-4-hydroxybenzonitrile using methyl iodide and potassium carbonate.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile (CAS: 4198-90-7)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethyl-4-hydroxybenzonitrile (1.0 eq, e.g., 5.0 g, 33.9 mmol).

  • Solvent and Base Addition: Add anhydrous acetone (50 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 eq, e.g., 7.0 g, 50.9 mmol).

  • Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl iodide (1.2 eq, e.g., 2.5 mL, 40.7 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound start Start: 3,5-Dimethyl-4- hydroxybenzonitrile react Reaction: - K₂CO₃, CH₃I - Acetone, Reflux start->react workup Work-up: - Filtration - Extraction - Drying react->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify product Product: 4-Methoxy-3,5- dimethylbenzonitrile purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a Williamson ether synthesis, which is a classic Sₙ2 reaction.

G cluster_1 Williamson Ether Synthesis Mechanism phenol 3,5-Dimethyl-4-hydroxybenzonitrile phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation product This compound phenoxide->product Nucleophilic Attack methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->product base K₂CO₃ (Base) sn2 Sₙ2 Attack

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3,5-dimethylbenzonitrile is a substituted aromatic nitrile whose direct applications in drug discovery are not extensively documented in publicly available literature. However, its structural motifs are present in various biologically active compounds, and its analogs have shown significant promise in medicinal chemistry. These application notes provide a comprehensive overview of the potential utility of this compound as a chemical intermediate and a scaffold for the synthesis of novel therapeutic agents. The information is compiled from studies on structurally related benzonitrile derivatives, offering insights into potential, though currently unproven, areas of pharmacological interest.

Introduction: The Role of Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a versatile functional group in drug discovery, serving as a key building block for a wide range of pharmaceuticals. The nitrile group is a bioisostere for various functional groups and can participate in crucial interactions with biological targets. Furthermore, it can be chemically transformed into other important functional groups such as amines, amides, and carboxylic acids, providing a handle for synthetic diversification and the optimization of pharmacokinetic and pharmacodynamic properties.

Structurally similar compounds to this compound have been investigated for various therapeutic applications:

  • Antiviral Activity: Notably, the related compound 3,5-Dimethyl-4-hydroxybenzonitrile is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] This highlights the potential of the dimethylbenzonitrile scaffold in developing antiviral agents.

  • Anticancer Properties: Other substituted benzonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory and Analgesic Properties: The analog 4-Methoxy-3-methylbenzonitrile is utilized as an intermediate in the development of compounds with anti-inflammatory and analgesic activities.[3]

Given these precedents, this compound represents a valuable starting point for synthetic campaigns aimed at discovering new drugs in these and other therapeutic areas.

Physicochemical Properties and Synthetic Accessibility

Understanding the properties and synthesis of this compound is crucial for its application in drug discovery programs.

Table 1: Physicochemical Properties of Benzonitrile Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Applications
This compound C₁₀H₁₁NO161.202775-45-6Chemical Intermediate
3,5-Dimethyl-4-hydroxybenzonitrileC₉H₉NO147.174198-90-7Intermediate for HIV inhibitors[1]
4-Methoxy-3-methylbenzonitrileC₉H₉NO147.1753078-71-0Intermediate for anti-inflammatory and analgesic agents[3]
4-MethoxybenzonitrileC₈H₇NO133.15874-90-8Pharmaceutical and agrochemical intermediate[4][5]
General Synthetic Protocol: Synthesis of Substituted Benzonitriles

The synthesis of this compound can be approached through various standard organic chemistry transformations. A common method involves the Sandmeyer reaction from a corresponding aniline or the dehydration of an aldoxime. Below is a generalized protocol for the synthesis via the dehydration of an aldoxime, which can be adapted for the specific target compound.

Protocol 1: Synthesis of this compound via Aldoxime Dehydration

Materials:

  • 4-Methoxy-3,5-dimethylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine or other suitable base

  • Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern catalytic system)

  • Appropriate organic solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Oxime Formation:

    • Dissolve 4-Methoxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like pyridine (2-3 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4-methoxy-3,5-dimethylbenzaldehyde oxime.

  • Dehydration to Nitrile:

    • Dissolve the crude oxime in a suitable solvent (e.g., dichloromethane).

    • Add a dehydrating agent. For example, add acetic anhydride (2-3 equivalents) and heat the reaction mixture to reflux.

    • Alternatively, other dehydrating agents can be used under appropriate conditions.

    • Monitor the reaction by TLC until the oxime is fully converted to the nitrile.

    • Upon completion, carefully quench the reaction (e.g., by adding water or a basic solution if an acidic reagent was used).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway 4-Methoxy-3,5-dimethylbenzaldehyde 4-Methoxy-3,5-dimethylbenzaldehyde 4-Methoxy-3,5-dimethylbenzaldehyde Oxime 4-Methoxy-3,5-dimethylbenzaldehyde Oxime 4-Methoxy-3,5-dimethylbenzaldehyde->4-Methoxy-3,5-dimethylbenzaldehyde Oxime Hydroxylamine Pyridine This compound This compound 4-Methoxy-3,5-dimethylbenzaldehyde Oxime->this compound Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Proposed synthesis of this compound.

Hypothetical Drug Discovery Workflow

While no specific biological activity has been reported for this compound, the following workflow outlines a rational approach to its evaluation as a potential starting point for a drug discovery project.

Diagram 2: Experimental Workflow for Biological Evaluation

Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & SAR cluster_2 Lead Optimization Compound Acquisition/Synthesis Compound Acquisition/Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition/Synthesis->High-Throughput Screening (HTS) Target-based or Phenotypic assays HTS HTS Hit Confirmation Hit Confirmation HTS->Hit Confirmation Dose-response analysis Analog Synthesis Analog Synthesis Hit Confirmation->Analog Synthesis Structure-Activity Relationship (SAR) In vitro Biological Assays In vitro Biological Assays Analog Synthesis->In vitro Biological Assays ADME/Tox Profiling ADME/Tox Profiling In vitro Biological Assays->ADME/Tox Profiling Absorption, Distribution, Metabolism, Excretion, Toxicity In vivo Efficacy Studies In vivo Efficacy Studies ADME/Tox Profiling->In vivo Efficacy Studies Animal models Preclinical Candidate Preclinical Candidate In vivo Efficacy Studies->Preclinical Candidate

Caption: A general workflow for evaluating a novel chemical entity in drug discovery.

Experimental Protocols for Initial Evaluation

Based on the activities of its analogs, initial screening of this compound could be directed towards antiviral (e.g., HIV reverse transcriptase) or anticancer (e.g., cytotoxicity against a panel of cancer cell lines) assays.

Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While this compound does not have established direct applications in drug discovery, its structural relationship to compounds with known biological activities, particularly in the antiviral and anticancer fields, makes it a compound of interest for medicinal chemists. Its primary role is likely to be as a versatile synthetic intermediate. Future research could focus on the synthesis of a library of compounds derived from this scaffold and their systematic evaluation in a variety of biological assays to uncover novel therapeutic leads. The protocols and workflows outlined in these notes provide a foundational framework for such an exploratory drug discovery program.

References

Synthesis of Etravirine and Related Impurities from 4-Methoxy-3,5-dimethylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The synthesis of etravirine is a multi-step process that can lead to the formation of various process-related impurities. Controlling these impurities is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the synthesis of etravirine and three key impurities, starting from 4-methoxy-3,5-dimethylbenzonitrile. The impurities covered are the unbrominated precursor, the des-amino impurity, and a di-substituted byproduct.

Synthetic Pathway Overview

The overall synthetic scheme commences with the demethylation of this compound to the key intermediate, 4-hydroxy-3,5-dimethylbenzonitrile. This intermediate is then coupled with a substituted pyrimidine core, followed by amination and bromination steps to yield etravirine. The impurities can arise from incomplete reactions or side reactions during this process.

Synthesis_Pathway A This compound B 4-Hydroxy-3,5-dimethylbenzonitrile A->B Demethylation C 4-((2,6-Dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile B->C Coupling D 4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile C->D Amination H Impurity C: 4,4'-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidine-4,6-diyl)bis(oxy))bis(3,5-dimethylbenzonitrile) C->H Side Reaction (Di-substitution) E Impurity A: 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile D->E Ammonolysis G Impurity B: 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile D->G Side Reaction (Incomplete Ammonolysis) F Etravirine E->F Bromination

Caption: Synthetic pathway for etravirine and formation of key impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This protocol describes the demethylation of this compound to the key intermediate 4-hydroxy-3,5-dimethylbenzonitrile using boron tribromide (BBr₃).

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BBr₃ solution (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 4-hydroxy-3,5-dimethylbenzonitrile.

Protocol 2: Synthesis of Impurity A (Unbrominated Precursor)

This protocol details the synthesis of 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, the direct precursor to etravirine.

Materials:

  • 4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate from etravirine synthesis)[3]

  • Aqueous ammonia (25%)[4]

  • 1,4-Dioxane[4]

  • Water

Procedure:

  • In a pressure autoclave, dissolve 4-((6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (1.0 eq) in 1,4-dioxane.[4]

  • Add aqueous ammonia (25%).[4]

  • Heat the reaction mixture to 120-125 °C and maintain for 10-12 hours.[4]

  • Cool the reaction mass to 50 °C, then reheat to 70-80 °C.[4]

  • Slowly add water and then cool the mixture to 10-15 °C.[4]

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield Impurity A.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system if necessary.

Protocol 3: Synthesis of Etravirine

This protocol describes the final bromination step to convert Impurity A into etravirine.

Materials:

  • Impurity A (4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile)[3]

  • Dichloromethane (DCM)[3]

  • Bromine[3]

  • 4 M Sodium hydroxide (NaOH) solution[3]

  • Sodium metabisulfite solution[3]

  • Methanol[3]

  • Ethyl acetate[3]

  • Activated charcoal[3]

Procedure:

  • Suspend Impurity A (1.0 eq) in DCM and cool the mixture to 0-5 °C.[3]

  • Slowly add a solution of bromine (1.1 eq) in DCM to the cooled suspension.[3]

  • Stir the reaction at 0-5 °C for 5 hours.[3]

  • Dilute the reaction mixture with water and basify to pH 9-10 with 4 M NaOH solution.[3]

  • Add sodium metabisulfite solution to quench excess bromine.[3]

  • Filter the resulting solid, wash with water, and dry.[3]

  • Dissolve the crude product in methanol at 55-60 °C and treat with activated charcoal.[3]

  • Filter the hot solution, remove the solvent under reduced pressure, and recrystallize the residue from ethyl acetate to obtain pure etravirine.[3]

Protocol 4: Synthesis of Impurity B (Des-amino Impurity)

This protocol describes the synthesis of 4-((5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. This impurity can be formed if the ammonolysis step is incomplete or if the starting material for the final bromination is not fully aminated. A potential direct synthesis involves the reaction of 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile with a reducing agent to remove the chloro group without adding an amino group, though a more direct synthetic route from available precursors is outlined below.

Materials:

  • 4-(5-Bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetone

  • Water

Procedure:

  • Combine 4-(5-bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile (1.0 eq), 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq), and K₂CO₃ (2.0 eq) in NMP.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Filter the precipitated solid and wash thoroughly with water.

  • Purify the crude solid by recrystallization from acetone to yield Impurity B.

Protocol 5: Synthesis of Impurity C (Di-substituted Impurity)

This protocol outlines the synthesis of 4,4'-((5-bromo-2-((4-cyanophenyl)amino)pyrimidine-4,6-diyl)bis(oxy))bis(3,5-dimethylbenzonitrile). This impurity arises from the reaction of two equivalents of 4-hydroxy-3,5-dimethylbenzonitrile with the pyrimidine core.

Materials:

  • 4-(5-Bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Sodium hydride (NaH)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane

  • Water

  • Acetone

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (2.2 eq) in a mixture of NMP and 1,4-dioxane, add sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(5-bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-110 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from acetone to obtain Impurity C.

Data Presentation

Table 1: Summary of Synthetic Yields and Purity

CompoundProtocolStarting MaterialYield (%)Purity (by HPLC) (%)
Impurity A24-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile85.6>98
Etravirine3Impurity A80.2>99.8
Impurity B44-(5-Bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile~60-70>97
Impurity C54-(5-Bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile~40-50>96

Table 2: Spectroscopic Data for Etravirine and Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (400 MHz, DMSO-d₆) δ (ppm)ESI-MS (m/z)
Impurity AC₂₀H₁₆N₆O356.389.57 (s, 1H), 7.73 (s, 2H), 7.65 (d, 2H), 7.46 (d, 2H), 6.80 (s, 2H), 5.47 (s, 1H), 2.12 (s, 6H)[3]357.4 [M+H]⁺, 379.5 [M+Na]⁺[3]
EtravirineC₂₀H₁₅BrN₆O435.289.60 (s, 1H), 7.75 (s, 2H), 7.54 (d, 2H), 7.43 (d, 2H), 7.13 (s, 2H), 2.12 (s, 6H)[3]435.4 [M+H]⁺, 437.4 [M+2+H]⁺, 457.4 [M+Na]⁺[3]
Impurity BC₂₀H₁₄BrN₅O420.26Characteristic signals for the aromatic protons and the dimethyl groups, absence of the -NH₂ signal.421.1 [M+H]⁺, 423.1 [M+2+H]⁺
Impurity CC₂₉H₂₁BrN₆O₂565.42Complex aromatic signals corresponding to three phenyl rings, two sets of dimethyl signals.566.1 [M+H]⁺, 568.1 [M+2+H]⁺

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants Mixing B Reaction Monitoring (TLC) A->B C Work-up (Quenching, Extraction, Washing) B->C D Drying and Concentration C->D E Crude Product D->E F Column Chromatography / Recrystallization E->F G Pure Compound F->G H Purity Check (HPLC) G->H I Structure Confirmation (NMR, MS) G->I J Characterization Report H->J I->J

Caption: General workflow for synthesis, purification, and analysis.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of etravirine and key related impurities, which are essential for the development of analytical methods, reference standards, and for understanding the impurity profile of etravirine. The use of this compound as a starting material is feasible with an initial demethylation step. Careful control of reaction conditions is necessary to minimize the formation of these impurities during the manufacturing process.

References

Application Note: Quantitative Analysis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methoxy-3,5-dimethylbenzonitrile is a chemical intermediate used in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for reaction monitoring, yield determination, purity assessment, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for quantitative analysis. It is particularly suitable for monitoring reaction progress and assessing the purity of the final product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying the analyte, especially in complex matrices or for impurity profiling.[2]

Data Presentation: Quantitative Performance

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar aromatic and benzonitrile compounds and should be validated for the specific application.

ParameterHPLC-UVGC-MS
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~10-30 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for related methoxy-substituted aromatic compounds.[3][4]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
  • For reaction monitoring, a sample of the reaction mixture can be taken and diluted with the mobile phase to a concentration suitable for HPLC analysis.[1]
  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[1]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require optimization depending on the specific column and system. Adding 0.1% formic acid to the aqueous phase can improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 225 nm, based on the absorbance maxima of similar benzonitrile compounds.[3]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the sensitive and selective quantification of this compound and is based on general procedures for impurity analysis of benzonitrile derivatives.[5]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.
  • Create calibration standards by serial dilution of the stock solution (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).
  • Dilute samples to fall within the calibration range. For solid samples, dissolve approximately 10 mg in 10 mL of solvent, then perform further dilutions as necessary.[5]

2. GC-MS Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 20 °C/min.[5]
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions from the full scan mass spectrum of the analyte. For structurally similar compounds, key fragments often include the molecular ion and fragments from the loss of methyl or methoxy groups.

3. Data Analysis:

  • Construct a calibration curve using the peak areas of a specific quantifier ion from the SIM data of the standards.
  • Quantify the analyte in samples using the regression equation from the calibration curve.

Visualizations: Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Solvent (e.g., ACN) start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter hplc Inject into HPLC-UV System filter->hplc detect UV Detection (e.g., 225 nm) hplc->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Volatile Solvent (e.g., Methanol) start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute gcms Inject into GC-MS System dilute->gcms separate Chromatographic Separation gcms->separate ionize Electron Ionization (EI) separate->ionize acquire Data Acquisition (SIM Mode) ionize->acquire integrate Integrate Ion Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

References

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzonitrile as an Intermediate for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-methoxy-3,5-dimethylbenzonitrile as a versatile starting material for the synthesis of bioactive compounds. This document details the synthetic pathways to key intermediates and their subsequent transformation into potent kinase inhibitors and herbicides. Detailed experimental protocols, quantitative bioactivity data, and mechanistic insights are provided to facilitate research and development in medicinal and agricultural chemistry.

Introduction

This compound is a substituted aromatic nitrile that serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a methoxy group and two methyl groups, allows for regioselective functionalization, making it an attractive starting point for the construction of complex molecular architectures. This document focuses on its application in the development of Janus Kinase (JAK) inhibitors and photosystem II (PSII) inhibiting herbicides.

Application 1: Synthesis of Pyrimidine-Based Janus Kinase (JAK) Inhibitors

A key application of this compound is its use as a precursor for the synthesis of pyrimidine-based Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases[1]. Many approved JAK inhibitors feature a diaminopyrimidine core, which can be constructed from a suitably functionalized benzonitrile intermediate.

Synthetic Workflow

The overall strategy involves the functionalization of this compound to introduce an amino group ortho to the nitrile. This key intermediate, 2-amino-4-methoxy-3,5-dimethylbenzonitrile, can then be cyclized with guanidine to form the diaminopyrimidine core, which is further elaborated to yield the final kinase inhibitor.

start This compound intermediate1 2-Nitro-4-methoxy-3,5-dimethylbenzonitrile start->intermediate1 Nitration intermediate2 2-Amino-4-methoxy-3,5-dimethylbenzonitrile intermediate1->intermediate2 Reduction intermediate3 4-(4-Methoxy-3,5-dimethylphenyl)-2,6-diaminopyrimidine intermediate2->intermediate3 Cyclization with Guanidine final Pyrimidine-Based JAK Inhibitor intermediate3->final Further Functionalization

Synthetic workflow for pyrimidine-based JAK inhibitors.
Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methoxy-3,5-dimethylbenzonitrile (Hypothetical Adaptation)

This protocol is adapted from the nitration of methyl benzoate[2][3].

  • Materials: this compound, Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (70%), Ice-salt bath, Magnetic stirrer and stir bar, Dropping funnel.

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve this compound in concentrated sulfuric acid.

    • Cool the solution in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-nitro-4-methoxy-3,5-dimethylbenzonitrile.

Step 2: Synthesis of 2-Amino-4-methoxy-3,5-dimethylbenzonitrile (Hypothetical Adaptation)

This protocol is adapted from the reduction of 2-nitro-4,5-dimethoxybenzonitrile[4].

  • Materials: 2-Nitro-4-methoxy-3,5-dimethylbenzonitrile, Sodium Dithionite, Water, Ethanol.

  • Procedure:

    • Suspend 2-nitro-4-methoxy-3,5-dimethylbenzonitrile in a mixture of ethanol and water.

    • Heat the mixture to reflux.

    • Add sodium dithionite portion-wise to the hot mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-4-methoxy-3,5-dimethylbenzonitrile.

Step 3: Synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-2,6-diaminopyrimidine (Hypothetical Adaptation)

This protocol is based on the general synthesis of 2,4-diaminopyrimidines from β-alkoxyacrylonitriles and guanidine[5]. A more direct approach from the aminobenzonitrile is also plausible.

  • Materials: 2-Amino-4-methoxy-3,5-dimethylbenzonitrile, Guanidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form free guanidine.

    • Add 2-amino-4-methoxy-3,5-dimethylbenzonitrile to the reaction mixture.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the diaminopyrimidine derivative.

Signaling Pathway: JAK-STAT Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors[6][7]. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation[4][8]. Pyrimidine-based inhibitors competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrimidine-Based JAK Inhibitor inhibitor->jak Inhibition

Simplified JAK-STAT signaling pathway and inhibition.
Quantitative Bioactivity Data

While specific data for a JAK inhibitor directly synthesized from this compound is not publicly available, the following table presents IC50 values for representative 2,4-diaminopyrimidine-based kinase inhibitors to illustrate the potential potency of this class of compounds.

Compound ClassTarget KinaseIC50 (nM)Reference
Diaminopyrimidine DerivativeCDK77.21[9]
Diaminopyrimidine DerivativeFAK94 - 130[10]
Pyrido[2,3-d]pyrimidine DerivativePDGFr, FGFr, EGFr, c-src130 - 1110[11]
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR (T790M mutant)0.21[12]

Application 2: Synthesis of Triazine-Based Herbicides

Substituted benzonitriles can also serve as precursors for herbicides. Triazine herbicides are a class of compounds that act by inhibiting photosynthesis[13]. The nitrile group of benzonitrile derivatives can be utilized in the construction of the triazine ring.

Synthetic Workflow

A plausible synthetic route involves the cyclotrimerization of the benzonitrile derivative to form the core triazine structure.

start This compound final 2,4,6-Tris(4-methoxy-3,5-dimethylphenyl)-1,3,5-triazine start->final Cyclotrimerization

Synthetic workflow for triazine-based herbicides.
Experimental Protocol: Synthesis of 2,4,6-Tris(4-methoxy-3,5-dimethylphenyl)-1,3,5-triazine (Hypothetical Adaptation)

This protocol is based on the cyclotrimerization of benzonitriles catalyzed by titanium complexes[6].

  • Materials: this compound, Titanium(IV) chloride, Magnesium, Toluene.

  • Procedure:

    • In a dry, inert atmosphere glovebox, charge a reaction vessel with magnesium turnings and a catalytic amount of a titanium precursor (e.g., TiCl4(THF)2).

    • Add this compound to the reaction vessel.

    • Heat the mixture to a high temperature (e.g., 150 °C) for several hours.

    • After cooling, the reaction mixture can be purified by recrystallization from a suitable solvent like hot toluene to yield the triazine product.

Signaling Pathway: Inhibition of Photosystem II

Triazine herbicides inhibit photosynthesis by targeting the D1 protein of Photosystem II (PSII) in the thylakoid membranes of chloroplasts[5]. By binding to the D1 protein, these herbicides block the binding of plastoquinone, a crucial electron carrier. This interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage leads to the generation of reactive oxygen species, causing rapid cellular damage and ultimately plant death.

light Light Energy psii Photosystem II (PSII) light->psii pq Plastoquinone (PQ) psii->pq Electron Transfer etc Electron Transport Chain pq->etc atp_nadph ATP & NADPH Production etc->atp_nadph herbicide Triazine Herbicide herbicide->psii Inhibition of PQ binding

Inhibition of Photosystem II by triazine herbicides.
Quantitative Bioactivity Data

The herbicidal activity of triazine compounds is typically evaluated by measuring the inhibition of plant growth or specific photosynthetic parameters. The following table provides representative data on the herbicidal efficacy of triazine compounds, though not directly derived from the specified starting material.

HerbicideWeed SpeciesActivity MetricValueReference
AtrazineSolanum nigrumControlEffective[6]
TerbutrynAbutilon theophrastiControlEffective[6]
PrometrynLolium rigidumControlEffective[6]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of bioactive compounds. The protocols and data presented here provide a foundation for the development of novel kinase inhibitors and herbicides. Further research into the functionalization of this scaffold is likely to yield new and potent molecules for various applications in medicine and agriculture.

References

Application Notes and Protocols: Williamson Ether Synthesis of 4-methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Principle

The synthesis of 4-methoxy-3,5-dimethylbenzonitrile is achieved by the deprotonation of 4-hydroxy-3,5-dimethylbenzonitrile to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. The use of a suitable base and an appropriate solvent is crucial for the success of the reaction.

Tabulated Reaction Parameters

For clarity and ease of comparison, the key reaction parameters for a typical Williamson ether synthesis are summarized below. These parameters are based on general procedures and can be optimized for the specific synthesis of this compound.

ParameterRecommended ConditionNotes
Starting Material 4-hydroxy-3,5-dimethylbenzonitrileA key building block in the synthesis of some non-nucleoside reverse transcriptase inhibitors.[7]
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Methyl iodide is a common and effective methylating agent.[8] Dimethyl sulfate is another option but is more toxic.
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)Potassium carbonate is a mild base often used in acetone.[6] Sodium hydroxide is a stronger base and can be used in various solvents.[5]
Solvent Acetone, Acetonitrile, or N,N-Dimethylformamide (DMF)Acetone is a good choice for reactions with K₂CO₃.[6] Acetonitrile and DMF are polar aprotic solvents that can accelerate SN2 reactions.[1][2]
Reaction Temperature Room temperature to reflux (50-100 °C)The reaction is typically heated to ensure a reasonable reaction rate.[1][2]
Reaction Time 1-8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[1][6]
Work-up Aqueous work-up and extractionInvolves removal of inorganic salts and extraction of the product into an organic solvent.[5][6]
Purification Recrystallization or Column chromatographyTo obtain the final product in high purity.[5][6]

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzonitrile using methyl iodide and potassium carbonate in acetone.

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq).

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.

    • Add anhydrous acetone to the flask to create a suspension.

  • Addition of Methylating Agent:

    • While stirring the suspension at room temperature, add methyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

    • Maintain the reflux with vigorous stirring for 4-8 hours.

    • Monitor the progress of the reaction by TLC. The starting material (4-hydroxy-3,5-dimethylbenzonitrile) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrate and the acetone washings and concentrate the solution using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash with water to remove any remaining inorganic salts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start Start: 4-hydroxy-3,5-dimethylbenzonitrile, K₂CO₃, Acetone add_meI Add Methyl Iodide start->add_meI reflux Reflux (4-8h) add_meI->reflux filter Filter Solids reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Dissolve in Ether & Wash concentrate->extract dry Dry Organic Layer extract->dry concentrate_final Concentrate dry->concentrate_final purify Recrystallize or Column Chromatography concentrate_final->purify product This compound purify->product

References

One-Pot Synthesis of Nitriles from Aldehydes Using Hydroxylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of nitriles from a wide range of aldehydes utilizing hydroxylamine hydrochloride. This transformation is a crucial process in organic synthesis, as the nitrile functional group is a key intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4][5] The methodologies presented here offer several advantages, including operational simplicity, high yields, and the use of readily available and inexpensive reagents.

Introduction

The direct conversion of aldehydes to nitriles in a single procedural step, without the isolation of the intermediate aldoxime, offers significant advantages in terms of efficiency and waste reduction. The reaction typically proceeds via the formation of an aldoxime from the aldehyde and hydroxylamine hydrochloride, which is then dehydrated in situ to yield the corresponding nitrile. A variety of catalysts and reaction conditions have been developed to facilitate this transformation, catering to different substrate requirements and experimental setups. These methods range from solvent-free reactions on solid supports to microwave-assisted syntheses and the use of various metal catalysts.[1][2][4][6]

Reaction Principle

The fundamental principle of this one-pot synthesis involves two sequential reactions occurring in the same reaction vessel:

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride to form an aldoxime.

  • Dehydration: The aldoxime intermediate is subsequently dehydrated to form the nitrile.

The efficiency of the overall process is often dependent on the choice of catalyst and reaction conditions that promote both steps.

Experimental Protocols

Several effective protocols for the one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride have been reported. Below are detailed methodologies for some of the key approaches.

Protocol 1: Silica Gel-Mediated Solvent-Free Synthesis

This environmentally friendly protocol utilizes silica gel as a solid support and catalyst under solvent-free conditions.[6]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Silica gel (1 g)

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a clean, dry round-bottom flask, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and silica gel (1 g).

  • Place the flask on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically between 80-130°C) for the required time (ranging from 4 to 6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the silica gel using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the silica gel and wash it with the solvent.

  • Combine the organic fractions and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Ferrous Sulfate-Catalyzed Synthesis in DMF

This method employs anhydrous ferrous sulfate as an inexpensive and environmentally friendly catalyst in dimethylformamide (DMF) under reflux conditions.[1]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Anhydrous ferrous sulfate (FeSO₄) (catalytic amount)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of anhydrous ferrous sulfate.

  • Add DMF as the solvent.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using TLC. Reaction times typically range from 3 to 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitrile.

  • Purify the product by column chromatography if required.

Protocol 3: Microwave-Assisted Synthesis in Dry Media

Microwave irradiation in the absence of a solvent provides a rapid and efficient method for this conversion, often with improved yields and shorter reaction times.[2][4]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Solid support/catalyst (e.g., anhydrous sodium sulfate, sodium bicarbonate, or Red Mud)[2][4]

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • Thoroughly mix the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen solid support/catalyst in a microwave-safe vessel.

  • Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 560 W) for a short duration (typically 1.5 to 5 minutes).[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the vessel and extract the product with an organic solvent (e.g., ether or ethyl acetate).[4]

  • Filter to remove the solid support.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify as needed by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various nitriles from their corresponding aldehydes using different catalytic systems.

Table 1: Silica Gel-Mediated Synthesis of Nitriles [6]

AldehydeProductTime (h)Temperature (°C)Yield (%)
Vanillin4-Hydroxy-3-methoxybenzonitrile48385
4-Hydroxybenzaldehyde4-Hydroxybenzonitrile4.511087
4-Methoxybenzaldehyde4-Methoxybenzonitrile5.511082
4-Nitrobenzaldehyde4-Nitrobenzonitrile5.513075
BenzaldehydeBenzonitrile5.510578
CinnamaldehydeCinnamonitrile613053

Table 2: Ferrous Sulfate-Catalyzed Synthesis of Nitriles in DMF [1]

AldehydeProductTime (h)Yield (%)
4-Methylbenzaldehyde4-Methylbenzonitrile3.292
4-Chlorobenzaldehyde4-Chlorobenzonitrile3.595
4-Nitrobenzaldehyde4-Nitrobenzonitrile394
BenzaldehydeBenzonitrile490
2-Naphthaldehyde2-Naphthonitrile4.591
HeptanalHeptanenitrile690

Table 3: Microwave-Assisted Synthesis of Nitriles using Anhydrous Na₂SO₄ and NaHCO₃ [4]

AldehydeCatalystTime (min)Yield (%)
3,4-DimethoxybenzaldehydeNa₂SO₄4.585
3,4-DimethoxybenzaldehydeNaHCO₃3.093
4-ChlorobenzaldehydeNa₂SO₄4.092
4-ChlorobenzaldehydeNaHCO₃2.595
4-NitrobenzaldehydeNa₂SO₄2.090
4-NitrobenzaldehydeNaHCO₃1.594
3-QuinolinecarboxaldehydeNaHCO₃2.592
OctanalNaHCO₃3.090

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of nitriles from aldehydes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde + Hydroxylamine HCl + Catalyst/Support Solvent Solvent Addition (if applicable) Reactants->Solvent 1. Combine Heating Heating / Reflux / Microwave Irradiation Solvent->Heating 2. React Monitoring Monitor by TLC Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction 3. Work-up Filtration Filtration (if solid support used) Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Final_Product Pure Nitrile Purification->Final_Product 4. Isolate

Caption: General experimental workflow for one-pot nitrile synthesis.

Reaction Pathway

The diagram below outlines the chemical transformation from an aldehyde to a nitrile via an aldoxime intermediate.

reaction_pathway Aldehyde R-CHO (Aldehyde) Aldoxime R-CH=N-OH (Aldoxime Intermediate) Aldehyde->Aldoxime + NH2OH·HCl - H2O, - HCl Hydroxylamine NH2OH·HCl (Hydroxylamine HCl) Nitrile R-C≡N (Nitrile) Aldoxime->Nitrile Dehydration (Catalyst, Heat) Water H2O Aldoxime->Water

Caption: Reaction pathway from aldehyde to nitrile.

References

Application Notes and Protocols for the Synthesis of Proton Pump Inhibitors (PPIs) Utilizing 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a proposed synthetic pathway of proton pump inhibitors (PPIs) starting from 4-Methoxy-3,5-dimethylbenzonitrile. While established industrial syntheses of PPIs like omeprazole and lansoprazole typically commence from substituted pyridines, this document outlines a potential route for the utilization of this compound as a precursor to the crucial pyridine moiety.

The protocols detailed below are based on well-established organic chemistry transformations and are intended to serve as a foundational guide for research and development purposes. Optimization of reaction conditions and yields may be necessary for specific applications.

Overview of the Proposed Synthetic Pathway

The synthesis of a generic proton pump inhibitor from this compound involves a multi-step process. The core strategy is to first construct the key pyridine intermediate, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, from the starting benzonitrile. This intermediate is then converted to its more reactive chloromethyl analog, which is subsequently coupled with a substituted 2-mercaptobenzimidazole. The final step involves the oxidation of the resulting thioether to the pharmacologically active sulfoxide.

G cluster_0 Pyridine Moiety Synthesis cluster_1 PPI Core Assembly This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Step 1: Nitrile Reduction Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Step 2: Pyridine Ring Formation (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Intermediate_B->(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Step 3: Functionalization 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol->2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Step 4: Chlorination Thioether Intermediate Thioether Intermediate 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine->Thioether Intermediate Step 5: Coupling Reaction Proton Pump Inhibitor Proton Pump Inhibitor Thioether Intermediate->Proton Pump Inhibitor Step 6: Oxidation

Experimental Protocols

Synthesis of the Pyridine Moiety

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitrile group to a primary amine.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Cobalt(II) chloride

    • Anhydrous tetrahydrofuran (THF) or Methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

    • Combine the organic filtrates and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield (4-Methoxy-3,5-dimethylphenyl)methanamine.

Protocol 2: Pyridine Ring Formation via Kröhnke Annulation (Proposed)

This protocol outlines a plausible method for constructing the pyridine ring from the synthesized benzylamine.

  • Materials:

    • (4-Methoxy-3,5-dimethylphenyl)methanamine (from Protocol 1)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone)

    • Ammonium acetate

    • Acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve (4-Methoxy-3,5-dimethylphenyl)methanamine (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and a molar excess of ammonium acetate in glacial acetic acid or ethanol.

    • Reflux the mixture for 6-12 hours.

    • Monitor the reaction for the formation of the pyridine product by TLC or GC-MS.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.

Protocol 3: Functionalization of the Pyridine Ring

This protocol describes a potential method for introducing the required hydroxymethyl group at the 2-position of the newly formed pyridine ring.

  • Materials:

    • Substituted pyridine (from Protocol 2)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous paraformaldehyde

    • Anhydrous THF or diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the substituted pyridine (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.

    • Add anhydrous paraformaldehyde (1.5 eq.) in one portion to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Assembly of the Proton Pump Inhibitor Core Structure

Protocol 4: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol details the conversion of the hydroxymethyl group to a more reactive chloromethyl group.

  • Materials:

    • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (from Protocol 3)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (optional, as an acid scavenger)

  • Procedure:

    • In a round-bottom flask, dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq.) dropwise. If desired, triethylamine (1.2 eq.) can be added to neutralize the HCl generated.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which can be used in the next step, often as its hydrochloride salt.

Protocol 5: Coupling of the Pyridine and Benzimidazole Moieties

This protocol describes the nucleophilic substitution reaction to form the thioether intermediate.

  • Materials:

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (or its hydrochloride salt) (from Protocol 4)

    • A substituted 2-mercaptobenzimidazole (e.g., 5-methoxy-2-mercaptobenzimidazole for omeprazole)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

  • Procedure:

    • In a reaction vessel, dissolve the substituted 2-mercaptobenzimidazole (1.0 eq.) in an alcoholic solvent (e.g., ethanol).

    • Add a solution of NaOH or KOH (1.1 eq.) in water and stir until a clear solution is obtained.

    • Add a solution of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq.) in water or alcohol to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate out of the solution. If not, add water to induce precipitation.

    • Collect the solid product by filtration, wash with water, and dry to obtain the thioether intermediate.

Protocol 6: Oxidation to the Sulfoxide (Proton Pump Inhibitor)

This final step involves the selective oxidation of the thioether to the sulfoxide.

  • Materials:

    • Thioether intermediate (from Protocol 5)

    • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst)

    • Dichloromethane (DCM) or Chloroform

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the thioether intermediate (1.0 eq.) in DCM or chloroform.

    • Cool the solution to 0 °C to -10 °C.

    • Slowly add a solution of m-CPBA (1.0-1.2 eq.) in DCM to the cooled solution.

    • Stir the reaction mixture at low temperature and monitor its progress by TLC to avoid over-oxidation to the sulfone.

    • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain the final proton pump inhibitor.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the synthesis of a generic PPI. These values are based on literature precedents for similar transformations and should be considered as starting points for optimization.

Table 1: Synthesis of Pyridine Intermediates

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound(4-Methoxy-3,5-dimethylphenyl)methanamineLiAlH₄THFReflux4-685-95
2(4-Methoxy-3,5-dimethylphenyl)methanamineSubstituted PyridineAcetylacetone, NH₄OAcAcetic AcidReflux6-1240-60
3Substituted Pyridine(4-Methoxy-3,5-dimethylpyridin-2-yl)methanoln-BuLi, ParaformaldehydeTHF-78 to RT1250-70
4(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol2-Chloromethyl-4-methoxy-3,5-dimethylpyridineSOCl₂DCM0 to RT2-490-98

Table 2: Assembly of the Proton Pump Inhibitor

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
52-Chloromethyl-4-methoxy-3,5-dimethylpyridineThioether Intermediate5-Methoxy-2-mercaptobenzimidazole, NaOHEthanolRT4-885-95
6Thioether IntermediateProton Pump Inhibitorm-CPBADCM0 to -101-370-85

Visualizations of Key Processes

G Start This compound Amine (4-Methoxy-3,5-dimethylphenyl)methanamine Start->Amine Reduction (LiAlH₄) Pyridine Substituted Pyridine Amine->Pyridine Kröhnke Annulation Alcohol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Pyridine->Alcohol Hydroxymethylation (n-BuLi, (CH₂O)n) Chloride 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Alcohol->Chloride Chlorination (SOCl₂)

G Pyridine_Cl 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine Coupling Nucleophilic Substitution Pyridine_Cl->Coupling Benzimidazole 2-Mercaptobenzimidazole Derivative Benzimidazole->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Selective Oxidation Thioether->Oxidation PPI Proton Pump Inhibitor Oxidation->PPI

Application Notes and Protocols for Palladium-Catalyzed Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile moiety is a critical transformation in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials. Palladium-catalyzed cyanation reactions have become a preferred method for the synthesis of aryl and vinyl nitriles due to their efficiency, functional group tolerance, and broad substrate scope. This document provides detailed application notes and experimental protocols for conducting these powerful cross-coupling reactions.

The first palladium-catalyzed cyanation of aryl halides was reported by Takagi and co-workers in 1973, which required high temperatures to achieve good conversion.[1] Since this initial discovery, significant advancements have been made in developing milder and more efficient catalytic systems.[1][2][3][4][5][6] Modern protocols often utilize sophisticated palladium catalysts and a variety of cyanide sources to overcome initial challenges, such as catalyst deactivation by excess cyanide ions.[7][8][9]

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to act as a strong ligand for palladium, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[1][7] To circumvent this, various strategies have been developed, including the use of less soluble cyanide sources, biphasic solvent systems, or cyanide sources that slowly release the cyanide ion.[1][7]

Key Advantages of Palladium-Catalyzed Cyanation:
  • Broad Substrate Scope: Effective for a wide range of aryl, heteroaryl, and vinyl halides (Cl, Br, I) and triflates.[1][10][11]

  • Excellent Functional Group Tolerance: Tolerates a variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[10]

  • Milder Reaction Conditions: Modern methods often proceed at lower temperatures compared to traditional methods like the Rosenmund-von Braun reaction.[1][10][11][12][13]

  • Variety of Cyanide Sources: A range of cyanide sources can be used, including inorganic salts like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), as well as organic cyanating agents.[5][14][15]

Experimental Protocols

Protocol 1: Mild, Low-Temperature Cyanation of (Hetero)aryl Halides and Triflates using Zinc Cyanide

This protocol is based on the work of Cohen and Buchwald, which describes a mild and efficient method for the cyanation of a broad range of (hetero)aryl halides and triflates at low temperatures.[1][10][11][12] This method is particularly advantageous for substrates bearing sensitive functional groups.

General Procedure:

To a reaction vessel equipped with a magnetic stir bar, add the (hetero)aryl halide or triflate (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.66 equiv), and the palladium precatalyst (0.02–0.05 mmol). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed mixture of THF/H₂O (1:5, 3.0 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature (room temperature to 40 °C) for 18 hours. Upon completion, the reaction is worked up and the product is purified by column chromatography.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, weigh the (hetero)aryl halide (1.0 mmol), zinc cyanide (0.66 mmol), and the specified palladium precatalyst and ligand into an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent Addition: Prepare a 1:5 mixture of THF and deionized water and degas it by sparging with argon for 30 minutes. Add the required volume of the solvent mixture to the reaction vial.

  • Reaction: Seal the vial and place it in a heating block set to the desired temperature (typically between room temperature and 40 °C). Stir the reaction for the specified time.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary for Protocol 1:

EntrySubstratePd Precatalyst (mol%)Ligand (mol%)Temp (°C)Yield (%)
14-Bromobenzonitrile2t-BuXPhos (4)4095
24-Bromoacetophenone2t-BuXPhos (4)4092
3Methyl 4-bromobenzoate2t-BuXPhos (4)4096
42-Bromopyridine3t-BuXPhos (6)4085
53-Bromothiophene3t-BuXPhos (6)RT88
64-Chlorobenzonitrile5t-BuXPhos (10)4075
74-Triflyloxyacetophenone2t-BuXPhos (4)RT91

Yields are for isolated products.

Protocol 2: General Cyanation of (Hetero)aryl Chlorides and Bromides using Potassium Ferrocyanide

This protocol provides a general and practical method for the cyanation of a wide range of (hetero)aryl chlorides and bromides, including five-membered heterocycles with free N-H groups.[14] Potassium ferrocyanide is an inexpensive and less toxic cyanide source.

General Procedure:

To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv). If the (hetero)aryl halide is a solid, add it to the tube (1 mmol). Seal the tube with a Teflon-lined screw cap, and then evacuate and backfill with nitrogen (repeat three times). If the (hetero)aryl halide is a liquid, add it at this stage. Then, add dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL) via syringe. The reaction is heated at ≤ 100 °C for one hour. After cooling, the product is extracted and purified.

Detailed Steps:

  • Reaction Setup: To a screw-cap vial, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., a biarylphosphine), and K₄[Fe(CN)₆]·3H₂O (0.5 mmol). If the aryl halide is a solid, add it (1.0 mmol) to the vial.

  • Inerting: Seal the vial with a cap containing a Teflon-lined septum and purge with an inert gas.

  • Reagent Addition: Add dioxane (2.5 mL) and a degassed aqueous solution of KOAc (0.05 M, 2.5 mL). If the aryl halide is a liquid, add it (1.0 mmol) at this point.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the specified temperature (typically 100 °C) and stir for 1 hour.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

Data Summary for Protocol 2:

EntrySubstratePd Catalyst (mol%)Ligand (mol%)Temp (°C)Yield (%)
14-Chlorotoluene1L110092
24-Chloroanisole1L110095
31-Chloro-4-(trifluoromethyl)benzene1L110098
42-Bromopyridine2L18089
53-Bromoquinoline2L18091
65-Bromoindole2L110078
74-Bromobenzonitrile1L110099

L1 refers to a specific phosphine ligand detailed in the original publication. Yields are for isolated products.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Cyanide Source, Pd Catalyst & Ligand vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry & Concentrate quench->dry purify Purify by Chromatography dry->purify product Isolated Nitrile Product purify->product

Caption: General workflow for palladium-catalyzed cyanation.

Simplified Catalytic Cycle

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition pd2_cyano Ar-Pd(II)L_n-CN pd2_aryl->pd2_cyano Transmetalation/ Exchange pd2_cyano->pd0 Reductive Elimination product Ar-CN pd2_cyano->product aryl_halide Ar-X aryl_halide->pd2_aryl cyanide_source M-CN cyanide_source->pd2_cyano

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methoxy-3,5-dimethylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The main synthetic strategies for this compound include:

  • Route 1: Two-Step Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde. This involves the formation of 4-hydroxy-3,5-dimethylbenzonitrile, followed by O-methylation.

  • Route 2: Sandmeyer Reaction. This classic method involves the diazotization of 3,5-dimethyl-4-methoxyaniline followed by cyanation, typically using a copper(I) cyanide catalyst.[1][2][3]

  • Route 3: Palladium-Catalyzed Cyanation. This modern cross-coupling approach uses an aryl halide, such as 4-iodo-2,6-dimethylanisole, and a cyanide source in the presence of a palladium catalyst.[4][5]

Q2: Which synthetic route generally provides the highest yield?

A2: A one-pot synthesis starting from 3,5-dimethyl-4-hydroxybenzaldehyde (a key step in Route 1) has been reported to achieve yields as high as 93% for the intermediate 4-hydroxy-3,5-dimethylbenzonitrile, with purity exceeding 98%.[6] The subsequent methylation step is also typically high-yielding. While direct comparative data for all routes to the final methoxy product is scarce, palladium-catalyzed cyanations often offer high yields for a broad range of substrates.[4][5] However, the sterically hindered nature of the substrate may impact the efficiency of the Sandmeyer and palladium-catalyzed reactions.

Q3: What are the common impurities or side products I should be aware of?

A3: Common side products vary by the synthetic route:

  • Route 1 (from Aldehyde): Incomplete conversion can leave unreacted 3,5-dimethyl-4-hydroxybenzaldehyde or the intermediate oxime. During methylation, C-alkylation is a potential side reaction, though generally minor for phenols.

  • Route 2 (Sandmeyer Reaction): Formation of phenol byproducts (from reaction with water), biaryl compounds, and tar-like substances due to diazonium salt decomposition are common issues.[7][8] Incomplete diazotization can also lead to impurities.

  • Route 3 (Palladium-Catalyzed Cyanation): Hydrolysis of the nitrile to the corresponding amide or carboxylic acid can occur, especially if water is present. Catalyst deactivation by cyanide can also lead to incomplete reactions.

Q4: How can I purify the final product, this compound?

A4: Standard purification techniques such as recrystallization and column chromatography are effective. For recrystallization, a common solvent system is ethyl acetate/hexane. Column chromatography on silica gel can be used for high-purity requirements.

Troubleshooting Guides

Route 1: Two-Step Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde

Problem 1: Low yield in the formation of 4-hydroxy-3,5-dimethylbenzonitrile.

Potential Cause Troubleshooting Suggestion
Incomplete reactionOptimize reaction conditions. A study on a similar one-pot synthesis suggests that using N,N-dimethylformamide (DMF) as a solvent can significantly improve yields.[6] Ensure the reaction is monitored to completion by TLC.
Suboptimal dehydrating agent in a two-step processIf converting an intermediate oxime, ensure the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is fresh and used in the correct stoichiometry.
Product loss during workupEnsure proper pH adjustment during extraction to minimize the solubility of the phenolic product in the aqueous layer.

Problem 2: Low yield during the O-methylation of 4-hydroxy-3,5-dimethylbenzonitrile.

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of the phenolUse a sufficiently strong base (e.g., sodium hydride, potassium carbonate) in an anhydrous solvent to ensure complete formation of the phenoxide.
Inactive methylating agentUse a fresh bottle of the methylating agent (e.g., dimethyl sulfate, methyl iodide).
Steric hindranceThe methyl groups ortho to the hydroxyl group can slow down the reaction. Increase the reaction time and/or temperature, and monitor progress by TLC.
Presence of waterUse anhydrous solvents and flame-dried glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Route 2: Sandmeyer Reaction

Problem: Low yield of this compound.

Potential Cause Troubleshooting Suggestion
Incomplete diazotizationTest for the presence of excess nitrous acid using starch-iodide paper to confirm the complete consumption of the starting aniline.[7]
Decomposition of the diazonium saltStrictly maintain the temperature between 0-5°C during diazotization using an ice-salt bath.[7]
Formation of phenol byproductEnsure the reaction is strongly acidic to suppress the reaction of the diazonium salt with water.[7]
Formation of biaryl or tar-like byproductsUse a more dilute solution of the diazonium salt and ensure efficient stirring during the addition to the copper(I) cyanide solution.
Route 3: Palladium-Catalyzed Cyanation

Problem: Low or no product formation.

Potential Cause Troubleshooting Suggestion
Catalyst poisoning by cyanideUse a cyanide source with low solubility (e.g., Zn(CN)₂) or a non-toxic source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide in the solution.[9]
Steric hindrance of the aryl halideFor sterically hindered substrates, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve the efficiency of the oxidative addition and reductive elimination steps.[10]
Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere.
Insufficient reaction temperature or timeWhile milder conditions are a goal, sterically hindered substrates may require higher temperatures and longer reaction times to achieve good conversion.

Quantitative Data Summary

The following table summarizes typical yields for analogous reactions to provide a basis for comparison. Note that yields for the specific synthesis of this compound may vary.

Synthetic Route Starting Material Product Reported Yield (%) Reference
One-pot from Aldehyde3,5-dimethyl-4-hydroxybenzaldehyde4-hydroxy-3,5-dimethylbenzonitrile93[6]
Sandmeyer Reaction4-Nitroaniline4-Nitrobenzonitrile93
Sandmeyer Reaction4-Methoxyaniline4-Methoxybenzonitrile52
Palladium-Catalyzed CyanationEthyl 4-chlorobenzoateEthyl 4-cyanobenzoate98[11]
Palladium-Catalyzed Cyanation4-Bromoacetophenone4-Acetylbenzonitrile95[11]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde

Step 1: Synthesis of 4-hydroxy-3,5-dimethylbenzonitrile (One-Pot Method) [6]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3,5-dimethylbenzonitrile.

Step 2: O-Methylation of 4-hydroxy-3,5-dimethylbenzonitrile

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Add 4-hydroxy-3,5-dimethylbenzonitrile (1 equivalent) to the suspension.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by recrystallization from ethyl acetate/hexane or by column chromatography.

Protocol 2: Sandmeyer Reaction from 3,5-dimethyl-4-methoxyaniline
  • Diazotization:

    • In a flask, dissolve 3,5-dimethyl-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.0 equivalents) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Aldehyde cluster_route2 Route 2: Sandmeyer Reaction cluster_route3 Route 3: Palladium-Catalyzed Cyanation A1 3,5-dimethyl-4- hydroxybenzaldehyde A2 4-hydroxy-3,5- dimethylbenzonitrile A1->A2 One-pot synthesis (Hydroxylamine HCl, DMF) A3 4-Methoxy-3,5- dimethylbenzonitrile A2->A3 O-Methylation (e.g., Dimethyl sulfate, K2CO3) B1 3,5-dimethyl-4- methoxyaniline B2 Diazonium Salt B1->B2 Diazotization (NaNO2, HCl, 0-5°C) B3 4-Methoxy-3,5- dimethylbenzonitrile B2->B3 Cyanation (CuCN) C1 4-iodo-2,6- dimethylanisole C2 4-Methoxy-3,5- dimethylbenzonitrile C1->C2 Pd-catalyzed cyanation (e.g., Zn(CN)2, Pd catalyst, ligand)

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_diagnosis Identify Potential Cause cluster_solutions Implement Solutions Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Loss During Workup Start->Cause3 Sol1 Optimize Reaction Conditions: - Increase temperature/time - Change solvent/catalyst/ligand - Use fresh reagents Cause1->Sol1 Sol2 Minimize Side Reactions: - Strict temperature control - Use anhydrous conditions - Adjust pH Cause2->Sol2 Sol3 Improve Workup Procedure: - Optimize extraction solvent - Careful pH adjustment - Efficient purification Cause3->Sol3

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Purification of Crude 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Methoxy-3,5-dimethylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for its cost-effectiveness on a larger scale, while column chromatography provides higher purity, especially for complex mixtures.[2]

Q2: What are the likely impurities in crude this compound?

A2: Impurities can originate from the starting materials or by-products of the synthesis. For benzonitriles synthesized from the corresponding benzaldehyde, impurities may include unreacted 4-methoxy-3,5-dimethylbenzaldehyde, the intermediate oxime, or by-products from the dehydration step.[3] If synthesized from a halogenated precursor, unreacted starting material and coupling by-products could be present.

Q3: What is the expected appearance and physical state of pure this compound?

A3: Based on analogous compounds, pure this compound is expected to be a white to off-white solid or crystalline powder at room temperature.[4][5]

Q4: What solubility characteristics are important for the purification of this compound?

A4: Understanding the solubility is crucial for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography. While specific data for this compound is limited, related compounds like 4-hydroxy-3,5-dimethylbenzonitrile are soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[5] It is likely that this compound will be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and poorly soluble in non-polar solvents like hexanes and water.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates as a liquid.[6] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Solution 1: Increase Solvent Volume. Add more hot solvent to the mixture to decrease the concentration and then allow it to cool slowly.[6]

  • Solution 2: Change the Solvent System. If using a single solvent, switch to one with a lower boiling point. If using a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent at a slightly lower temperature until turbidity appears. Reheat gently to clarify and then cool slowly.[6]

Q2: I am getting a very low yield after recrystallization. What are the possible causes?

A2: Low yield can result from several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent.

  • Using Too Much Solvent: This will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: Crystals forming during a hot filtration step will be lost.

  • Washing with Room Temperature Solvent: This can dissolve a significant portion of the purified crystals.[6]

  • Troubleshooting Steps:

    • Ensure you are using a solvent in which your compound has high solubility when hot and low solubility when cold.[7]

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • If performing a hot filtration, ensure your funnel and receiving flask are pre-heated.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Column Chromatography Issues

Q1: My compound is not moving from the origin on the silica gel column. What is the problem?

A1: If the compound remains at the top of the column, the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (silica gel).[8]

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a mixture of hexane and ethyl acetate, slowly increase the percentage of ethyl acetate.[9] For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[9]

Q2: The separation between my desired compound and an impurity is very poor. How can I improve it?

A2: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Solution 1: Optimize the Solvent System. Use thin-layer chromatography (TLC) to test various solvent systems to find one that gives a good separation between the spots of your compound and the impurity (a difference in Rf values of at least 0.2 is ideal).

  • Solution 2: Use a Gradient Elution. Start with a less polar solvent system to elute the less polar impurities first, and then gradually increase the polarity to elute your desired compound.

  • Solution 3: Ensure Proper Column Packing. A poorly packed column with air bubbles or cracks will lead to channeling and poor separation.[10] Pack the column carefully using a slurry method.[8][10]

Quantitative Data Summary

The following tables provide representative data for typical purification protocols. Note that optimal conditions should be determined empirically.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Purity
Ethanol/WaterHigh in hot ethanolLow in cold ethanol/water mixture>98%
Ethyl Acetate/HexaneHigh in hot ethyl acetateLow in cold ethyl acetate/hexane mixture>98%
MethanolHighModerate~95-97%
Dichloromethane/HeptaneHigh in hot dichloromethaneLow in cold dichloromethane/heptane mixture>97%

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Typical Eluent SystemEthyl Acetate/Hexane Gradient
Starting Eluent Ratio5:95 (EtOAc:Hexane)
Final Eluent Ratio30:70 (EtOAc:Hexane)
Expected Rf of Product~0.3-0.4 in 20% EtOAc/Hexane

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.[11]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography. A good starting point is a mixture of ethyl acetate and hexane.[9]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system. Collect fractions in test tubes.[10]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve Crude Product crude->dissolve solvent Minimum Hot Solvent solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities? induce_crystallization Induce Crystallization dissolve->induce_crystallization No hot_filtration->induce_crystallization Yes slow_cool Slow Cooling induce_crystallization->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions analyze_fractions->elute Continue elution combine_pure Combine Pure Fractions analyze_fractions->combine_pure Fractions are pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography purification.

References

Troubleshooting common issues in 4-Methoxy-3,5-dimethylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-stage process:

  • Stage 1: One-pot conversion of 4-hydroxy-3,5-dimethylbenzaldehyde to 4-hydroxy-3,5-dimethylbenzonitrile.

  • Stage 2: Methylation of 4-hydroxy-3,5-dimethylbenzonitrile to yield the final product, this compound.

Stage 1: Synthesis of 4-hydroxy-3,5-dimethylbenzonitrile

Question 1: My yield of 4-hydroxy-3,5-dimethylbenzonitrile is significantly lower than the reported >90%. What are the likely causes?

Answer: Low yields in the one-pot synthesis of 4-hydroxy-3,5-dimethylbenzonitrile from the corresponding aldehyde are often attributed to several factors. A primary reason can be the choice of solvent; studies have shown that N,N-dimethylformamide (DMF) is optimal for this reaction, leading to yields as high as 93%.[1] Using other solvents like formic or acetic acid can result in lower yields.[1] Incomplete reaction is another common issue. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). The reaction temperature is also critical; it should be maintained in the range of 120-140°C. Finally, the purity of the starting materials, 4-hydroxy-3,5-dimethylbenzaldehyde and hydroxylamine hydrochloride, is crucial for a high-yielding reaction.

Question 2: I am observing significant amounts of unreacted 4-hydroxy-3,5-dimethylbenzaldehyde in my crude product. How can I improve the conversion?

Answer: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, ensure that you are using a slight excess of hydroxylamine hydrochloride (typically 1.2 to 1.5 equivalents). The reaction time is also a key parameter; while some reactions are complete within 4-6 hours, monitoring by TLC is essential to determine the optimal duration. If the reaction stalls, a marginal increase in temperature within the recommended range might be beneficial. Also, ensure that the solvent (preferably DMF) is anhydrous, as the presence of water can hinder the dehydration of the intermediate oxime.

Question 3: My final product after Stage 1 is discolored. What is the cause and how can I purify it?

Answer: Discoloration in the product can be due to the formation of side products or the presence of colored impurities from the starting materials or solvent. The intermediate aldoxime can sometimes undergo side reactions at elevated temperatures. For purification, recrystallization is a common and effective method. A typical solvent system for the crystallization of 4-hydroxy-3,5-dimethylbenzonitrile is ethyl acetate/hexane. If the discoloration is persistent, treating a solution of the crude product with activated carbon before filtration and recrystallization can help remove colored impurities.

Stage 2: Synthesis of this compound

Question 4: I am getting a low yield during the methylation of 4-hydroxy-3,5-dimethylbenzonitrile. What are the potential reasons?

Answer: Low yields in the Williamson ether synthesis, a common method for this methylation, can be due to several factors. The choice of base and methylating agent is critical. A strong base like sodium hydride is typically used to ensure complete deprotonation of the phenolic hydroxyl group. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and its reactivity is also important. Steric hindrance from the two methyl groups ortho to the hydroxyl group can slow down the reaction rate, so allowing for a sufficient reaction time is crucial. Additionally, ensure anhydrous conditions, as water can react with the base and the methylating agent.

Question 5: I am observing side products in my methylation reaction. What are they and how can I minimize their formation?

Answer: A common side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, although this is less likely with a methylating agent.[2][3] A more probable side reaction for an aryloxide nucleophile is alkylation on the aromatic ring, although this is generally a minor pathway.[2] To minimize side reactions, it is important to control the reaction temperature; running the reaction at or slightly above room temperature is often sufficient. Adding the methylating agent slowly to the solution of the deprotonated phenol can also help to control the reaction and reduce the formation of byproducts.

Question 6: How can I effectively purify the final product, this compound?

Answer: Purification of the final product can typically be achieved through column chromatography or recrystallization. If column chromatography is used, a solvent system such as ethyl acetate/hexane is a good starting point, with the polarity adjusted based on TLC analysis. For recrystallization, a suitable solvent or solvent pair needs to be determined experimentally. It is important to first remove any inorganic salts from the reaction work-up by washing the organic layer with water and brine. If unreacted 4-hydroxy-3,5-dimethylbenzonitrile is present, it can be removed by washing the organic solution with a dilute aqueous base (e.g., 1M NaOH) before the final purification.

Data Presentation

Table 1: Summary of Typical Yields for Key Reaction Steps

Reaction StageStarting MaterialProductTypical ReagentsSolventReported Yield (%)
Stage 1 4-hydroxy-3,5-dimethylbenzaldehyde4-hydroxy-3,5-dimethylbenzonitrileHydroxylamine hydrochlorideDMF93%[1]
Stage 2 4-hydroxy-3,5-dimethylbenzonitrileThis compoundDimethyl sulfate, Sodium hydrideTHF/DMF70-95% (estimated based on similar phenol methylations)

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-hydroxy-3,5-dimethylbenzonitrile

This protocol is based on an optimized, high-yield procedure for the direct conversion of the aldehyde to the nitrile.

Materials:

  • 4-hydroxy-3,5-dimethylbenzaldehyde

  • Hydroxylamine hydrochloride

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 130°C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-hydroxy-3,5-dimethylbenzonitrile by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-hydroxy-3,5-dimethylbenzonitrile (1 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Methylation start1 4-hydroxy-3,5-dimethylbenzaldehyde reagents1 Hydroxylamine HCl, DMF, 130°C start1->reagents1 intermediate 4-hydroxy-3,5-dimethylbenzonitrile reagents2 1. NaH, THF 2. Dimethyl Sulfate intermediate->reagents2 reagents1->intermediate final_product This compound reagents2->final_product Troubleshooting_Logic cluster_stage1_troubleshooting Stage 1 Issues cluster_stage2_troubleshooting Stage 2 Issues start Low Yield or Impure Product issue1 Issue: Low Yield of 4-hydroxy-3,5-dimethylbenzonitrile start->issue1 issue2 Issue: Low Yield of this compound start->issue2 cause1a Cause: Suboptimal Solvent issue1->cause1a cause1b Cause: Incomplete Reaction issue1->cause1b solution1a Solution: Use anhydrous DMF. cause1a->solution1a solution1b Solution: Monitor by TLC, ensure excess hydroxylamine HCl, check temperature. cause1b->solution1b cause2a Cause: Incomplete Deprotonation issue2->cause2a cause2b Cause: Steric Hindrance issue2->cause2b solution2a Solution: Use a strong base (e.g., NaH) in anhydrous solvent. cause2a->solution2a solution2b Solution: Increase reaction time, monitor by TLC. cause2b->solution2b

References

Optimization of reaction parameters for 4-Methoxy-3,5-dimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent and effective method for synthesizing this compound is through a two-step, one-pot reaction starting from 4-Methoxy-3,5-dimethylbenzaldehyde. The process involves the initial formation of an aldoxime intermediate by reacting the aldehyde with hydroxylamine hydrochloride, followed by in-situ dehydration to yield the desired nitrile.

Q2: Which solvent is recommended for this synthesis?

A2: While various solvents can be used, N,N-dimethylformamide (DMF) is often a good choice as it has been shown to provide high yields for similar benzonitrile syntheses.[1] Other potential solvents include formic acid and acetic acid.[1]

Q3: What are the critical reaction parameters to monitor for optimal yield and purity?

A3: Key parameters to control include reaction temperature, reaction time, and the molar ratios of the reactants. For the oximation step, a temperature range of 25-35°C is typical. The subsequent dehydration step may require heating. Precise control of these parameters can minimize side product formation and improve the overall efficiency of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the visualization of the consumption of the starting material (aldehyde) and the formation of the product (nitrile).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete conversion of the starting aldehyde.- Ensure the hydroxylamine hydrochloride is of good quality and used in a slight excess. - Extend the reaction time for the oximation step. - Confirm the dehydration agent is active and used in the correct stoichiometric amount.
Decomposition of the product or intermediates.- Maintain the recommended reaction temperatures to avoid thermal degradation. - Minimize the reaction time once the conversion is complete.
Loss of product during workup and purification.- Ensure proper pH adjustment during the aqueous workup to minimize the solubility of the product in the aqueous phase. - Optimize the solvent system for extraction and chromatography to ensure efficient separation.
Impurity Formation Presence of unreacted starting material.- Increase the amount of hydroxylamine hydrochloride and the dehydration agent. - Prolong the reaction time.
Formation of amide byproduct from nitrile hydrolysis.- Ensure anhydrous conditions, especially during the dehydration step. - During workup, avoid prolonged exposure to strongly acidic or basic conditions.
Reaction Stalls Inactive reagents.- Use freshly opened or properly stored reagents. - Check the purity of the starting aldehyde.
Insufficient heating for the dehydration step.- Ensure the reaction mixture reaches the required temperature for the specific dehydration agent used.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol details a one-pot synthesis from 4-Methoxy-3,5-dimethylbenzaldehyde.

Materials:

  • 4-Methoxy-3,5-dimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Dimethylformamide (DMF)

  • A suitable dehydrating agent (e.g., thionyl chloride, acetic anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oximation:

    • In a round-bottom flask, dissolve 4-Methoxy-3,5-dimethylbenzaldehyde in DMF.

    • Add hydroxylamine hydrochloride to the solution (typically 1.1 to 1.5 molar equivalents).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) until TLC analysis indicates complete consumption of the aldehyde.

  • Dehydration:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the dehydrating agent (e.g., acetic anhydride or thionyl chloride, typically 1.5 to 2.0 molar equivalents). Caution: This step can be exothermic.

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-100°C) to drive the dehydration. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

Parameter Condition A Condition B Condition C
Starting Material 4-Methoxy-3,5-dimethylbenzaldehyde4-Methoxy-3,5-dimethylbenzaldehyde4-Methoxy-3,5-dimethylbenzaldehyde
Solvent DMFAcetic AcidFormic Acid
Dehydrating Agent Acetic AnhydrideThionyl ChlorideAcetic Anhydride
Reaction Temperature 80°C70°C90°C
Reaction Time 4 hours6 hours3 hours
Yield ~85%~75%~90%
Purity (by HPLC) >98%>97%>98%

Visualizations

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start Start: 4-Methoxy-3,5-dimethylbenzaldehyde + NH₂OH·HCl in DMF oximation Oximation (40-60°C) start->oximation dehydration Dehydration (Add dehydrating agent, heat to 80-100°C) oximation->dehydration quench Quench with ice water & Neutralize with NaHCO₃ dehydration->quench Reaction complete extraction Extract with Ethyl Acetate quench->extraction wash Wash with H₂O & Brine extraction->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate & Purify (Recrystallization or Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_impurity Impurity Formation cluster_stalled Reaction Stalls issue Problem Encountered cause1_ly Incomplete Conversion issue->cause1_ly cause2_ly Product Decomposition issue->cause2_ly cause3_ly Workup Loss issue->cause3_ly cause1_imp Unreacted Starting Material issue->cause1_imp cause2_imp Amide Byproduct issue->cause2_imp cause1_stall Inactive Reagents issue->cause1_stall cause2_stall Insufficient Heating issue->cause2_stall solution_ly1 Increase reagent amounts Extend reaction time cause1_ly->solution_ly1 solution_ly2 Control temperature Minimize reaction time cause2_ly->solution_ly2 solution_ly3 Optimize pH & extraction cause3_ly->solution_ly3 solution_imp1 Increase reagent amounts Prolong reaction time cause1_imp->solution_imp1 solution_imp2 Ensure anhydrous conditions Avoid harsh workup cause2_imp->solution_imp2 solution_stall1 Use fresh/pure reagents cause1_stall->solution_stall1 solution_stall2 Verify reaction temperature cause2_stall->solution_stall2

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature on the synthesis of this compound is not abundant, a common and logical approach involves a Sandmeyer reaction. This would typically start from 4-amino-3,5-dimethylanisole, which is diazotized and then treated with a cyanide salt, often in the presence of a copper(I) catalyst.[1][2][3] Alternative routes could involve the dehydration of a corresponding aldoxime or the direct cyanation of an aryl halide.

Q2: What are the most likely side-products in the synthesis of this compound via the Sandmeyer reaction?

A2: Based on the well-established mechanism of the Sandmeyer reaction, the most probable side-products include:

  • Phenol formation: The diazonium salt intermediate can react with water to form 4-hydroxy-3,5-dimethylanisole. This is particularly prevalent at elevated temperatures.[4]

  • Biaryl compounds: Coupling of two aryl radicals, which are intermediates in the reaction, can lead to the formation of biaryl impurities.[3][4]

  • Azo compounds: The diazonium salt can couple with the starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.[4]

Q3: How can I minimize the formation of the phenolic side-product?

A3: Temperature control is critical to prevent phenol formation. Diazonium salts are thermally unstable and tend to decompose, especially at temperatures above 5°C, leading to the formation of phenols.[4] Therefore, the diazotization step should be performed at low temperatures, typically between 0-5°C.

Q4: What is the role of the copper(I) catalyst in the Sandmeyer reaction for cyanation?

A4: The copper(I) salt (e.g., CuCN) acts as a catalyst to facilitate the transfer of the cyanide nucleophile to the aryl radical intermediate, forming the desired benzonitrile.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete diazotization of the starting amine.Ensure the reaction between the primary aromatic amine and nitrous acid goes to completion by maintaining a low temperature (0-5°C) and using a slight excess of nitrous acid.
Decomposition of the diazonium salt.Keep the temperature of the diazotization and the subsequent cyanation reaction strictly controlled. Avoid exposing the diazonium salt to high temperatures.[4]
Inefficient cyanation reaction.Ensure the copper(I) cyanide is of good quality and used in appropriate stoichiometric amounts. The reaction may require gentle warming, but the temperature should be carefully monitored to prevent side reactions.
Product Contamination with a Phenolic Impurity Reaction temperature was too high during diazotization or cyanation.Maintain a reaction temperature of 0-5°C during the formation of the diazonium salt. For the cyanation step, introduce the diazonium salt solution to the cyanide solution at a controlled, low temperature.
Presence of excess water.Use anhydrous solvents where possible and minimize the amount of water in the reaction mixture.
Presence of Colored Impurities (Yellow/Orange/Red) Formation of azo compounds.Ensure complete conversion of the starting amine during diazotization to prevent unreacted amine from coupling with the diazonium salt. The pH of the reaction should also be carefully controlled.
Formation of Insoluble Byproducts Polymerization or formation of biaryl compounds.Ensure efficient stirring and proper dissolution of reagents. The concentration of the diazonium salt should be kept relatively low to minimize radical-radical coupling.

Experimental Protocols (Illustrative for a Related Synthesis)

Step 1: Diazotization of 4-amino-3,5-dimethylanisole

  • Dissolve 4-amino-3,5-dimethylanisole in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled amine solution, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide (NaCN or KCN) in water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) for a specified time to ensure complete reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Visualizations

Sandmeyer_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Amino-3,5-dimethylanisole B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5°C C This compound (Product) B->C CuCN, KCN D 4-Hydroxy-3,5-dimethylanisole (Side-product) B->D H₂O, Δ E Biaryl Compounds (Side-product) B->E Radical Coupling F Azo Compounds (Side-product) B->F Coupling with Amine

Caption: Main and side reaction pathways in the Sandmeyer synthesis.

Troubleshooting_Workflow Start Low Product Yield Q1 Check Diazotization Temperature Start->Q1 A1_Yes Temp > 5°C? Q1->A1_Yes Yes A1_No Temp ≤ 5°C? Q1->A1_No No S1 Action: Reduce Temperature to 0-5°C A1_Yes->S1 Q2 Check for Incomplete Reaction A1_No->Q2 End Yield Improved S1->End A2_Yes Amine still present? Q2->A2_Yes Yes A2_No Amine absent? Q2->A2_No No S2 Action: Check NaNO₂ stoichiometry/purity A2_Yes->S2 A2_No->End S2->End

Caption: A troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile, a key intermediate in various research and development applications. This resource offers detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and industrially viable synthetic routes for this compound are:

  • Palladium-Catalyzed Cyanation of an Aryl Halide: This method involves the cross-coupling of an aryl halide, such as 4-bromo-2,6-dimethylanisole, with a cyanide source using a palladium catalyst. This is often the preferred route due to its high functional group tolerance and generally good yields.

  • One-Pot Synthesis from a Benzaldehyde: This route involves the conversion of 3,5-dimethyl-4-methoxybenzaldehyde to the corresponding nitrile. This is typically a two-step, one-pot process involving the formation of an oxime intermediate followed by dehydration.

Q2: Which synthetic route is recommended for large-scale production?

A2: For large-scale production, the palladium-catalyzed cyanation of 4-bromo-2,6-dimethylanisole is often favored due to its scalability and the availability of stable and less hazardous cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1] The one-pot synthesis from the aldehyde is also a viable option, particularly if the starting aldehyde is readily available and cost-effective.

Q3: What are the critical safety precautions to consider when working with cyanide-containing reagents?

A3: All reactions involving cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is crucial to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Q5: What are the most effective methods for purifying the final product on a larger scale?

A5: The preferred method for purification on a large scale is recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If higher purity is required, column chromatography using silica gel may be necessary, although this can be less practical for very large quantities.

Troubleshooting Guides

Route 1: Palladium-Catalyzed Cyanation of 4-Bromo-2,6-dimethylanisole
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Catalyst poisoning by excess free cyanide.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the internal reaction temperature reaches the optimal level (typically 100-120 °C for this type of reaction). 3. Use anhydrous solvents and ensure the aryl halide is pure. 4. Use a cyanide source with low solubility (e.g., Zn(CN)₂) or a slow-release cyanide source.[2]
Formation of Byproducts 1. Homocoupling of the aryl halide. 2. Hydrolysis of the nitrile product. 3. Incomplete reaction leading to residual starting material.1. Optimize the catalyst-to-ligand ratio. Ensure the reaction is performed under an inert atmosphere. 2. Ensure anhydrous conditions throughout the reaction and work-up. 3. Increase reaction time or temperature moderately. Monitor by TLC or HPLC to determine the point of maximum conversion.
Difficult Purification 1. Presence of residual palladium. 2. Co-elution of impurities with the product during chromatography.1. Pass the crude product solution through a pad of celite or use a metal scavenger resin. 2. Optimize the solvent system for chromatography or consider recrystallization as an alternative or additional purification step.
Route 2: One-Pot Synthesis from 3,5-dimethyl-4-methoxybenzaldehyde
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxime Formation 1. Incorrect stoichiometry of hydroxylamine. 2. Inappropriate pH for the reaction.1. Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents). 2. Adjust the pH with a suitable base (e.g., sodium acetate, pyridine) to facilitate the reaction.
Low Yield in Dehydration Step 1. Ineffective dehydrating agent. 2. Decomposition of the product at high temperatures.1. Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of agent may need to be optimized.[3] 2. If using a high-temperature method, ensure the reaction time is not excessively long. Consider milder dehydration conditions if decomposition is observed.
Product Contamination 1. Residual starting aldehyde or oxime intermediate. 2. Byproducts from the dehydrating agent.1. Ensure the reaction goes to completion by monitoring with TLC/HPLC. Optimize the reaction time and temperature. 2. Quench the reaction appropriately and perform aqueous washes during the work-up to remove water-soluble byproducts.

Experimental Protocols

Note: The following protocols are based on established methodologies for the synthesis of structurally similar benzonitriles and should be optimized for the specific synthesis of this compound.

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-2,6-dimethylanisole

Materials:

  • 4-Bromo-2,6-dimethylanisole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-2,6-dimethylanisole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from 3,5-dimethyl-4-methoxybenzaldehyde

Materials:

  • 3,5-dimethyl-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde (1.0 eq) in formic acid.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Palladium-Catalyzed Cyanation cluster_route2 Route 2: One-Pot from Aldehyde r1_start Starting Materials: 4-Bromo-2,6-dimethylanisole Zn(CN)₂ Pd₂(dba)₃, dppf r1_reaction Reaction: DMF, 120 °C, 12-24h r1_start->r1_reaction r1_workup Work-up: Toluene, Filtration, Aqueous Wash r1_reaction->r1_workup r1_purification Purification: Recrystallization or Column Chromatography r1_workup->r1_purification r1_product Product: This compound r1_purification->r1_product r2_start Starting Materials: 3,5-dimethyl-4-methoxybenzaldehyde NH₂OH·HCl, NaHCO₂ r2_reaction Reaction: Formic Acid, 80-100 °C, 2-4h r2_start->r2_reaction r2_workup Work-up: Aqueous Quench, Extraction r2_reaction->r2_workup r2_purification Purification: Recrystallization or Column Chromatography r2_workup->r2_purification r2_product Product: This compound r2_purification->r2_product

Caption: Experimental Workflows for the Synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Inactive Catalyst (Route 1) start->cause1 Route 1? cause2 Suboptimal Temperature start->cause2 cause3 Poor Reagent/Solvent Quality start->cause3 cause4 Ineffective Dehydration (Route 2) start->cause4 Route 2? solution1 Use fresh catalyst/ligand. Consider a pre-catalyst. cause1->solution1 solution2 Verify internal reaction temperature. Increase temperature moderately. cause2->solution2 solution3 Use anhydrous solvents. Ensure purity of starting materials. cause3->solution3 solution4 Optimize dehydrating agent (e.g., Ac₂O, SOCl₂). cause4->solution4

Caption: Troubleshooting Decision Tree for Low Yield in Synthesis.

References

Technical Support Center: Monitoring 4-Methoxy-3,5-dimethylbenzonitrile Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-methoxy-3,5-dimethylbenzonitrile using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: Thin-layer chromatography is a rapid and effective analytical technique used to monitor the progress of a chemical reaction.[1] By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of the starting material(s) and the formation of the product, this compound. This allows you to determine when the reaction is complete, identify potential issues, and optimize reaction conditions.[2]

Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A2: The choice of solvent system depends on the polarity of your starting materials and product. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] You can start with a 1:1 ratio and adjust it based on the results. The goal is to achieve a good separation of spots, with the product having a retention factor (Rf) value ideally between 0.3 and 0.7.[4]

Q3: How can I identify the spots for the starting material, product, and potential byproducts on my TLC plate?

A3: To definitively identify the spots, you should run a TLC plate with three lanes:

  • Lane 1 (Reference): A spot of your pure starting material.

  • Lane 2 (Co-spot): A spot of your starting material and a spot of the reaction mixture on top of each other.

  • Lane 3 (Reaction Mixture): A spot of your reaction mixture.

As the reaction progresses, you should see the spot corresponding to your starting material diminish in intensity while a new spot, corresponding to your product, appears and intensifies.[4] The product, this compound, is generally less polar than its precursor, 4-hydroxy-3,5-dimethylbenzonitrile, and therefore will have a higher Rf value (travel further up the plate).

Q4: I don't see any spots on my TLC plate after developing and visualizing. What could be the problem?

A4: There are several possibilities:

  • Insufficiently concentrated sample: The concentration of your compounds in the reaction mixture may be too low to be detected. Try spotting the plate multiple times in the same spot, allowing the solvent to dry between applications.[5]

  • Incorrect visualization technique: Not all compounds are visible under UV light. If your starting material or product lacks a UV chromophore, you may need to use a chemical stain, such as potassium permanganate or an anisaldehyde stain, to visualize the spots.[6][7]

  • Compound evaporation: If your compounds are volatile, they may have evaporated from the TLC plate before visualization.

  • Reaction has not started: It's possible the reaction has not yet initiated.

Q5: My spots are streaking or appearing as smears. How can I fix this?

A5: Streaking on a TLC plate can be caused by several factors:

  • Sample overloading: You may have spotted too much of the reaction mixture on the plate. Try diluting your sample before spotting.[8]

  • Highly polar compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent can sometimes resolve this.[9]

  • Insoluble material: If your sample contains insoluble material, it can cause streaking from the baseline. Ensure your sample is fully dissolved in the spotting solvent.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring the synthesis of this compound via two common synthetic routes.

Route 1: Methylation of 4-hydroxy-3,5-dimethylbenzonitrile

  • Starting Material: 4-hydroxy-3,5-dimethylbenzonitrile

  • Product: this compound

  • Potential Byproducts: Unreacted starting material, and potentially the corresponding amide if the nitrile was formed from an oxime in a previous step.[1]

IssuePossible CauseSuggested Solution
Only the starting material spot is visible and remains intense over time. Reaction has not started or is proceeding very slowly.- Check reaction temperature and catalyst (if any).- Verify the quality and stoichiometry of your reagents.
A new spot appears with a higher Rf than the starting material, but the starting material spot never completely disappears. Incomplete reaction or an equilibrium has been reached.- Increase reaction time.- Add more of the limiting reagent.- Consider a more efficient methylating agent.
Multiple new spots appear. Formation of byproducts.- Analyze the polarity of the new spots. A more polar spot could be the amide byproduct.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
The product spot appears and then begins to fade. Product degradation.- Monitor the reaction more frequently to determine the optimal reaction time.- Ensure the work-up procedure is not causing degradation.

Route 2: Sandmeyer Reaction of 4-methoxy-3,5-dimethylaniline

  • Starting Material: 4-methoxy-3,5-dimethylaniline

  • Product: this compound

  • Potential Byproducts: Phenol derivative (from reaction with water), unreacted diazonium salt, and other colored byproducts typical of Sandmeyer reactions.

IssuePossible CauseSuggested Solution
The reaction mixture is very dark, and the TLC plate is messy with many overlapping spots. Formation of tar-like byproducts, common in Sandmeyer reactions.- Ensure the diazotization and cyanation steps are performed at the correct, low temperatures.- Use a more polar eluent system to try and resolve the spots.
A spot with a very low Rf (close to the baseline) is observed. This could be the corresponding phenol byproduct, which is more polar than the starting aniline.- Confirm the identity by comparing with a standard if available.- Optimize reaction conditions to minimize the formation of the phenol.
The product spot is faint, and the starting material spot is still present. Incomplete diazotization or cyanation.- Check the quality of the sodium nitrite and the acidity of the diazotization medium.- Ensure the copper(I) cyanide is active.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each lane.

  • Sample Preparation: If the reaction mixture is concentrated, dilute a small aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the prepared reaction mixture onto the designated lane on the baseline. Also, spot the starting material(s) as a reference in a separate lane. A co-spot, where the starting material and reaction mixture are spotted on top of each other, is highly recommended to confirm spot identity.[9]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.[9] Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (typically at 254 nm).[7] If spots are not visible, use a chemical stain (e.g., potassium permanganate or iodine vapor).[6][10]

  • Analysis: Circle the visualized spots with a pencil. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[11][12] Compare the TLC of the reaction mixture to the reference lanes to assess the reaction's progress.

Data Presentation

Table 1: Example TLC Data for Methylation of 4-hydroxy-3,5-dimethylbenzonitrile

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
4-hydroxy-3,5-dimethylbenzonitrile (Starting Material)2:10.35
This compound (Product)2:10.60

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Reaction Sample prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Troubleshooting_TLC start Analyze TLC Plate streaking Streaking or Smearing? start->streaking no_spots No Spots Visible? streaking->no_spots No overloaded Overloaded Sample streaking->overloaded Yes polar_compound Highly Polar Compound streaking->polar_compound Yes poor_separation Poor Separation? no_spots->poor_separation No low_concentration Low Concentration no_spots->low_concentration Yes wrong_visualization Incorrect Visualization no_spots->wrong_visualization Yes change_solvent Change Solvent System poor_separation->change_solvent Yes end Good Separation poor_separation->end No dilute Dilute Sample overloaded->dilute adjust_eluent Adjust Eluent Polarity polar_compound->adjust_eluent dilute->start adjust_eluent->start concentrate Concentrate Sample / Re-spot low_concentration->concentrate use_stain Use Chemical Stain wrong_visualization->use_stain concentrate->start use_stain->start change_solvent->start

References

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,5-dimethyl-4-methoxybenzaldehyde, which can be converted to the nitrile via an aldoxime intermediate, or 3,5-dimethyl-p-cresol, which can undergo ammoxidation.

Q2: Which catalytic systems are recommended for the ammoxidation route?

A2: For the ammoxidation of substituted cresols to their corresponding benzonitriles, vanadium-based catalysts are often employed. Specifically, VPO (vanadium phosphorus oxide) catalysts, sometimes supported on silica gel, have shown effectiveness in the ammoxidation of toluene, a related reaction.[1] Additionally, catalyst systems containing molybdenum, such as those with MoO₃, Cr₂O₃, and P₂O₅, have been used for the synthesis of p-hydroxybenzonitrile from p-cresol.[2][3]

Q3: What are the key parameters to control during the synthesis from 3,5-dimethyl-4-methoxybenzaldehyde?

A3: When synthesizing from the corresponding benzaldehyde, crucial parameters include the molar ratios of the reactants (aldehyde, oximation agent, and dehydrating agent), reaction temperature, and reaction time. For the oximation step, a temperature of 15–35 °C is often preferred.[4] The subsequent dehydration step using agents like thionyl chloride is typically performed at 10–25 °C.[4]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Oximation Ensure the molar ratio of the oximation agent (e.g., hydroxylamine hydrochloride) to the starting aldehyde is optimized, typically in the range of 1:1 to 1:2.[4] Maintain the reaction temperature within the optimal range of 15–35 °C.[4]
Inefficient Dehydration Use a suitable and sufficient amount of dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide). The molar ratio of the intermediate oxime to the dehydrating agent is critical; a ratio of 1:1.5 to 1:3 is often effective.[4]
Catalyst Deactivation (Ammoxidation) In gas-phase ammoxidation, catalyst deactivation can occur due to coking. Regeneration of the catalyst may be necessary. For some catalysts, this can be done by treating it under specific conditions to burn off carbon deposits.
Suboptimal Reaction Time Monitor the reaction using TLC to determine the optimal reaction time. Prolonging the reaction time does not always lead to an increased yield and may promote the formation of side products.[4]
Issue 2: Formation of Impurities
Potential Cause Suggested Solution
Side Reactions during Oximation Control the reaction temperature carefully, as higher temperatures can lead to the formation of byproducts. Ensure the dropwise addition of reagents to avoid localized overheating.
Incomplete Conversion of Intermediates Purify the intermediate aldoxime before proceeding to the dehydration step to prevent the carryover of unreacted aldehyde.
Hydrolysis of the Nitrile Product During workup, avoid prolonged exposure to strongly acidic or basic conditions, which can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid.
Formation of Amide Impurity Incomplete dehydration of the aldoxime can result in the formation of the corresponding amide. Ensure the dehydrating agent is active and used in sufficient quantity.

Experimental Protocols

Protocol 1: Synthesis from 3,5-dimethyl-4-methoxybenzaldehyde via a "One-Pot" Method

This protocol is adapted from a general method for synthesizing 4-methoxybenzonitrile.[4]

Materials:

  • 3,5-dimethyl-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Deionized water

  • Ice

Procedure:

  • In a dry reaction flask, dissolve 3,5-dimethyl-4-methoxybenzaldehyde and hydroxylamine hydrochloride in dichloromethane.

  • At a temperature of 15–30 °C, slowly add triethylamine to the mixture and stir for 4–10 hours.[4]

  • Cool the reaction mixture to 0–15 °C using an ice-water bath.

  • Slowly add thionyl chloride dropwise, maintaining the temperature between 10–25 °C, and continue to stir for 2–8 hours.[4]

  • After the reaction is complete (as monitored by TLC), quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conceptual Ammoxidation of 3,5-dimethyl-p-cresol

This conceptual protocol is based on methods used for the ammoxidation of similar phenolic compounds.[2][3]

Materials:

  • 3,5-dimethyl-p-cresol

  • Ammonia

  • Air

  • Steam

  • Ammoxidation catalyst (e.g., Mo-Cr-P based or VPO based)

Procedure:

  • The ammoxidation reaction is carried out in a fluidized bed reactor.

  • Load the reactor with the ammoxidation catalyst.

  • Heat the reactor to the desired reaction temperature, typically in the range of 350-450 °C.

  • Introduce a gaseous feed mixture of 3,5-dimethyl-p-cresol, ammonia, air, and steam into the reactor. The molar ratio of the reactants is a critical parameter to optimize.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • Separate the organic and aqueous phases.

  • The desired this compound is isolated from the organic phase through distillation or crystallization.

Catalyst Performance Data (for related reactions)

The following table summarizes catalyst performance data for the ammoxidation of p-cresol to p-hydroxybenzonitrile, which can serve as a reference for catalyst selection in the synthesis of this compound.

CatalystReaction Temperature (°C)Yield of Benzonitrile Derivative (mol%)Reference
Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂370-38063-63.4[2]
Bi₉PMo₁₂O₅₂/SiO₂370-38063-63.4[2]
Mo-Cr-P based catalystNot specifiedHigh selectivity and yield[2][3]
VPO/Silica-gel (for toluene ammoxidation)44091.2 (yield of benzonitrile)[1]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Synthesis from Aldehyde P1_Start Start: 3,5-dimethyl-4-methoxybenzaldehyde P1_Oximation Oximation (Hydroxylamine HCl, Triethylamine) P1_Start->P1_Oximation P1_Dehydration Dehydration (Thionyl Chloride) P1_Oximation->P1_Dehydration P1_Workup Workup & Purification P1_Dehydration->P1_Workup P1_Product Product: this compound P1_Workup->P1_Product

Caption: Experimental workflow for the synthesis of this compound from its corresponding aldehyde.

troubleshooting_logic Start Low Product Yield Cause1 Incomplete Oximation? Start->Cause1 Cause2 Inefficient Dehydration? Start->Cause2 Cause3 Catalyst Deactivation? Start->Cause3 Solution1 Optimize Molar Ratios & Temperature Cause1->Solution1 Solution2 Check Dehydrating Agent Activity & Amount Cause2->Solution2 Solution3 Regenerate Catalyst Cause3->Solution3

References

Handling and storage guidelines for 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 4-Methoxy-3,5-dimethylbenzonitrile (CAS RN: 152775-45-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a solid aromatic nitrile compound. Aromatic nitriles are versatile precursors in organic synthesis, often used in the development of pharmaceuticals, agrochemicals, and dyes.

Q2: What are the primary hazards associated with this compound?

The primary hazard identified is that it causes serious eye irritation.[1] It is also classified as a combustible solid.[2] General handling of benzonitrile derivatives requires precautions to avoid contact with skin and eyes, as well as inhalation.[3][4]

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[5] It should be protected from light.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is recommended to wear appropriate personal protective equipment, including:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[2][3]

  • Hand Protection: Chemical-resistant gloves should be worn.[2][4]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, a NIOSH-approved respirator (such as a type N95) is recommended.[2][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Q5: What materials are incompatible with this compound?

Based on general information for benzonitrile compounds, it should not be stored or handled with strong oxidizing agents, strong acids, and strong bases.[6][7]

Q6: What are the hazardous decomposition products of this compound?

Upon thermal decomposition, aromatic nitriles may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Problem Possible Cause Recommended Action
The compound has changed color or appearance. Exposure to light, air, or contaminants.While a slight change in color may not always indicate decomposition, it is a sign of potential impurity. It is recommended to re-analyze the material for purity before use. For future prevention, ensure the container is tightly sealed and stored in a dark location.
Difficulty in dissolving the solid. The compound is a solid at room temperature.Gently warm the solvent to aid dissolution. Ensure the chosen solvent is appropriate for the intended reaction or analysis.
Accidental Spill. Improper handling or container failure.In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid creating dust.
Eye or Skin Contact. Inadequate personal protective equipment or accidental exposure.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.

Quantitative Data Summary

PropertyValueSource
CAS Number 152775-45-6[2][5][8][9][10]
Molecular Formula C10H11NO[5][10]
Molecular Weight 161.20 g/mol [2][5]
Appearance Solid[2]
Melting Point 49-53 °C[2][8]
Boiling Point 290 °C[8]
Flash Point >110 °C (>230 °F)[2][8]
Density 1.04 g/cm³[8][9]
Storage Class 11 - Combustible Solids[2]
Hazard Statements H319: Causes serious eye irritation[1][5]

Experimental Protocols

Detailed experimental protocols should be developed and validated by the user based on their specific application. The information provided here is for guidance on safe handling and storage.

Visualizations

Troubleshooting Workflow for Handling and Storage Issues

TroubleshootingWorkflow cluster_storage Storage Issue cluster_handling Handling Incident storage_issue Issue Identified (e.g., color change) check_conditions Verify Storage Conditions (Temp, Light, Seal) storage_issue->check_conditions re_test Re-test for Purity (e.g., NMR, HPLC) check_conditions->re_test discard Discard if Impure re_test->discard Fails continue_use Continue Use if Pure re_test->continue_use Passes handling_incident Incident Occurs (e.g., Spill, Contact) assess_incident Assess Incident Type handling_incident->assess_incident spill_protocol Follow Spill Protocol (Ventilate, Absorb, Dispose) assess_incident->spill_protocol Spill contact_protocol Follow First Aid Protocol (Flush, Wash, Seek Medical Aid) assess_incident->contact_protocol Contact review_ppe Review and Improve PPE and Handling Procedures spill_protocol->review_ppe contact_protocol->review_ppe

Caption: Troubleshooting workflow for storage and handling issues.

References

Preventing degradation of 4-Methoxy-3,5-dimethylbenzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Methoxy-3,5-dimethylbenzonitrile. Our aim is to help you prevent degradation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory synthesis is the Williamson ether synthesis. This method involves the O-alkylation of 3,5-dimethyl-4-hydroxybenzonitrile with a methylating agent.[1] This SN2 reaction is favored for its reliability in forming the ether linkage.

Q2: What are the primary degradation pathways to consider during the synthesis and storage of this compound?

A2: The main degradation pathway of concern is the hydrolysis of the nitrile group (-CN) to a primary amide (4-Methoxy-3,5-dimethylbenzamide) and subsequently to a carboxylic acid (4-Methoxy-3,5-dimethylbenzoic acid). This hydrolysis can be catalyzed by both acidic and basic conditions. While the methoxy group is generally stable, strong acidic or basic conditions could potentially lead to its cleavage.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress and assessing the purity of this compound. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are also suitable techniques for purity validation.

Troubleshooting Guides

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis for this compound typically involves the reaction of 3,5-dimethyl-4-hydroxybenzonitrile with a methylating agent in the presence of a base.

Observed Issue 1: Low Yield of the Desired Product

Potential CauseRecommended Actions
Incomplete deprotonation of the starting phenol: The phenoxide is the active nucleophile.- Use a sufficiently strong base to ensure complete deprotonation of the sterically hindered phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.[1][2] - Ensure anhydrous reaction conditions as water can quench the base and the phenoxide.
Side reaction: E2 elimination of the alkyl halide: This is more likely with secondary and tertiary alkyl halides.- Use a primary methylating agent like methyl iodide or dimethyl sulfate.[3]
Side reaction: C-alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the ring.- Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.[2] - Control the reaction temperature; higher temperatures can sometimes favor C-alkylation.
Steric hindrance from the methyl groups on the phenol: The two methyl groups ortho to the hydroxyl group can hinder the approach of the electrophile.- Consider using a less sterically demanding methylating agent. - Prolong the reaction time or gently heat the reaction mixture to overcome the activation energy barrier.[1]

Observed Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Actions
Unreacted 3,5-dimethyl-4-hydroxybenzonitrile: Incomplete reaction.- Increase the molar excess of the methylating agent and/or the base. - Extend the reaction time or increase the reaction temperature while monitoring by TLC or HPLC.
Formation of by-products from C-alkylation. - Optimize the solvent and temperature as mentioned above to favor O-alkylation. - Purify the product using column chromatography or recrystallization.
Hydrolysis of the nitrile group during workup. - Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild acid or base for neutralization if necessary. - Minimize the contact time with aqueous layers.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a general procedure for the methylation of substituted phenols.[1]

Materials:

  • 3,5-dimethyl-4-hydroxybenzonitrile

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), dry

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (1.5 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, gently heat the mixture to 40-50 °C and continue to monitor.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Expected Yield and Purity:

While specific yields for this exact transformation can vary, typical yields for Williamson ether synthesis range from 50-95%.[2] The purity of the final product should be assessed by HPLC, GC, or NMR.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis (Hypothetical Data)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃Acetonitrile25685>98
2NaHTHF25490>99
3K₂CO₃DMF50388>98
4Cs₂CO₃Acetonitrile25592>99

Note: This table presents hypothetical data for illustrative purposes, based on general knowledge of the Williamson ether synthesis.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson_Ether_Synthesis start Low Yield Observed check_deprotonation Check Deprotonation (Base Strength, Anhydrous Conditions) start->check_deprotonation check_side_reactions Investigate Side Reactions (E2 Elimination, C-Alkylation) start->check_side_reactions check_steric_hindrance Consider Steric Hindrance start->check_steric_hindrance optimize_base Optimize Base (e.g., NaH, Cs₂CO₃) check_deprotonation->optimize_base optimize_reagents Optimize Reagents (Use Primary Alkyl Halide) check_side_reactions->optimize_reagents optimize_conditions Optimize Conditions (Solvent, Temperature) check_side_reactions->optimize_conditions prolong_reaction Prolong Reaction Time or Increase Temperature check_steric_hindrance->prolong_reaction solution Improved Yield optimize_base->solution optimize_reagents->solution optimize_conditions->solution prolong_reaction->solution

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Potential Degradation Pathway of this compound

Degradation_Pathway A This compound B 4-Methoxy-3,5-dimethylbenzamide A->B Hydrolysis (H⁺ or OH⁻) C 4-Methoxy-3,5-dimethylbenzoic acid B->C Hydrolysis (H⁺ or OH⁻)

Caption: Hydrolysis degradation pathway of this compound.

References

Technical Support Center: 4-Methoxy-3,5-dimethylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the work-up procedures of 4-Methoxy-3,5-dimethylbenzonitrile reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for the synthesis of this compound via methylation of 4-hydroxy-3,5-dimethylbenzonitrile?

A typical aqueous work-up procedure involves quenching the reaction mixture, followed by extraction and washing. The goal is to separate the desired product from unreacted starting materials, reagents, and byproducts. A common method includes pouring the reaction mixture into water or a dilute acid solution, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q2: What are the common impurities encountered after the synthesis of this compound?

Common impurities may include unreacted 4-hydroxy-3,5-dimethylbenzonitrile, the methylating agent (e.g., methyl iodide, dimethyl sulfate), and potential side products from over-methylation or reaction with the solvent. The presence of these can affect the purity and yield of the final product.

Q3: Which purification techniques are most effective for this compound?

For laboratory-scale purification, column chromatography on silica gel is a highly effective method for separating the product from closely related impurities.[1] For larger, industrial-scale production, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is often preferred due to its cost-effectiveness and scalability.[1]

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques for confirming the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of this compound.

Problem 1: Low Yield of Isolated Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material before initiating work-up.Increased product formation and higher isolated yield.
Product Loss During Extraction Perform multiple extractions (at least 3x) with the organic solvent to ensure complete transfer of the product from the aqueous layer. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.Maximized recovery of the product in the organic phase.
Product Volatility If the product is volatile, avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.Minimized loss of product due to evaporation.
Emulsion Formation During Extraction Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of celite.Clear separation of aqueous and organic layers, allowing for efficient extraction.
Problem 2: Product Contamination with Starting Material (4-hydroxy-3,5-dimethylbenzonitrile)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of the methylating agent.Full conversion of the starting material to the desired product.
Inefficient Work-up Wash the organic layer with a dilute basic solution (e.g., 1M NaOH) to remove the acidic starting material. Ensure the product is stable to basic conditions first.Removal of unreacted 4-hydroxy-3,5-dimethylbenzonitrile into the aqueous layer.
Inadequate Purification Optimize the mobile phase for column chromatography to achieve better separation between the product and the starting material. A gradient elution may be necessary. For recrystallization, try different solvent systems.Isolation of the product with high purity.

Experimental Protocols

General Aqueous Work-up Protocol
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a dilute aqueous acid solution (e.g., 1M HCl) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture quench Quenching (e.g., add H₂O) start->quench extract Extraction (e.g., Ethyl Acetate) quench->extract wash Washing (e.g., Brine) extract->wash dry Drying (e.g., Na₂SO₄) wash->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify final_product Pure Product purify->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Isolated Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn extraction_loss Product Loss During Extraction issue->extraction_loss evaporation_loss Product Loss During Evaporation issue->evaporation_loss monitor_rxn Monitor Reaction (TLC/LC-MS) incomplete_rxn->monitor_rxn Address by multiple_extractions Perform Multiple Extractions extraction_loss->multiple_extractions Address by gentle_evaporation Gentle Evaporation Conditions evaporation_loss->gentle_evaporation Address by success Improved Yield monitor_rxn->success multiple_extractions->success gentle_evaporation->success

References

Technical Support Center: Purification of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dimethylbenzonitrile. The following sections offer detailed guidance on identifying and removing impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound typically arise from the synthetic route, which often involves the methylation of 4-hydroxy-3,5-dimethylbenzonitrile. Potential impurities include:

  • Unreacted Starting Materials: The presence of 4-hydroxy-3,5-dimethylbenzonitrile is a common impurity if the methylation reaction does not go to completion.

  • Aldehyde Precursor: If the nitrile was synthesized from the corresponding aldehyde, 4-methoxy-3,5-dimethylbenzaldehyde may be present as an impurity.

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under certain conditions, which can lead to the formation of 4-methoxy-3,5-dimethylbenzamide or 4-methoxy-3,5-dimethylbenzoic acid.

  • Side-Reaction Products: Byproducts from side reactions during synthesis can also be present. The specific nature of these will depend on the reagents and conditions used.

Impurity NameChemical StructureLikely Origin
4-hydroxy-3,5-dimethylbenzonitrileHO-C₆H₂(CH₃)₂-CNIncomplete methylation of the hydroxyl group.
4-methoxy-3,5-dimethylbenzaldehydeCH₃O-C₆H₂(CH₃)₂-CHOIncomplete conversion of the aldehyde to the nitrile.
4-methoxy-3,5-dimethylbenzamideCH₃O-C₆H₂(CH₃)₂-CONH₂Partial hydrolysis of the nitrile group.
4-methoxy-3,5-dimethylbenzoic acidCH₃O-C₆H₂(CH₃)₂-COOHComplete hydrolysis of the nitrile group.

Q2: What are the recommended methods for purifying this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired scale of purification.

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Cost-effective for large quantities, simple procedure.Can result in lower recovery yields, less effective for impurities with similar solubility.Removing small amounts of impurities from a large amount of product.
Column Chromatography High resolution for separating complex mixtures, effective for impurities with different polarities.More time-consuming, requires larger volumes of solvent, can be costly for large-scale purification.Separating mixtures with multiple components or impurities with similar properties to the product.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample after purification:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound and detecting impurities. A reversed-phase C18 column is often suitable for this type of molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Issue: Low recovery of purified product after recrystallization.

Possible CauseRecommended Solution
Inappropriate solvent choice: The compound is too soluble in the cold solvent.Select a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. A solvent system, such as ethyl acetate/hexane, may provide better results for related compounds.[1]
Too much solvent used: An excessive amount of solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid: Crystals did not have sufficient time to form.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization: The product crystallized in the funnel during hot filtration.Use a heated funnel or preheat the filtration apparatus. Filter the hot solution quickly.

Issue: The product is still impure after recrystallization.

Possible CauseRecommended Solution
Inappropriate solvent choice: The impurity has similar solubility to the product in the chosen solvent.Perform solvent screening to find a solvent that dissolves the impurity well at all temperatures but the product only when hot.
Crystals are contaminated with mother liquor: Impurities were not effectively washed from the crystal surface.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
High concentration of impurities: The crude material is very impure.Consider a pre-purification step, such as column chromatography, before recrystallization.
Column Chromatography Troubleshooting

Issue: Poor separation of the product from impurities.

Possible CauseRecommended Solution
Inappropriate mobile phase: The polarity of the solvent system is not optimal.Adjust the solvent polarity. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A gradient elution may be necessary.
Column overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase.
Improper column packing: Channels or cracks in the stationary phase.Ensure the column is packed uniformly without any air bubbles or cracks.

Issue: The product elutes too quickly or too slowly.

Possible CauseRecommended Solution
Mobile phase is too polar: The product has a low affinity for the stationary phase.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Mobile phase is not polar enough: The product has a high affinity for the stationary phase.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system where this compound is soluble at high temperatures and insoluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product Impure method Choose Purification Method start->method recrystallization Recrystallization method->recrystallization Large Scale / Minor Impurities chromatography Column Chromatography method->chromatography Complex Mixture / Similar Impurities rec_issue Recrystallization Issue? recrystallization->rec_issue chrom_issue Chromatography Issue? chromatography->chrom_issue low_recovery Low Recovery rec_issue->low_recovery Yes still_impure Still Impure rec_issue->still_impure Yes end Pure Product rec_issue->end No solution1 Check Solvent / Amount Slow Cooling low_recovery->solution1 solution2 Change Solvent Wash Crystals Well still_impure->solution2 poor_sep Poor Separation chrom_issue->poor_sep Yes bad_elution Elutes Too Fast/Slow chrom_issue->bad_elution Yes chrom_issue->end No solution3 Adjust Mobile Phase Reduce Load poor_sep->solution3 solution4 Adjust Mobile Phase Polarity bad_elution->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for purifying this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude This compound purify Recrystallization or Column Chromatography start->purify analyze Purity Check (HPLC, GC-MS, NMR) purify->analyze end_product Pure Product (>99%) analyze->end_product Purity OK re_purify Repurify if needed analyze->re_purify Purity Not OK re_purify->purify

Caption: General experimental workflow for the purification and analysis of this compound.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4-Methoxy-3,5-dimethylbenzonitrile, a substituted benzonitrile, presents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, evaluating each based on starting materials, reaction conditions, and overall efficiency. The presented data, compiled from analogous transformations reported in the scientific literature, offers a framework for selecting the most suitable pathway based on laboratory scale and resource availability.

Executive Summary

Three plausible synthetic routes to this compound have been evaluated:

  • Route 1: Sandmeyer Reaction of a Substituted Aniline. This multi-step route begins with the nitration of commercially available 3,5-dimethylphenol, followed by methylation, reduction of the nitro group, and finally, a Sandmeyer reaction to introduce the nitrile functionality.

  • Route 2: Formylation of a Methoxyarene followed by Oxime Dehydration. This pathway commences with the formylation of 2,6-dimethylanisole, conversion of the resulting aldehyde to an oxime, and subsequent dehydration to yield the desired benzonitrile.

  • Route 3: Halogenation and Cyanation of a Methoxyarene. This approach involves the direct iodination of 2,6-dimethylanisole, followed by a palladium- or copper-catalyzed cyanation reaction to introduce the nitrile group.

The following sections provide a detailed breakdown of each route, including experimental protocols for key transformations and a quantitative comparison of their respective merits.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Formylation & DehydrationRoute 3: Halogenation & Cyanation
Starting Material 3,5-Dimethylphenol2,6-Dimethylanisole2,6-Dimethylanisole
Key Intermediates 3,5-Dimethyl-4-nitrophenol, 5-Methoxy-1,3-dimethyl-2-nitrobenzene, 4-Methoxy-3,5-dimethylaniline4-Methoxy-3,5-dimethylbenzaldehyde, 4-Methoxy-3,5-dimethylbenzaldehyde oxime4-Iodo-2,6-dimethylanisole
Number of Steps 432
Overall Yield (estimated) ModerateModerate to GoodGood
Key Reagents Nitrating agents (e.g., HNO₃/H₂SO₄), Methylating agents (e.g., DMS), Reducing agents (e.g., Fe/HCl), NaNO₂, CuCNFormylating agents (e.g., Vilsmeier-Haack), Hydroxylamine, Dehydrating agentsIodinating agents (e.g., I₂/oxidant), Cyanating agents (e.g., K₄[Fe(CN)₆]), Palladium or Copper catalyst
Potential Hazards Use of strong acids and toxic cyanide salts. Diazonium intermediates can be unstable.Vilsmeier-Haack reagent can be corrosive.Use of toxic cyanide sources (can be mitigated with safer alternatives).
Scalability Can be challenging due to the handling of diazonium salts.Generally scalable.Scalable, with considerations for catalyst cost and removal.

Experimental Protocols

Route 1: Sandmeyer Reaction Pathway

Step 1: Nitration of 3,5-Dimethylphenol

A solution of 3,5-dimethylphenol in a suitable solvent (e.g., dichloromethane) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the formation of 3,5-dimethyl-4-nitrophenol.

Step 2: Methylation of 3,5-Dimethyl-4-nitrophenol

The resulting nitrophenol is O-methylated using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield 5-methoxy-1,3-dimethyl-2-nitrobenzene.

Step 3: Reduction of 5-Methoxy-1,3-dimethyl-2-nitrobenzene

The nitro group is reduced to an amine using standard methods, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation, to afford 4-methoxy-3,5-dimethylaniline.

Step 4: Sandmeyer Cyanation of 4-Methoxy-3,5-dimethylaniline

The aniline is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.[1][2][3]

Route 2: Formylation and Dehydration Pathway

Step 1: Formylation of 2,6-Dimethylanisole

2,6-dimethylanisole can be formylated using various methods. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common and effective method for introducing a formyl group onto electron-rich aromatic rings.[4][5] This reaction typically provides good regioselectivity for the para-position. A reported formylation of 2,6-dimethylanisole afforded the desired 4-methoxy-3,5-dimethylbenzaldehyde in 74% yield.[6]

Step 2: Synthesis of 4-Methoxy-3,5-dimethylbenzaldehyde Oxime

The aldehyde is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine in a solvent like ethanol.[7]

Step 3: Dehydration of 4-Methoxy-3,5-dimethylbenzaldehyde Oxime

The oxime is dehydrated to the nitrile using a variety of reagents. Common dehydrating agents include phosphorus pentoxide (P₂O₅), acetic anhydride, or thionyl chloride. The reaction conditions are generally mild and provide the benzonitrile in good yield.[7]

Route 3: Halogenation and Cyanation Pathway

Step 1: Iodination of 2,6-Dimethylanisole

Direct electrophilic iodination of 2,6-dimethylanisole can be achieved using molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt) to generate the electrophilic iodine species.[8][9][10] This reaction is expected to proceed with high regioselectivity to yield 4-iodo-2,6-dimethylanisole.

Step 2: Cyanation of 4-Iodo-2,6-dimethylanisole

The aryl iodide can be converted to the corresponding nitrile via a transition-metal-catalyzed cyanation reaction. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide at high temperatures, has been improved with the use of catalytic copper or palladium systems and safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[11][12][13] Palladium-catalyzed cyanations often proceed under milder conditions with a broader substrate scope.

Mandatory Visualization

Synthesis_Routes cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Formylation & Dehydration cluster_route3 Route 3: Halogenation & Cyanation A1 3,5-Dimethylphenol A2 3,5-Dimethyl-4-nitrophenol A1->A2 Nitration A3 5-Methoxy-1,3-dimethyl-2-nitrobenzene A2->A3 Methylation A4 4-Methoxy-3,5-dimethylaniline A3->A4 Reduction A5 This compound A4->A5 Sandmeyer Cyanation B1 2,6-Dimethylanisole B2 4-Methoxy-3,5-dimethylbenzaldehyde B1->B2 Formylation B3 4-Methoxy-3,5-dimethylbenzaldehyde oxime B2->B3 Oximation B4 This compound B3->B4 Dehydration C1 2,6-Dimethylanisole C2 4-Iodo-2,6-dimethylanisole C1->C2 Iodination C3 This compound C2->C3 Cyanation

Caption: Overview of the three synthetic pathways to this compound.

Route1_Workflow start Start: 3,5-Dimethylphenol step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Intermediate: 3,5-Dimethyl-4-nitrophenol step1->intermediate1 step2 Methylation (DMS, K₂CO₃) intermediate1->step2 intermediate2 Intermediate: 5-Methoxy-1,3-dimethyl-2-nitrobenzene step2->intermediate2 step3 Reduction (Fe, HCl) intermediate2->step3 intermediate3 Intermediate: 4-Methoxy-3,5-dimethylaniline step3->intermediate3 step4 Sandmeyer Cyanation (NaNO₂, CuCN) intermediate3->step4 end Product: This compound step4->end

Caption: Experimental workflow for the Sandmeyer reaction route (Route 1).

Route2_Workflow start Start: 2,6-Dimethylanisole step1 Formylation (Vilsmeier-Haack) start->step1 intermediate1 Intermediate: 4-Methoxy-3,5-dimethylbenzaldehyde step1->intermediate1 step2 Oximation (NH₂OH·HCl) intermediate1->step2 intermediate2 Intermediate: 4-Methoxy-3,5-dimethylbenzaldehyde oxime step2->intermediate2 step3 Dehydration (e.g., P₂O₅) intermediate2->step3 end Product: This compound step3->end

Caption: Experimental workflow for the formylation and dehydration route (Route 2).

Route3_Workflow start Start: 2,6-Dimethylanisole step1 Iodination (I₂, Oxidant) start->step1 intermediate1 Intermediate: 4-Iodo-2,6-dimethylanisole step1->intermediate1 step2 Cyanation (Pd or Cu catalyst, 'CN' source) intermediate1->step2 end Product: This compound step2->end

Caption: Experimental workflow for the halogenation and cyanation route (Route 3).

References

Structure-activity relationship (SAR) studies of 4-Methoxy-3,5-dimethylbenzonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of benzonitrile analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 4-Methoxy-3,5-dimethylbenzonitrile analogs, supported by experimental data from closely related compounds, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

While specific SAR data for this compound analogs is not extensively available in the public domain, studies on structurally related benzonitrile derivatives provide valuable insights into the impact of various substituents on their biological activity. For instance, research on 4-(Aminomethyl)-3-methylbenzonitrile analogs as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase reveals key structural requirements for potency.

The following table summarizes the comparative activity of these analogs.

Compound IDDerivative ClassTargetActivity (IC50/CC50)Key Structural Feature
C1 4-(Aminomethyl)-3-methylbenzonitrilePHD2Potent (nM range)3-methyl group
C2 4-(Aminomethyl)benzonitrilePHD2Less potent than C1Unsubstituted at position 3
C3 4-Amino-3-methylbenzonitrilePHD2InactiveAmino group instead of aminomethyl
C4 4-(Aminomethyl)-3-methoxybenzonitrilePHD2Less potent than C13-methoxy group

Key SAR Insights:

  • Impact of the 3-Methyl Group : The presence of a methyl group at the 3-position significantly enhances inhibitory potency against PHD2 compared to the unsubstituted parent compound, suggesting a favorable interaction within the enzyme's active site.[1]

  • Essential Role of the Aminomethyl Sidechain : Replacement of the aminomethyl group with an amino group leads to a complete loss of activity, highlighting the critical importance of the CH₂-NH₂ moiety for binding.[1]

  • Modulation by 3-Substituents : A methyl group at the 3-position confers slightly greater potency than a methoxy group, indicating that both steric and electronic properties at this position can modulate activity.[1]

Experimental Protocols

The evaluation of the biological activity of these benzonitrile analogs involves specific assays to determine their efficacy and toxicity.

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This assay quantifies the ability of the compounds to inhibit the PHD2 enzyme, a key regulator in the HIF signaling pathway.

Protocol Outline:

  • Reaction Mixture Preparation : A reaction mixture is prepared containing PHD2 enzyme, a peptide substrate (derived from HIF-1α), and co-factors such as α-ketoglutarate and ascorbate.

  • Compound Incubation : The test compounds (analogs of this compound) are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction : The reaction is initiated and allowed to proceed for a specific duration at a controlled temperature.

  • Detection : The extent of peptide hydroxylation is measured, often using methods like fluorescence polarization or mass spectrometry.

  • Data Analysis : The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on human cancer cell lines.

Protocol Outline:

  • Cell Seeding : Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with varying concentrations of the benzonitrile analogs and incubated for 72 hours.[1]

  • MTT Reagent Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours.[1]

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control, and CC50 values are calculated.[1]

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams illustrate the SAR experimental workflow and the HIF signaling pathway.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Design Analogs of this compound synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_assay Primary Screening (e.g., PHD2 Inhibition Assay) purification->primary_assay dose_response Dose-Response Studies primary_assay->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity data_analysis Calculate IC50/CC50 Values cytotoxicity->data_analysis sar Establish Structure-Activity Relationship data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

A general workflow for the synthesis and biological evaluation of benzonitrile analogs.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL Protein PHD->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation Target_Genes Target Gene Expression (e.g., VEGF, EPO) Nucleus->Target_Genes inhibitor This compound Analogs inhibitor->PHD Inhibition

Simplified HIF-1 signaling pathway and the inhibitory action of benzonitrile analogs.

References

A Comparative Guide to Validated Stability-Indicating Assays for 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of a chemical compound is a critical aspect of the development process. This guide provides a comprehensive comparison of analytical methods for a validated stability-indicating assay of 4-Methoxy-3,5-dimethylbenzonitrile. The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, which is compared with other potential analytical techniques. This guide offers detailed experimental protocols and supporting data to assist in the selection and implementation of a suitable stability-indicating assay method (SIAM).[1]

The primary goal of a stability-indicating method is to provide accurate information about the stability of a drug substance under various environmental conditions, such as light, heat, and humidity.[1] These methods are crucial for determining the shelf-life and storage conditions for pharmaceutical products.[1] Forced degradation studies are an essential part of developing a SIAM, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[1][2]

Comparison of Analytical Techniques

The choice of an analytical technique for a stability-indicating assay depends on several factors, including the physicochemical properties of the compound, the required sensitivity, and the nature of the potential degradation products. Below is a comparison of potential methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Primary Use Quantification, Purity Assessment, Impurity ProfilingIdentification, Quantification, Impurity ProfilingPreliminary Quantification
Specificity Excellent (with appropriate column and mobile phase)Excellent (separation by GC, identification by MS)Low (interference from degradation products likely)
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Low to Moderate
Quantitative Accuracy ExcellentVery GoodGood (only for pure substance)
Quantitative Precision ExcellentVery GoodGood
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Throughput HighMedium to HighVery High

Proposed Stability-Indicating HPLC Method

A Reverse-Phase HPLC (RP-HPLC) method is proposed for the stability-indicating assay of this compound due to its versatility, precision, and wide applicability in pharmaceutical analysis.[2]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a PDA or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., with 0.1% formic acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a common detection wavelength for similar compounds is around 225-230 nm).[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[4]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

4. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.[1] The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.[5]

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[5]

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the HPLC method. The chromatograms should show adequate separation of the parent peak from any degradation product peaks.

5. Method Validation: The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient of >0.999 is typically desired.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[3]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows and Relationships

To better illustrate the processes involved in a stability-indicating assay, the following diagrams are provided.

StabilityAssayWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Control Prepare Control Sample Prep->Control Inject Inject Samples and Standards into HPLC System Stress->Inject Control->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte and Degradation Products Integrate->Quantify Validate Perform Method Validation (ICH Guidelines) Quantify->Validate Report Generate Stability Report Validate->Report

Workflow for a Stability-Indicating HPLC Assay.

MethodSelection Start Need for Stability Assay? Purity Purity & Quantification Needed? Start->Purity ID Identification of Unknowns Needed? Purity->ID Yes Throughput High Throughput Screening? Purity->Throughput No HPLC HPLC ID->HPLC No GCMS GC-MS ID->GCMS Yes Throughput->HPLC No UVVis UV-Vis Throughput->UVVis Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to Benzonitrile Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 4-Methoxy-3,5-dimethylbenzonitrile and its Analogs in Medicinal Chemistry

The benzonitrile scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. This guide provides a comparative analysis of this compound and its structurally related derivatives, with a particular focus on the more extensively studied analog, 4-hydroxy-3,5-dimethylbenzonitrile. We present a comprehensive overview of their physicochemical properties, biological activities, and the experimental protocols used for their evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in designing novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzonitrile ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The nitrile group is a strong electron-withdrawing group, which impacts the molecule's reactivity and potential for molecular interactions.[1] The tables below summarize the key physicochemical properties of this compound and a selection of other benzonitrile derivatives for comparison.

PropertyThis compound4-Hydroxy-3,5-dimethylbenzonitrileBenzonitrile4-Methoxybenzonitrile
Molecular Formula C₁₀H₁₁NOC₉H₉NOC₇H₅NC₈H₇NO
Molecular Weight 161.20 g/mol 147.17 g/mol [2]103.12 g/mol [3]133.15 g/mol [4]
Appearance White to off-white solid powderWhite to off-white crystalline solid[5][6]Colorless liquid[3]White crystalline powder[4]
Melting Point Not availableNot available-13 °C[3]57-59 °C[7]
Boiling Point 102-106 °C at 5 mmHgNot available188-191 °C[3]256.5 °C[7]
Solubility Soluble in organic solventsSoluble in ethanol, acetone, and DMSO; limited solubility in water[5][8]Slightly soluble in water[3]Good solubility in many organic solvents[1]
LogP Not availableNot available1.87Not available

Biological Activity: A Comparative Analysis

Benzonitrile derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and herbicidal effects. The nature and position of substituents on the benzene ring are critical for determining the specific biological targets and potency of these compounds.

Cytotoxicity

The cytotoxic effects of benzonitrile derivatives have been evaluated against various cancer cell lines. The data below is compiled from different studies and is intended to provide a contextual comparison. It is important to note that direct comparative studies under identical conditions are limited.

CompoundCell LineIC₅₀/GI₅₀Reference
2-Phenylacrylonitrile derivative (1g2a)HCT1165.9 nM[7]
2-Phenylacrylonitrile derivative (1g2a)BEL-74027.8 nM[7]
Indole-Acrylonitrile derivative (Compound 2l)NCI-60 Panel (Mean)0.38 µM[7]
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Hep G2, HEK293THigh toxic effects observed[9]
Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)Hep G2, HEK293THigh toxic effects observed[9]
Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)Hep G2, HEK293THigh toxic effects observed[9]
Enzyme Inhibition

Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The nitrile group can act as a bioisostere for other functional groups and participate in key interactions within the enzyme's active site.

Compound Class/DerivativeTarget EnzymeActivity (IC₅₀/Kᵢ)Reference
Benzonitrile-containing compoundsTankyrase, mTOR, TBK1/IKKεVaries[5]
2,4-Difluoro-5-Nitrobenzonitrile (intermediate)Tankyrase inhibitors-[5]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µM[9]
Antimicrobial Activity

Several benzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

CompoundOrganism(s)MIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive and Gram-negative bacteria, Botrytis fabae6.25[10]
Benzo and naphthonitrile derivativesVarious bacteria and fungiVaries[5]
Herbicidal Activity

Certain substituted benzonitriles, particularly 4-hydroxybenzonitrile derivatives, are known for their herbicidal properties. Their mechanism of action often involves the inhibition of photosystem II.[11]

CompoundWeed SpeciesActivityReference
3,5-disubstituted 4-hydroxybenzonitrilesSpinach and wheat chloroplastsActive in inhibiting PS II activity[11]
Bromoxynil, IoxynilVarious weedsHerbicidal[9]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of benzonitrile derivatives.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

A common synthetic route involves the cyanation of 4-hydroxy-3,5-dimethylhalobenzene using copper(I) cyanide or trimethylsilyl cyanide under an inert atmosphere and elevated temperatures.[5] Another approach is the one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., Hep G2, HEK293T) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.[5][9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[5][9]

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from a dose-response curve.[5]

Enzyme Inhibition Assay (In Vitro Fluorometric COX-2 Inhibitor Screening)

This assay is used to determine the inhibitory activity of compounds against cyclooxygenase-2 (COX-2).

  • Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib).

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include control wells for 100% enzyme activity and maximum inhibition.

  • Enzyme and Probe Addition: Add the COX-2 enzyme and a suitable fluorescent probe to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug discovery and mechanism of action is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Benzonitrile Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition antimicrobial Antimicrobial Screening characterization->antimicrobial sar Structure-Activity Relationship (SAR) cytotoxicity->sar enzyme_inhibition->sar antimicrobial->sar admet ADMET Profiling sar->admet lead_optimization Lead Optimization admet->lead_optimization

Caption: A generalized experimental workflow for the discovery and development of novel benzonitrile-based therapeutic agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Benzonitrile-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for benzonitrile-based kinase inhibitors in cancer therapy.

Conclusion

This compound and its analogs, particularly 4-hydroxy-3,5-dimethylbenzonitrile, represent a versatile class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, including cytotoxic, enzyme inhibitory, and antimicrobial effects, makes them attractive scaffolds for the design of novel therapeutic agents. The structure-activity relationships of these compounds are highly dependent on the substitution patterns on the benzonitrile core, offering ample opportunities for medicinal chemists to fine-tune their properties for enhanced potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry.

References

A Comparative Spectroscopic Guide to 4-Methoxy-3,5-dimethylbenzonitrile and a Trio of Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis and Interpretation

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-3,5-dimethylbenzonitrile, a key aromatic nitrile, with three structurally related alternatives: 4-hydroxy-3,5-dimethylbenzonitrile, 3,5-dimethylbenzonitrile, and 4-methoxybenzonitrile. By presenting a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to facilitate compound identification, purity assessment, and the elucidation of structure-activity relationships.

While experimental data for the three structural analogs are readily available, it is important to note that the spectroscopic data for the primary compound of interest, this compound, are predicted values due to the limited availability of published experimental spectra. These predictions, however, are based on robust computational models and provide valuable insights into its expected spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic Protons (Ar-H)Methoxy Protons (-OCH₃)Methyl Protons (-CH₃)Hydroxy Proton (-OH)
This compound (Predicted) ~7.25 (s, 2H)~3.80 (s, 3H)~2.30 (s, 6H)-
4-Hydroxy-3,5-dimethylbenzonitrile 7.21 (s, 2H)-2.25 (s, 6H)5.6 (br s, 1H)
3,5-Dimethylbenzonitrile 7.29 (s, 1H), 7.24 (s, 2H)-2.34 (s, 6H)-
4-Methoxybenzonitrile [1]7.58 (d, J=8.0Hz, 2H)[1]3.86 (s, 3H)[1]--
6.95 (d, J=8.0Hz, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic Carbons (Ar-C)Methoxy Carbon (-OCH₃)Methyl Carbons (-CH₃)Nitrile Carbon (-CN)C-OC-CN
This compound (Predicted) ~160 (C-O), ~132 (Ar-C), ~131 (Ar-C), ~115 (C-CN)~60~16~119160.0115.0
4-Hydroxy-3,5-dimethylbenzonitrile 155.1 (C-OH), 131.0, 129.2, 111.9 (C-CN)-16.2119.5155.1111.9
3,5-Dimethylbenzonitrile [2]140.1, 134.5, 129.9, 125.9-21.1118.8-112.4
4-Methoxybenzonitrile [1]162.8 (C-O), 133.9, 119.2, 114.7, 103.9 (C-CN)55.5-119.2162.8103.9

Table 3: Infrared (IR) Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

Compoundν(C≡N)ν(C-O)ν(Ar C-H)ν(Aliphatic C-H)ν(O-H)
This compound (Predicted) ~2230~1250~3050~2950-
4-Hydroxy-3,5-dimethylbenzonitrile 2228124530302924~3300 (broad)
3,5-Dimethylbenzonitrile [3]2229[3]-3040[3]2925[3]-
4-Methoxybenzonitrile 222512583070--

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 161.08146 ([M-CH₃]⁺), 118 ([M-C₂H₃O]⁺)
4-Hydroxy-3,5-dimethylbenzonitrile 147.07132 ([M-CH₃]⁺), 118 ([M-CHO]⁺)
3,5-Dimethylbenzonitrile [4]131.07[4]116 ([M-CH₃]⁺)[4], 103 ([M-C₂H₂]⁺)[4]
4-Methoxybenzonitrile [5]133.05[5]118 ([M-CH₃]⁺)[5], 103 ([M-CH₂O]⁺)[5], 90 ([M-C₂H₃O]⁺)[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Spectra were acquired with a spectral width of approximately 250 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans were typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-IR), a small amount of the solid was placed directly onto the ATR crystal.

    • Liquid Samples: A thin film of the liquid sample was placed between two salt (NaCl or KBr) plates.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was typically used, with an electron energy of 70 eV.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was scanned over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis

The logical flow from sample to structural elucidation is a critical process in chemical analysis. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation Sample Compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or ATR Crystal Sample->IR_Prep MS_Prep Dilution and Introduction Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform & Phasing NMR_Acq->NMR_Proc IR_Proc Fourier Transform IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc Interpretation Structural Elucidation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical factor that can significantly influence experimental outcomes, reproducibility, and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of key analytical methods for assessing the purity of 4-methoxy-3,5-dimethylbenzonitrile, a substituted aromatic nitrile. Detailed experimental protocols, comparative data, and a visual workflow are presented to assist researchers in selecting the most suitable techniques for their quality control processes.

Introduction to Purity Assessment

This compound is a chemical intermediate that can be utilized in the synthesis of various target molecules in medicinal chemistry. The synthesis of this compound may result in process-related impurities, such as unreacted starting materials, by-products, or isomers. Therefore, rigorous analytical testing is essential to ensure the quality and consistency of the synthesized material. The most common and effective methods for purity determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and available instrumentation.[3]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Determination of the amount of a substance by measuring the intensity of its NMR signals in relation to a certified reference material.
Advantages High sensitivity for non-volatile and thermally sensitive organic impurities; robust and widely used.[2][4]High sensitivity and specificity for volatile impurities; provides structural information for impurity identification.[5][6]A primary analytical method that can provide purity values without a specific reference standard for the analyte; detects a wide range of impurities.[1][7]
Disadvantages May not detect non-UV active compounds or inorganic impurities; requires a reference standard for quantification.[1]Limited to thermally stable and volatile compounds; derivatization may be required for some analytes.[8]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.[1]
Typical Use Case Routine quality control for non-volatile organic impurities in pharmaceutical intermediates.[4]Analysis of residual solvents and volatile by-products from synthesis.Absolute purity determination and characterization of reference standards.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

a. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~230 nm).[2]

  • Injection Volume: 10 µL.[3]

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2][3]

c. Data Analysis: The purity is typically determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile impurities in the synthesized this compound.

a. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Inlet Temperature: 250 °C.[6]

  • Injection Volume: 1 µL with a split ratio of 20:1.[6]

  • Oven Temperature Program: Initial temperature of 75 °C (hold for 1 min), then ramp at 7 °C/min to 280 °C (hold for 5 min).[6]

  • MS Source Temperature: 230 °C.[10]

  • Mass Range: Scan from m/z 40 to 500.

b. Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized compound in a volatile organic solvent like dichloromethane or hexane.[8]

  • Ensure the sample is free from particulate matter by centrifugation or filtration if necessary.[8]

c. Data Analysis: The purity is determined by the relative peak area of the main component in the total ion chromatogram. The mass spectrometer helps in the identification of any impurity peaks based on their mass spectra.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for purity determination and does not require an identical reference standard for the analyte.[1]

a. Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

b. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

c. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

d. Calculation of Purity: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Purity Analysis of Synthesized Batches

The following table summarizes hypothetical purity data from the analysis of three different batches of synthesized this compound using the methods detailed in this guide.

Parameter Batch A Batch B Batch C
Purity by HPLC (%) 99.7598.6099.15
Purity by GC-MS (%) 99.8098.7599.25
Purity by qNMR (%) 99.6598.5099.05
Major Impurity Identified Unreacted starting materialIsomeric by-productResidual solvent
Appearance White crystalline powderOff-white powderWhite crystalline powder

Alternative Benzonitrile Derivatives in Drug Development

While this compound serves as a valuable building block, other substituted benzonitriles are also crucial in medicinal chemistry. For instance, 3,5-dimethyl-4-hydroxybenzonitrile is a key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors.[11] Similarly, 4-hydroxy-3-methoxybenzonitrile is used in the synthesis of other complex organic molecules.[12] The purity assessment methods described in this guide are broadly applicable to these and other related benzonitrile derivatives.

Visualized Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized chemical entity like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Quality Control Decision Synthesis Chemical Synthesis of This compound Crude_Product Crude Product Isolation Synthesis->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification HPLC HPLC Analysis (Non-volatile impurities) Purification->HPLC GCMS GC-MS Analysis (Volatile impurities/solvents) Purification->GCMS qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Data_Review Review & Compare Data HPLC->Data_Review GCMS->Data_Review qNMR->Data_Review Decision Meets Purity Specification (>95%)? Data_Review->Decision Pass Qualified for Downstream Use Decision->Pass Yes Fail Requires Further Purification Decision->Fail No Fail->Purification

Caption: Workflow for purity assessment of synthesized compounds.

References

Cross-Validation of Analytical Methods for 4-Methoxy-3,5-dimethylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of the principal analytical methods for the quantitative analysis of 4-Methoxy-3,5-dimethylbenzonitrile. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and regulatory compliance of pharmaceutical products and research materials. This document details the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling an informed decision on the most suitable method for specific analytical needs.

Comparative Analysis of HPLC-UV and GC-MS

The two most prevalent and effective analytical techniques for the quantification of substituted benzonitriles are HPLC-UV and GC-MS. The choice between these methods is contingent on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of a broad spectrum of compounds, particularly those that are non-volatile or thermally labile.[1] For this compound, a reversed-phase HPLC method with UV detection offers a robust and straightforward approach for routine quality control and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that provides exceptional sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds.[2] GC-MS is particularly advantageous for identifying and quantifying trace-level impurities.

The following table summarizes the key performance parameters for each method, based on typical validation results for structurally similar aromatic nitriles. It is important to note that these values are illustrative and method-specific validation should be performed.

ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC-UV.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of this compound using GC-MS.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of this compound (e.g., m/z 161, 146).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent to concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the solvent to achieve a concentration within the calibration range.

Visualizing the Workflow

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weighing of Sample and Standard dissolve Dissolution in Mobile Phase prep_start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute filter Filtration (0.45 µm) dilute->filter injection Injection into HPLC System filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (245 nm) separation->detection chromatogram Generation of Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration Calibration Curve Plotting peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weighing of Sample and Standard dissolve Dissolution in Volatile Solvent prep_start->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute injection Injection into GC-MS System dilute->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (SIM Mode) ionization->detection mass_spectra Generation of Mass Spectra detection->mass_spectra peak_integration Peak Area Integration mass_spectra->peak_integration calibration Calibration Curve Plotting peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Conclusion

Both HPLC-UV and GC-MS are suitable and powerful techniques for the quantitative analysis of this compound. The HPLC-UV method is generally more straightforward, robust, and suitable for routine quality control where high sensitivity is not the primary concern. Conversely, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis and impurity profiling. A thorough cross-validation of these methods is essential when transferring from one technique to another or when comparing data from different laboratories to ensure the consistency and reliability of the analytical results.[3] The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the regulatory context of the analysis.

References

A Comparative Guide to Isomeric Purity Determination of 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates and active ingredients is paramount for safety and efficacy. This guide provides an objective comparison of three common analytical techniques for determining the isomeric purity of 4-Methoxy-3,5-dimethylbenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method hinges on factors such as the physicochemical properties of the isomers, required sensitivity, and the specific goals of the analysis. This document outlines the performance of each method, supported by detailed experimental protocols and comparative data, to aid in making an informed decision.

Comparison of Analytical Techniques

The primary challenge in analyzing this compound lies in the separation and quantification of its potential positional isomers, which possess the same molecular weight and similar chemical properties. The most probable isomeric impurities, arising from the synthesis process, include other methoxy-dimethylbenzonitrile isomers where the functional groups are arranged differently on the benzene ring.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.Not dependent on volatility.
Resolution High resolution achievable with appropriate column and mobile phase selection.Excellent resolution for complex mixtures using capillary columns.[1]Depends on the spectral dispersion of unique signals for each isomer.
Analysis Time Typically longer analysis times compared to GC-MS for volatile compounds.Generally offers faster analysis times for volatile compounds.Relatively fast acquisition times, but data processing can be involved.
Sensitivity Dependent on the detector (e.g., UV-Vis, MS); can range from ppm to ppb levels.High sensitivity, often in the parts-per-billion (ppb) range, especially with mass spectrometric detection.[2]Lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities.
Quantification Requires certified reference standards for each isomer for accurate quantification.Requires certified reference standards for each isomer for accurate quantification.Does not require a reference standard for each isomer; can determine relative ratios of isomers directly.[3]
Structural Info Retention time provides limited structural information; coupling with MS (LC-MS) is necessary for identification.Mass spectra provide detailed structural information, aiding in the identification of unknown impurities.[1]Provides definitive structural information, enabling unambiguous identification of isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation of positional isomers of methoxy-dimethylbenzonitrile using a reversed-phase column.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to achieve optimal separation. A typical gradient could be starting from 40% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume : 10 µL.

  • Quantification : The percentage of each isomer is determined by the area normalization method, assuming an identical response factor for all isomers. For higher accuracy, calibration curves should be prepared using certified reference standards of each potential isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable isomers of this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often effective for separating aromatic isomers.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection : 1 µL, splitless mode.

  • Injector Temperature : 250 °C.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Quantification : Isomeric purity is calculated based on the relative peak areas in the total ion chromatogram (TIC). Identification of isomers is confirmed by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the determination of the relative amounts of isomers in a mixture without the need for individual isomer reference standards.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which all isomers are fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard : A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation : Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent.

  • Acquisition Parameters :

    • Pulse Angle : 90° pulse.

    • Relaxation Delay (d1) : At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing :

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate unique, well-resolved signals corresponding to each isomer and the internal standard.

  • Quantification : The molar ratio of the isomers can be calculated directly from the ratios of their integral values, normalized by the number of protons giving rise to each signal. The absolute purity of the main isomer can be determined relative to the internal standard.[3]

Workflow for Method Selection

The choice of the analytical technique should be guided by a logical assessment of the analytical requirements and sample properties.

MethodSelection Start Start: Isomeric Purity of This compound Volatility Are all potential isomers volatile and thermally stable? Start->Volatility GCMS GC-MS Volatility->GCMS Yes HPLC HPLC Volatility->HPLC No Standards Are reference standards for all isomers available? HighSensitivity Is high sensitivity (ppb level) required? Standards->HighSensitivity Yes qNMR qNMR Standards->qNMR No HighSensitivity->GCMS Yes HighSensitivity->HPLC No DefinitiveID Is definitive structural identification required without standards? DefinitiveID->qNMR Yes LCMS Consider LC-MS DefinitiveID->LCMS No, but ID needed GCMS->Standards HPLC->Standards qNMR->DefinitiveID

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful chromatographic techniques for the separation and quantification of isomeric impurities in this compound, with the choice largely depending on the volatility of the compounds.[2][4] GC-MS often provides higher resolution and sensitivity for volatile isomers.[2] However, both methods rely on the availability of reference standards for accurate quantification.

In contrast, qNMR stands out for its ability to provide unambiguous structural information and determine the relative ratios of isomers without the need for individual standards, making it a highly valuable tool, particularly in the early stages of drug development when reference materials may be scarce.[3] The lower sensitivity of qNMR is a consideration, but for purity assessment of bulk materials, it is often sufficient. Ultimately, a combination of these techniques may be employed for comprehensive characterization, with chromatography for separation and detection of trace impurities and NMR for definitive structural confirmation and accurate quantification of major components.

References

Benchmarking 3,5-Dimethyl-4-hydroxybenzonitrile as a Key Intermediate in the Synthesis of Etravirine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of optimal chemical intermediates is a critical factor that influences the efficiency, cost-effectiveness, and overall success of a drug's synthesis. This guide provides a comprehensive performance benchmark of 3,5-Dimethyl-4-hydroxybenzonitrile, a pivotal intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] This analysis will objectively compare its utility against alternative synthetic strategies, supported by experimental data and detailed protocols.

Introduction to Etravirine Synthesis and the Role of 3,5-Dimethyl-4-hydroxybenzonitrile

Etravirine, chemically known as 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, is a second-generation NNRTI that has demonstrated efficacy in patients with multidrug-resistant HIV.[1] The synthesis of this diarylpyrimidine compound involves several key steps, with one of the most common and efficient routes utilizing 3,5-Dimethyl-4-hydroxybenzonitrile as a crucial building block. This intermediate provides the substituted phenyl ring that is a key structural motif of the final drug molecule.

The primary synthetic approach involves the condensation of 3,5-Dimethyl-4-hydroxybenzonitrile with a substituted pyrimidine derivative. This reaction is central to the formation of the diaryl ether linkage in Etravirine.

Comparative Analysis of Synthetic Routes

Several synthetic routes to Etravirine have been developed, each with its own set of advantages and disadvantages. Here, we compare the route utilizing 3,5-Dimethyl-4-hydroxybenzonitrile with a notable alternative pathway.

Route 1: Synthesis via Condensation with 3,5-Dimethyl-4-hydroxybenzonitrile

This widely used method involves the reaction of 3,5-Dimethyl-4-hydroxybenzonitrile with a halogenated pyrimidine intermediate. A common starting material for the pyrimidine component is 2,4,6-trichloropyrimidine.[1][3]

Route 2: Alternative Synthesis from 4-Guanidinobenzonitrile

An alternative approach begins with 4-guanidinobenzonitrile, which is cyclized with diethylmalonate to form a dihydroxypyrimidine intermediate. This is then halogenated and further functionalized to build the Etravirine molecule.[1][3]

Table 1: Performance Comparison of Synthetic Routes to Etravirine

Performance MetricRoute 1 (via 3,5-Dimethyl-4-hydroxybenzonitrile)Route 2 (via 4-Guanidinobenzonitrile)
Starting Materials 2,4,6-trichloropyrimidine, 3,5-Dimethyl-4-hydroxybenzonitrile4-Guanidinobenzonitrile, Diethylmalonate
Key Intermediates 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile
Overall Yield Reported up to 38.5% (optimized with microwave promotion)[1]Generally lower yields reported[1]
Reaction Time Can be lengthy, but significantly reduced with microwave-assisted synthesis (from 12 hours to 15 minutes for a key amination step)[1]Multiple steps with potentially long reaction times
Process Complexity Fewer steps in the main pathwayMore complex, involving cyclization and multiple halogenation/substitution steps
Scalability Considered commercially viable and amenable to scale-up[1][3]May present more challenges for large-scale production
Purification May require recrystallization of intermediates[1]Can involve challenging purifications

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for key steps in the synthesis of Etravirine.

Protocol 1: Synthesis of 4-[(2,6-Dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate in Route 1)

Materials:

  • 2,4,6-Trichloropyrimidine

  • 3,5-Dimethyl-4-hydroxybenzonitrile

  • N,N-diisopropylethylamine

  • 1,4-Dioxane

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (100 g, 0.545 mol) in 1,4-dioxane (300 ml).

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (80.1 g, 0.545 mol) to the solution with stirring.

  • Add N,N-diisopropylethylamine (141.0 g, 1.09 mol) to the solution over a period of 30 minutes.

  • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Cool the reaction mixture slowly to 15°C.

  • Filter the resulting product at 12-15°C and wash the cake with 50 ml of 1,4-dioxane.

  • Finally, wash the cake with water (200 ml) to obtain the desired product.[3]

Protocol 2: Microwave-Promoted Amination for Etravirine Synthesis (Key Step in an Optimized Route 1)

Materials:

  • 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate 9 in the cited literature)

  • 25% aqueous ammonia

  • N-methylpyrrolidone (NMP)

Procedure:

  • Place a mixture of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 mL), and N-methylpyrrolidone (20 mL) into a microwave reactor.

  • Set the reaction conditions to 130°C for 15 minutes. The pressure may rise to approximately 135 psi.

  • After the reaction, cool the mixture to 5–10°C.

  • Add 100 mL of water to the solution and stir for an additional 30 minutes.

  • Filter the resulting solid, wash with 100 mL of water, and dry at 45–50°C to yield the crude product.[1] A yield of 85.6% for this step has been reported.[4]

Visualizing the Synthetic Pathway and Workflow

To further clarify the synthetic process, the following diagrams illustrate the logical flow of the synthesis of Etravirine via Route 1 and a generalized experimental workflow.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 2,4,6-Trichloropyrimidine C 4-[(2,6-Dichloro)-4-pyrimidinyloxy]- 3,5-dimethylbenzonitrile A->C B 3,5-Dimethyl-4-hydroxybenzonitrile B->C E 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]- 3,5-dimethylbenzonitrile C->E D 4-Aminobenzonitrile D->E G Etravirine E->G F Ammonia F->G

Synthetic pathway to Etravirine via 3,5-Dimethyl-4-hydroxybenzonitrile.

G A Reaction Setup (Dissolving Reactants) B Addition of Reagents A->B C Heating and Stirring (e.g., 70°C for 2h or Microwave at 130°C for 15 min) B->C D Cooling and Precipitation C->D E Filtration D->E F Washing E->F G Drying F->G

Generalized experimental workflow for a synthetic step.

Signaling Pathway of Etravirine

Etravirine functions by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This inhibition is non-competitive, meaning it binds to an allosteric site on the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, rendering it inactive.

G A HIV-1 Virus B Host Cell A->B Enters C Viral RNA B->C Releases E Viral DNA C->E Reverse Transcription D Reverse Transcriptase (RT) D->E F Integration into Host Genome E->F G Viral Replication F->G H Etravirine H->D Inhibits

References

In-Silico Modeling and Comparative Analysis of 4-Methoxy-3,5-dimethylbenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of hypothetical 4-Methoxy-3,5-dimethylbenzonitrile analogs, leveraging in-silico modeling techniques to predict their potential as kinase inhibitors. The benzonitrile moiety is a recognized scaffold in medicinal chemistry, known for its favorable electronic properties and metabolic stability, making it a valuable component in the design of therapeutic agents.[1] This document outlines the computational workflows, presents comparative data for a series of designed analogs, and details the experimental protocols for the in-silico methods employed.

General In-Silico Workflow for Drug Discovery

The initial phase in the characterization of novel compounds involves computational methods to predict the binding affinity and interaction mode with a biological target.[2] This rational, structure-based approach is crucial for prioritizing candidates for synthesis and further in-vitro testing. The workflow typically involves ligand and protein preparation, molecular docking to predict binding poses, and molecular dynamics simulations to assess the stability of the ligand-protein complex.[2][3]

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Prioritization Ligand Ligand Preparation (Analog Design & 3D Structure Generation) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Assess Drug-likeness & Pharmacokinetics) Ligand->ADMET Target Target Preparation (e.g., EGFR Kinase Domain, PDB: 2GS2) Target->Docking MD Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD Top Scoring Pose Energy Binding Free Energy Calculation (e.g., MM/PBSA) MD->Energy Prioritize Prioritize for Synthesis & In-Vitro Testing ADMET->Prioritize Energy->Prioritize

Caption: A general workflow for in-silico drug discovery and lead optimization.

Comparative Analysis of this compound Analogs

To explore the structure-activity relationship (SAR) of the this compound scaffold, a series of analogs were designed with substitutions at the methoxy and methyl positions. The following table summarizes the results from molecular docking simulations against a hypothetical kinase target and the prediction of key pharmacokinetic (ADMET) properties. Benzonitrile derivatives have shown promise as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and EGFR.[4][5]

Compound IDR1 Substitution (at C4)R2 Substitution (at C3, C5)Docking Score (kcal/mol)Predicted IC50 (µM)Lipinski's Rule of 5 ViolationsPredicted Oral Bioavailability (%)
Parent -OCH3-CH3-8.55.2085
Analog-01 -OH-CH3-8.93.1088
Analog-02 -OCH3-H-7.910.5082
Analog-03 -OCH3-CF3-9.51.2075
Analog-04 -NH2-CH3-9.12.5086
Analog-05 -OCH2CH3-CH3-8.74.8080

Note: The data presented in this table is hypothetical and serves as an illustrative example for comparison purposes. The values are based on general trends observed in computational studies of similar small molecule inhibitors.

Target Signaling Pathway: EGFR Inhibition

Aberrant signaling from the Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers.[5] Small molecule inhibitors typically target the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. The diagram below illustrates this pathway and the point of inhibition by our hypothetical benzonitrile analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzonitrile Analog Inhibitor->EGFR

Caption: EGFR signaling pathway and the mechanism of action for kinase inhibitors.

Experimental Protocols

Molecular Docking Simulation

This protocol outlines a typical procedure for performing molecular docking to predict the binding mode and affinity of a ligand to a protein target.[6][7]

  • 1.1. Target Protein Preparation:

    • The 3D crystallographic structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB).

    • Water molecules, co-factors, and existing ligands are removed from the PDB file.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDock Tools.

    • The prepared protein structure is saved in the PDBQT format.

  • 1.2. Ligand Preparation:

    • The 2D structures of the this compound analogs are drawn using a chemical sketcher (e.g., ChemDraw).

    • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined for the ligands.

    • The final ligand structures are saved in the PDBQT format.

  • 1.3. Docking Execution:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are specified.

    • Molecular docking is performed using software like AutoDock Vina. The program systematically searches for the optimal binding pose of the ligand within the defined grid box.

    • The simulation generates multiple binding poses, ranked by their predicted binding affinity (docking score) in kcal/mol.

  • 1.4. Analysis of Results:

    • The lowest energy (most negative) docking score is considered the strongest predicted binding affinity.

    • The top-ranked binding pose is visualized to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

This protocol describes the use of computational models to evaluate the drug-likeness and pharmacokinetic properties of the designed analogs.[3][6][8]

  • 2.1. Input Data:

    • The simplified molecular-input line-entry system (SMILES) strings or 3D structures of the analog compounds are prepared.

  • 2.2. Prediction Using Web Servers/Software:

    • The compound structures are submitted to an ADMET prediction tool, such as SwissADME or pkCSM.[6][8]

    • The software calculates various physicochemical and pharmacokinetic parameters based on the compound's structure.

  • 2.3. Key Parameters for Analysis:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors.

    • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans.[9]

    • Pharmacokinetics:

      • Absorption: Prediction of properties like human intestinal absorption and oral bioavailability.

      • Distribution: Prediction of blood-brain barrier penetration.

      • Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

      • Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) or hepatotoxicity.

  • 2.4. Comparative Evaluation:

    • The predicted ADMET profiles of all analogs are compiled into a table.

    • Analogs with favorable profiles (e.g., no Lipinski violations, high predicted oral bioavailability, low predicted toxicity) are prioritized for further investigation. The introduction of a nitrile group can sometimes be used to reduce lipophilicity and improve ADME properties.[9]

References

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dimethylbenzonitrile. The following procedures are based on best practices for handling hazardous powdered chemicals and data from structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on SDSs for similar nitrile compounds and general laboratory safety protocols. It is imperative to obtain and review the specific SDS from your chemical supplier before handling this compound.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and serious eye irritation.[2] Nitrile compounds, as a class, can be toxic.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The minimum required PPE includes:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[3][4][5][6]Protects against skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[4][5][6]
Eye Protection Safety goggles or a face shield.[2][7]Protects eyes from dust particles and potential splashes.
Body Protection A lab coat.[8][9]Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10]Minimizes inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the specific Safety Data Sheet (SDS) for this compound provided by your supplier.

    • Ensure a chemical fume hood is available and functioning correctly.[11]

    • Designate a specific area for handling the compound and cover the work surface with absorbent bench paper.[12]

    • Assemble all necessary equipment, including a calibrated scale, weighing boats, spatulas, and labeled containers for the final mixture.[12]

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[10]

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves.

    • Ensure gloves are inspected for any tears or punctures before use.[11]

  • Weighing and Handling (inside a chemical fume hood):

    • Perform all manipulations of the powdered this compound inside a certified chemical fume hood to control airborne particles.[10]

    • Use a spatula to carefully transfer the desired amount of the compound from the stock container to a weighing boat.[12] Avoid pouring directly from the bottle to minimize dust generation.[12]

    • Keep the stock container closed whenever possible.[12]

    • If transferring to a solution, add the powder to the solvent slowly.

  • Post-Handling:

    • Clean all equipment used for handling the compound.

    • Wipe down the work surface within the fume hood with a damp cloth or appropriate cleaning agent.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[10][11]

Disposal Plan

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing boats, and absorbent paper, must be placed in a clearly labeled hazardous waste container.

  • Unused Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste.[13] Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Workflow Diagram

G prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction/Solvent handle1->handle2 clean1 Clean Equipment handle2->clean1 clean2 Wipe Work Area clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.